3-Chloro-5-iodobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLGQMGSWYRAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654355 | |
| Record name | 3-Chloro-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-25-4 | |
| Record name | 3-Chloro-5-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Chloro-5-iodobenzoic Acid (CAS 289039-25-4): A Versatile Halogenated Building Block for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
3-Chloro-5-iodobenzoic acid is a disubstituted aromatic carboxylic acid that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its structure, featuring both a chloro and an iodo substituent meta to a carboxylic acid group, provides a unique platform for complex molecular engineering. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for programmed, regioselective functionalization through sequential cross-coupling reactions. This attribute makes it a strategic building block in the synthesis of pharmaceutical lead compounds, agrochemicals, and advanced materials where precise control over the molecular architecture is paramount.[1][2] This guide provides an in-depth examination of its properties, a validated synthesis protocol, analytical characterization techniques, and a discussion of its strategic applications in research and development.
Section 2: Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The molecule is a solid at room temperature and requires refrigerated storage to ensure long-term stability.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 289039-25-4 | [3] |
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₄ClIO₂ | [4] |
| Molecular Weight | 282.46 g/mol | Calculated |
| Physical Form | Solid | |
| Typical Purity | ≥98% | |
| InChI Key | LFLGQMGSWYRAMO-UHFFFAOYSA-N | |
| Storage | Refrigerator |
Molecular Structure Diagram
The strategic placement of the halogen atoms and the carboxylic acid group is key to the molecule's utility.
Caption: Molecular structure of this compound.
Section 3: Synthesis and Purification
While specific peer-reviewed syntheses for the 3-chloro-5-iodo isomer are not extensively documented, a robust and reliable synthetic route can be extrapolated from established protocols for analogous compounds, such as 2-chloro-5-iodobenzoic acid.[5][6] The most logical approach involves a Sandmeyer-type reaction, starting from the commercially available 3-amino-5-chlorobenzoic acid.
Proposed Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process controls and a final purification step to ensure high purity.
-
Diazotization (Step 1):
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1 equivalent of 3-amino-5-chlorobenzoic acid in a 20% aqueous sulfuric acid solution.
-
Cool the mixture to 0-5 °C using an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
-
Dissolve 1.05 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The completion of diazotization can be qualitatively checked using starch-iodide paper, which will turn black in the presence of excess nitrous acid.
-
Causality Insight: A small amount of urea can be added to quench any excess nitrous acid, preventing unwanted side reactions in the subsequent step.
-
-
Iodination (Step 2):
-
In a separate beaker, dissolve 1.2 equivalents of potassium iodide (KI) in water.
-
Add the KI solution dropwise to the cold diazonium salt solution. Effervescence (release of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours to ensure the complete substitution of the diazonium group.[6]
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration.
-
-
Workup and Purification (Step 3):
-
Wash the collected solid with cold water to remove inorganic salts, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine.
-
For purification, recrystallization is the method of choice. Dissolve the crude solid in a minimal amount of a hot solvent system, such as toluene or an ethanol/water mixture.[5]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 50 °C.
-
Section 4: Analytical Characterization
Confirming the identity and purity of the final product is essential. A combination of spectroscopic and chromatographic techniques should be employed.
-
-
¹H NMR: The aromatic region should exhibit three distinct signals for the three aromatic protons, each integrating to 1H. The proton between the two halogens will likely be the most deshielded (highest ppm), appearing as a triplet (or more accurately, a triplet of triplets with small coupling constants). The other two protons will appear as multiplets. The carboxylic acid proton will be a broad singlet, typically >10 ppm.
-
¹³C NMR: The spectrum will show seven distinct signals: six for the aromatic carbons (two of which will be directly attached to halogens and significantly shifted) and one for the carbonyl carbon of the carboxylic acid (~165-170 ppm).
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight. The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) and UV detection would provide a robust system for quantification.[7][8]
Section 5: Applications in Research and Development
The primary value of this compound lies in its capacity for selective functionalization, making it a powerful tool for medicinal chemists and material scientists.
Regioselective Sequential Cross-Coupling
The significant difference in the bond dissociation energies of the C-I bond versus the C-Cl bond allows for selective catalysis. The C-I bond is more reactive and can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) under milder conditions than the more robust C-Cl bond.[2] This enables a two-step synthetic strategy:
-
First Coupling: A reaction at the iodine position.
-
Second Coupling: A subsequent reaction at the chlorine position, typically requiring a different catalyst system or more forcing conditions.
This sequential approach provides precise control for building complex molecular architectures from a single, versatile starting material.
Caption: Strategy of sequential Suzuki coupling reactions.
Role in Drug Discovery
Halogen atoms are prevalent in many FDA-approved drugs and play a crucial role in modulating a molecule's pharmacokinetic and pharmacodynamic properties.[9] They can influence lipophilicity, metabolic stability, and binding affinity. As such, this compound serves as an excellent scaffold for:
-
Fragment-Based Drug Design: Providing a rigid core onto which different functional groups can be systematically introduced.
-
Lead Optimization: Allowing for fine-tuning of a drug candidate's properties by exploring substitutions at the 3- and 5-positions. The related isomer, 2-chloro-5-iodobenzoic acid, is noted for its importance in developing anti-diabetic drugs, highlighting the potential of this structural class in medicinal chemistry.[10]
Section 6: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.
Table 2: GHS Hazard Information
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[11]H319: Causes serious eye irritation.[11]H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.[11]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the solid powder outside of a fume hood, a NIOSH-approved N95 dust mask is recommended.[12]
-
Handling: Avoid creating dust. Use in a well-ventilated area, preferably a chemical fume hood.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is refrigerated (2-8 °C).
Section 7: Conclusion
This compound stands out as a strategically important building block for advanced organic synthesis. Its key value is derived from the differential reactivity of its two halogen substituents, which permits a programmed and regioselective approach to constructing complex molecules. This feature, combined with its utility as a scaffold in medicinal chemistry, makes it an indispensable tool for researchers and professionals in drug discovery and material science. Adherence to proper synthesis, purification, and safety protocols will enable the full exploitation of this versatile compound's potential.
Section 8: References
-
This compound | 289039-25-4 . Sigma-Aldrich. --INVALID-LINK--
-
This compound | 289039-25-4 . ChemicalBook. --INVALID-LINK--
-
This compound . Oakwood Chemical. --INVALID-LINK--
-
This compound - Safety Data Sheet . ChemicalBook. --INVALID-LINK--
-
289039-25-4 | this compound . Tetrahedron. --INVALID-LINK--
-
Supplementary Information . The Royal Society of Chemistry. --INVALID-LINK--
-
Supporting Information . The Royal Society of Chemistry. --INVALID-LINK--
-
SAFETY DATA SHEET - 2-Chloro-5-iodobenzoic acid . Fisher Scientific. --INVALID-LINK--
-
3-Chlorobenzoic acid - SAFETY DATA SHEET . Sigma-Aldrich. --INVALID-LINK--
-
m-Chlorobenzoic Acid - SAFETY DATA SHEET . NIST. --INVALID-LINK--
-
This compound . Chemicalbridge. --INVALID-LINK--
-
Benzoic acid, 3-chloro-5-iodo- | 289039-25-4 . Angene Chemical. --INVALID-LINK--
-
3-Chlorobenzoic Acid . PubChem. --INVALID-LINK--
-
This compound synthesis . ChemicalBook. --INVALID-LINK--
-
2-Chloro-5-iodobenzoic acid synthesis . ChemicalBook. --INVALID-LINK--
-
The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development . Calibre Chemicals. --INVALID-LINK--
-
3-Iodobenzoic acid SDS, 618-51-9 Safety Data Sheets . ECHEMI. --INVALID-LINK--
-
The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive . NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 . Google Patents. --INVALID-LINK--
-
5-Chloro-2-iodobenzoic Acid: Synthesis Applications and Sourcing from China . NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields . NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
A kind of preparation method of 2-chloro-5-iodobenzoic acid . Patsnap. --INVALID-LINK--
-
3-Bromo-5-iodobenzoic acid 97 . Sigma-Aldrich. --INVALID-LINK--
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Library of Medicine. --INVALID-LINK--
-
A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid . Benchchem. --INVALID-LINK--
-
Analytical Methods . RSC Publishing. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 289039-25-4 | this compound | Tetrahedron [thsci.com]
- 4. This compound [oakwoodchemical.com]
- 5. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN106748721A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calibrechem.com [calibrechem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
Spectroscopic Characterization of 3-Chloro-5-iodobenzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-5-iodobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not broadly available in public databases, this guide leverages predicted data and spectral information from analogous compounds to provide a robust analytical framework.
Introduction: The Structural Significance of this compound
This compound is a disubstituted benzoic acid derivative featuring both chloro and iodo functional groups. This unique substitution pattern makes it a valuable building block in organic synthesis, allowing for selective functionalization at different positions on the aromatic ring. Accurate structural confirmation is paramount for its application in complex molecular architectures. Spectroscopic techniques provide the necessary tools for unambiguous identification and purity assessment.
This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the characterization of this compound. Each section will provide a detailed experimental protocol, a summary of expected spectral data, and a thorough interpretation of the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the benzene ring.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is often chosen for its ability to dissolve carboxylic acids and to allow for the observation of the acidic proton.[1]
-
To ensure a homogenous solution, gently vortex or sonicate the vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Diagram: NMR Sample Preparation and Data Acquisition Workflow
Caption: Workflow for NMR analysis of this compound.
Expected ¹H NMR Spectral Data
Due to the lack of a publicly available experimental spectrum for this compound, the following table presents expected chemical shifts based on the analysis of 3-chlorobenzoic acid and the known effects of an iodine substituent.[2]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.0 - 8.2 | t | ~1.5 |
| H-4 | ~7.8 - 8.0 | t | ~1.5 |
| H-6 | ~7.6 - 7.8 | t | ~1.5 |
| COOH | >13 | br s | - |
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and a broad singlet for the carboxylic acid proton.
-
Aromatic Protons: The three aromatic protons (H-2, H-4, and H-6) will appear as closely spaced multiplets. The electron-withdrawing nature of the carboxylic acid, chlorine, and iodine will deshield these protons, causing them to resonate downfield, likely between 7.6 and 8.2 ppm. The multiplicity of each signal is predicted to be a triplet due to meta-coupling with the other two aromatic protons.
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a chemical shift greater than 13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
Expected ¹³C NMR Spectral Data
The expected ¹³C NMR chemical shifts are based on data for 3-chlorobenzoic acid and the substituent effects of iodine.[2]
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | ~166 |
| C-1 | ~135 |
| C-2 | ~130 |
| C-3 | ~134 |
| C-4 | ~138 |
| C-5 | ~95 |
| C-6 | ~129 |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals.
-
Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal, appearing around 166 ppm, due to the strong deshielding effect of the two oxygen atoms.
-
Aromatic Carbons: The six aromatic carbons will resonate in the region of 95-140 ppm.
-
C-5 (Iodo-substituted): The carbon directly attached to the iodine atom (C-5) is expected to be the most upfield of the aromatic carbons, around 95 ppm, due to the "heavy atom effect" of iodine.
-
C-3 (Chloro-substituted): The carbon bonded to the chlorine atom (C-3) will be deshielded and is expected around 134 ppm.
-
C-1 (Carboxyl-substituted): The ipso-carbon attached to the carboxylic acid group (C-1) is expected around 135 ppm.
-
C-2, C-4, C-6: The remaining protonated carbons will have chemical shifts influenced by the surrounding substituents.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water.
-
In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.[3]
-
Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Grind the mixture until it is a homogenous, fine powder.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a translucent or transparent pellet.[3]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Diagram: FT-IR KBr Pellet Preparation Workflow
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Expected IR Spectral Data
The following table summarizes the expected characteristic IR absorption bands for this compound based on the known absorptions for carboxylic acids and substituted benzenes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=O stretch (carboxylic acid) | 1710 - 1680 | Strong, Sharp |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |
| O-H bend (carboxylic acid) | 1440 - 1395 | Medium |
| C-Cl stretch | 800 - 600 | Medium to Strong |
| C-I stretch | ~500 | Medium to Strong |
IR Spectral Interpretation
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption will appear around 1710-1680 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.
-
C-O Stretch and O-H Bend: A strong C-O stretching band will be present between 1320-1210 cm⁻¹, and an O-H bending vibration will be observed in the 1440-1395 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium to strong absorptions between 1600-1450 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring.
-
C-Halogen Stretches: The C-Cl and C-I stretching vibrations are expected in the fingerprint region, with the C-Cl stretch typically appearing between 800-600 cm⁻¹ and the C-I stretch at lower wavenumbers, around 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[4] This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Diagram: Electron Ionization Mass Spectrometry Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectral Data
The following table presents the predicted monoisotopic mass and key m/z values for this compound and its adducts.[5]
| Species | Predicted m/z |
| Monoisotopic Mass | 281.89444 Da |
| [M]⁺ | 281.89389 |
| [M+H]⁺ | 282.90172 |
| [M+Na]⁺ | 304.88366 |
| [M-H]⁻ | 280.88716 |
Mass Spectral Interpretation
The mass spectrum of this compound will provide crucial information for confirming its molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (~282 for the most abundant isotopes). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M peak.
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45). The presence of the halogen atoms will also influence the fragmentation, and ions corresponding to the loss of Cl or I may be observed. The fragmentation pattern serves as a "fingerprint" that can be compared to spectral libraries for identification.
Conclusion
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum [chemicalbook.com]
- 3. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. PubChemLite - this compound (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]
Solubility of 3-Chloro-5-iodobenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-Chloro-5-iodobenzoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust theoretical framework to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications.
Physicochemical Characterization of this compound
Understanding the inherent physicochemical properties of this compound is fundamental to predicting and interpreting its solubility in different solvent systems. The molecule's structure, featuring a carboxylic acid group, a chlorine atom, and an iodine atom on a benzene ring, dictates its polarity, hydrogen bonding capacity, and overall dissolution behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIO₂ | [1] |
| Molecular Weight | 282.46 g/mol | [2] |
| Physical Form | Solid | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 289039-25-4 | [3] |
| Predicted pKa | 3.31 ± 0.10 | [4] |
| Predicted XlogP | 2.7 | [1] |
The carboxylic acid moiety, with a predicted pKa of around 3.31, is acidic and capable of acting as a hydrogen bond donor and acceptor.[4] The presence of the electronegative chlorine and iodine atoms increases the molecule's overall polarity and molecular weight. The predicted XlogP value of 2.7 suggests a degree of lipophilicity, indicating that while it has polar characteristics, it will also have an affinity for non-polar environments.[1]
Theoretical Framework for Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is therefore a complex interplay of its structural features and the properties of the organic solvent.
Role of Polarity and Hydrogen Bonding
The polarity of a solvent is a critical determinant of its ability to dissolve a given solute. Organic solvents can be broadly categorized as polar (protic and aprotic) and non-polar.
-
Polar Protic Solvents (e.g., methanol, ethanol) have a hydrogen atom bound to an electronegative atom and can act as both hydrogen bond donors and acceptors. Given that this compound has a carboxylic acid group, it is expected to form strong hydrogen bonds with these solvents, leading to higher solubility.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide) possess a dipole moment but lack an O-H or N-H bond. They can act as hydrogen bond acceptors. The carbonyl oxygen of the carboxylic acid and the lone pairs on the halogen atoms of the solute can interact with the positive end of the solvent's dipole. Good solubility is anticipated in these solvents.
-
Non-Polar Solvents (e.g., toluene, hexane) have low dielectric constants and are not capable of significant hydrogen bonding. The polar carboxylic acid group will have unfavorable interactions with these solvents, suggesting lower solubility. However, the non-polar benzene ring and halogen substituents may contribute to some degree of dissolution.
Influence of Functional Groups
-
Carboxylic Acid: This is the primary driver of polarity and hydrogen bonding, promoting solubility in polar solvents.
-
Chloro and Iodo Substituents: These halogens increase the molecular weight and polarizability of the molecule. Their presence can enhance van der Waals interactions with solvent molecules.
-
Aromatic Ring: The benzene ring is hydrophobic and will favor interactions with non-polar solvents.
Qualitative Solubility Profile
Based on the theoretical principles and by analogy with other substituted benzoic acids, a qualitative prediction of the solubility of this compound in common organic solvents can be made. For instance, 3,5-dichlorobenzoic acid, a structurally similar compound, shows improved solubility in organic solvents like ethanol and acetone compared to its limited solubility in water.[5] Similarly, 3-iodobenzoic acid is soluble in alcohol and ether but insoluble in water.[6]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the carboxylic acid group. |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Non-Polar | Toluene, Dichloromethane | Low to Moderate | The aromatic ring and halogens may facilitate some interaction, but the polar carboxylic acid group limits solubility. |
| Aliphatic Non-Polar | Hexane, Cyclohexane | Very Low | Unfavorable interactions between the polar solute and non-polar solvent. |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, rigorous experimental protocols are necessary. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility. This involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
General Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: General workflow for the experimental determination of solubility.
Protocol 1: Solubility Determination using UV-Vis Spectroscopy
This method is suitable when the solute has a distinct chromophore and the solvent is transparent in the same UV-Vis region.
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.
-
Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. Place the vial in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilution: Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation of Solubility: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the solubility of this compound in the solvent.
Caption: Workflow for solubility determination using UV-Vis spectroscopy.
Protocol 2: Solubility Determination using HPLC
HPLC is a more specific and often more sensitive method, particularly useful for complex mixtures or when the solvent has interfering absorbance.
Step-by-Step Methodology:
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) for the analysis of this compound, including selection of the column, mobile phase, flow rate, and detector wavelength.
-
Calibration: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve of peak area versus concentration.
-
Equilibration and Sampling: Prepare the saturated solution as described in the UV-Vis protocol (Steps 3 and 4).
-
Sample Preparation for HPLC: Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range.
-
Injection and Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Calculation of Solubility: Determine the concentration of the diluted sample from the calibration curve using the peak area. Calculate the original solubility, accounting for the dilution.
Critical Factors Influencing Solubility Measurements
To ensure the accuracy and reproducibility of solubility data, several factors must be carefully controlled:
-
Temperature: Solubility is highly temperature-dependent. All measurements must be conducted at a constant and accurately recorded temperature.
-
Purity of Compound and Solvent: Impurities can significantly alter the solubility of a substance. Use high-purity solute and solvents for all experiments.
-
Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. The required time should be determined experimentally by measuring the concentration at different time points until it becomes constant.
-
Solid State Form: The crystalline form (polymorph) of the solute can affect its solubility. It is important to characterize the solid form used in the experiment.[7]
Conclusion
References
- 1. PubChemLite - this compound (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 289039-25-4 [sigmaaldrich.com]
- 3. This compound | 289039-25-4 [chemicalbook.com]
- 4. 3-chloro-5-fluoro-4-iodobenzoic acid CAS#: 2383858-48-6 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to 3-Chloro-5-iodobenzoic Acid: A Versatile Building Block for Modern Synthesis
Executive Summary
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for versatile and precisely functionalized building blocks is paramount. 3-Chloro-5-iodobenzoic acid emerges as a scaffold of significant strategic value. Its structure, featuring a carboxylic acid group and two distinct halogen atoms on an aromatic ring, provides chemists with multiple, orthogonally reactive handles. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions allows for predictable, sequential, and site-selective modifications. This guide provides an in-depth examination of the physicochemical properties, synthesis, and core applications of this compound, offering field-proven insights and detailed protocols for its use in key synthetic transformations.
Introduction: A Scaffold of Strategic Importance
This compound (CAS No: 289039-25-4) is a di-halogenated benzoic acid derivative.[1] Its utility does not stem from its biological activity per se, but from its architectural potential as a synthetic intermediate. The molecule incorporates three key functional groups ripe for chemical elaboration:
-
A Carboxylic Acid: Readily converted into esters, amides, acyl chlorides, and other derivatives.
-
An Iodo Group: The most reactive site for standard palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond.[2]
-
A Chloro Group: A significantly less reactive site for cross-coupling, which can be engaged under more forcing conditions or with specialized catalyst systems, or remain as a stable substituent.
This hierarchy of reactivity allows for a modular and convergent approach to the synthesis of complex molecules, where different fragments can be introduced in a controlled, stepwise manner.
Physicochemical Properties and Safety Profile
Accurate physical data and safety protocols are critical for successful and safe experimentation.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 289039-25-4 | [1][3] |
| Molecular Formula | C₇H₄ClIO₂ | [1] |
| Molecular Weight | 282.47 g/mol | [1] |
| Appearance | Solid |
| Storage Temperature | Refrigerator (2-8 °C) |[3] |
Table 2: GHS Safety Information
| Category | Information | Reference |
|---|---|---|
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |[4][5] |
Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[4][5][6]
Synthetic Access
The synthesis of this compound is typically achieved via electrophilic iodination of 3-chlorobenzoic acid. The chloro and carboxylic acid groups are both meta-directing, thus favoring substitution at the C5 position.
Representative Protocol: Electrophilic Iodination of 3-Chlorobenzoic Acid
This protocol is a representative method based on established iodination chemistry.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzoic acid (1.0 eq), periodic acid (H₅IO₆, 0.3 eq), and iodine (I₂, 0.4 eq).
-
Add glacial acetic acid as the solvent, followed by a catalytic amount of concentrated sulfuric acid.
Causality: The combination of periodic acid and iodine in an acidic medium generates the potent electrophilic iodine species required for the iodination of the deactivated aromatic ring. Acetic acid serves as a polar solvent that is stable to the oxidizing conditions.
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing ice-cold water and a solution of sodium thiosulfate. Stir until the dark iodine color disappears.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid sequentially with cold water and a small amount of cold hexane to remove non-polar impurities.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Trustworthiness: The sodium thiosulfate quench is a self-validating step to ensure all reactive iodine is removed. Purification by recrystallization ensures the final product is of high purity, which can be confirmed by melting point analysis and NMR spectroscopy.
The Cornerstone of Reactivity: Chemoselective Cross-Coupling
The primary value of this compound lies in the differential reactivity of its C-I and C-Cl bonds. The C-I bond is significantly weaker and more polarizable, making it highly susceptible to oxidative addition by a low-valent palladium catalyst, which is typically the rate-determining step in cross-coupling cycles.[2] This allows for selective functionalization at the iodo-position while leaving the chloro-position intact for subsequent reactions.
Caption: A general workflow for the sequential functionalization of this compound.
Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, widely used to synthesize biaryl structures common in pharmaceuticals.[7]
Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and concludes with reductive elimination to form the new C-C bond and regenerate the catalyst.[7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.5 mmol).
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Add water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl alkynes by coupling an aryl halide with a terminal alkyne.[10] This reaction is distinguished by its use of both palladium and copper(I) co-catalysts.[11]
Mechanism Rationale: The palladium cycle is similar to the Suzuki reaction. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide.[12] This species then undergoes transmetalation with the arylpalladium(II) complex, which is more efficient than the direct reaction with the alkyne itself.
Caption: The interconnected Palladium and Copper cycles in the Sonogashira coupling.
-
Setup: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Inerting: Evacuate and backfill the flask with Argon three times.
-
Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.5 mmol). Finally, add the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete by TLC/LC-MS analysis.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[13][14]
Mechanism Rationale: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[15] The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the strong base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product.[13][15] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive aryl halides.[15]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 mmol) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the desired primary or secondary amine (1.2 mmol). Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC/LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench carefully with water. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product using flash column chromatography.
Orthogonal Reactivity: The Carboxylic Acid Handle
The carboxylic acid group provides a separate, non-competing reactive site that can be functionalized before or after cross-coupling reactions. A common transformation is the formation of an amide bond.
Protocol: Amide Formation via Acyl Chloride
-
Acyl Chloride Formation: Suspend this compound (1.0 mmol) in an anhydrous solvent like dichloromethane (DCM). Add oxalyl chloride (1.5 mmol) dropwise, followed by a catalytic amount of DMF.[16] Stir at room temperature until gas evolution ceases.
-
Amidation: Remove the solvent and excess oxalyl chloride under vacuum. Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (1.1 mmol) and a non-nucleophilic base like triethylamine (1.5 mmol) in DCM dropwise.
-
Workup: Allow the reaction to warm to room temperature. Wash the mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the amide product, which can be further purified by chromatography or recrystallization.
Conclusion
This compound is a testament to the power of strategic molecular design. Its pre-installed, orthogonally reactive halogen atoms provide a reliable and predictable platform for sequential C-C and C-N bond-forming reactions. This building block enables chemists to construct complex molecular frameworks with a high degree of control, minimizing protecting group manipulations and shortening synthetic routes. For researchers in drug discovery and materials science, mastering the application of this versatile scaffold opens a direct path to novel and valuable chemical entities.
References
- 1. This compound [oakwoodchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 289039-25-4 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig_reaction [chemeurope.com]
- 15. jk-sci.com [jk-sci.com]
- 16. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
The Strategic deployment of 3-Chloro-5-iodobenzoic Acid in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Halogenated Scaffold as a Cornerstone in Drug Design
In the intricate landscape of medicinal chemistry, the selection of starting materials and core scaffolds is a critical determinant of a drug discovery program's success. Among the myriad of available building blocks, halogenated aromatic compounds have emerged as particularly valuable assets. Their utility extends far beyond their traditional role as simple steric blockers or lipophilicity modifiers. The modern understanding of non-covalent interactions, particularly the significance of halogen bonding, has elevated these motifs to a strategic element in rational drug design.[1] This guide focuses on a specific, yet highly versatile, scaffold: 3-Chloro-5-iodobenzoic acid . Through a detailed exploration of its chemical reactivity, synthetic applications, and the underlying structure-activity relationships (SAR), we will illuminate its role as a powerful tool for the creation of novel therapeutic agents.
While much of the prominent literature highlights the isomeric 2-chloro-5-iodobenzoic acid as a key intermediate in blockbuster drugs, the 3,5-disubstituted pattern offers a unique electronic and steric profile that medicinal chemists can exploit to achieve desired pharmacological properties. This guide will delve into the established applications of its isomers to provide context and then explore the specific utility and potential of the this compound core.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₇H₄ClIO₂.[2] Its structure is characterized by a benzoic acid core substituted with a chlorine atom and an iodine atom at the meta positions relative to the carboxylic acid. This substitution pattern imparts a distinct reactivity profile that is central to its utility in multi-step syntheses.
| Property | Value |
| Molecular Formula | C₇H₄ClIO₂ |
| Molecular Weight | 282.46 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 219-221 °C |
| Solubility | Soluble in organic solvents like DMF, DMSO; sparingly soluble in water |
The key to its synthetic versatility lies in the differential reactivity of its functional groups:
-
The Carboxylic Acid: This group serves as a primary handle for derivatization, most commonly through the formation of amides, esters, or its reduction to a benzyl alcohol. Amide bond formation is a cornerstone of medicinal chemistry, and this moiety allows for the introduction of a vast array of amine-containing fragments.
-
The Iodine Atom: The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 5-position through reactions such as Suzuki-Miyaura, Sonogashhire, Heck, and Buchwald-Hartwig couplings. This reactivity is crucial for building molecular complexity.
-
The Chlorine Atom: The C-Cl bond is significantly less reactive in cross-coupling reactions compared to the C-I bond. This allows for the iodine to be selectively functionalized while the chlorine atom remains, contributing to the final molecule's electronic properties and potential for halogen bonding interactions with the biological target.
This differential reactivity allows for a stepwise and controlled elaboration of the scaffold, a highly desirable feature in the synthesis of complex drug candidates.
Key Synthetic Transformations and Protocols
The utility of this compound is realized through a variety of robust and well-established synthetic transformations. Below, we detail the methodologies for two of the most critical reactions: amide bond formation and Suzuki-Miyaura cross-coupling.
Amide Bond Formation: A Gateway to Diverse Chemical Space
The conversion of the carboxylic acid to an amide is arguably the most common initial step in elaborating this scaffold. This can be achieved through several methods, with the conversion to the acyl chloride being a highly efficient route.
Experimental Protocol: Synthesis of a Representative Benzamide Derivative
This protocol describes the synthesis of an N-substituted benzamide via the acyl chloride intermediate.
Step 1: Synthesis of 3-Chloro-5-iodobenzoyl chloride
-
To a solution of this compound (1.0 equiv.) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (2.0-3.0 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-chloro-5-iodobenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Amidation with a Primary or Secondary Amine
-
Dissolve the amine (1.0-1.2 equiv.) in anhydrous DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv.) to the amine solution and cool to 0 °C.
-
Slowly add a solution of the crude 3-chloro-5-iodobenzoyl chloride (1.0 equiv.) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired N-substituted-3-chloro-5-iodobenzamide.[3]
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The iodine atom of the this compound scaffold is primed for palladium-catalyzed cross-coupling reactions, allowing for the construction of C-C bonds and the introduction of (hetero)aryl moieties.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 3-chloro-5-iodobenzamide with an arylboronic acid.
-
To a reaction vessel, add the N-substituted-3-chloro-5-iodobenzamide (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Applications in Medicinal Chemistry: Case Studies and Therapeutic Targets
The true value of this compound is demonstrated through its application in the synthesis of biologically active molecules. While direct examples are often proprietary, we can infer its utility from the broader class of halogenated benzoic acids and by examining the synthesis of major drugs that use its isomer.
Case Study: SGLT2 Inhibitors for Type 2 Diabetes
A prominent example of the power of this chemical class is in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. While the blockbuster drug Dapagliflozin utilizes the 2-chloro-5-iodobenzoic acid isomer, the synthetic strategies and the role of the halogenated phenyl ring are highly relevant.[3][4] SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood sugar levels.[5]
The synthesis of Dapagliflozin involves the coupling of a C-aryl glucoside with the halogenated benzoic acid-derived moiety. The chloro- and iodo- (or bromo-) substituted phenyl ring is a key structural feature of many "gliflozin" drugs.[6][7]
Role of the Halogenated Ring in SGLT2 Inhibitors:
-
Structural Scaffold: The substituted phenyl ring provides the core scaffold to which the glucose moiety and other side chains are attached.
-
Modulation of Physicochemical Properties: The halogens contribute to the overall lipophilicity of the molecule, which is critical for its pharmacokinetic profile, including absorption and distribution.[8]
-
Receptor Interactions: The specific substitution pattern is crucial for optimal binding to the SGLT2 transporter protein. While not always forming a classic halogen bond, the electronic and steric influence of the halogens dictates the precise orientation of the drug within the binding pocket, maximizing inhibitory activity.
Emerging Applications: Anticancer Agents
The halogenated benzamide scaffold is a recurring motif in the development of various anticancer agents, including kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.
PARP Inhibitors:
The benzamide core of this compound is a known pharmacophore that mimics the nicotinamide portion of the NAD+ substrate for PARP enzymes.[9] PARP inhibitors are a clinically successful class of drugs that exploit the concept of synthetic lethality in cancers with deficient DNA repair pathways (e.g., BRCA mutations).[10] The 3-chloro-5-iodobenzamide scaffold can be elaborated, often via Suzuki coupling at the iodine position, to generate potent PARP inhibitors.[11]
Kinase Inhibitors:
Protein kinases are another major class of oncology targets. The 3,5-disubstituted benzamide scaffold can serve as a versatile template for the design of kinase inhibitors. The substituents at the 3- and 5-positions can be tailored to interact with specific pockets within the ATP-binding site of the target kinase, thereby conferring potency and selectivity.[12]
Structure-Activity Relationship Insights for Anticancer Activity:
The following table summarizes representative data for benzamide derivatives, illustrating the impact of substitutions on anticancer activity. While not all of these examples start from this compound, they provide valuable insights into how modifications on a similar core can tune biological activity.
| Compound ID | Core Scaffold Modification | Target/Cell Line | IC₅₀ (µM) | Reference |
| T7 | m-(4-morpholinoquinazolin-2-yl)benzamide with 4-Cl | HCT-116 | 2.17 ± 0.19 | |
| T7 | m-(4-morpholinoquinazolin-2-yl)benzamide with 4-Cl | MCF-7 | 3.28 ± 0.31 | |
| 14d | Bis-benzamide derivative | LNCaP | 0.016 | [6] |
| 8t | 1H-pyrazole-3-carboxamide derivative | FLT3 | 0.000089 | [13] |
| 8t | 1H-pyrazole-3-carboxamide derivative | CDK2 | 0.000719 | [13] |
Note: The data presented is for structurally related compounds to illustrate the potential of the benzamide scaffold and the effect of halogenation. IC₅₀ values are highly dependent on assay conditions.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound represents a strategically valuable building block for medicinal chemists. Its well-defined and differential reactivity allows for controlled, stepwise synthesis of complex molecules. The presence of both a chloro and an iodo substituent provides opportunities to fine-tune electronic properties, engage in halogen bonding, and serve as handles for further diversification through cross-coupling reactions. While its isomer has gained prominence through its use in SGLT2 inhibitors, the 3,5-disubstituted pattern holds significant potential for the development of novel therapeutics, particularly in the realm of oncology with PARP and kinase inhibitors. As our understanding of structure-activity relationships and the role of specific halogenation patterns continues to evolve, the strategic application of scaffolds like this compound will undoubtedly continue to fuel the discovery of the next generation of medicines.
References
- 1. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arabjchem.org [arabjchem.org]
- 3. iajpr.com [iajpr.com]
- 4. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.it [fishersci.it]
- 8. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
The Strategic Role of Halogenated Benzoic Acids in Anti-Diabetic Drug Discovery: A Technical Guide
This guide provides an in-depth technical exploration of the role of halogenated benzoic acids, with a specific focus on the structural motif of chloro-iodobenzoic acid, in the landscape of modern anti-diabetic drug discovery. While the specific isomer 3-Chloro-5-iodobenzoic acid is not extensively documented as a direct therapeutic agent, this document will delve into the well-established importance of its isomer, 2-Chloro-5-iodobenzoic acid, as a critical scaffold. We will also explore the broader principles of how halogenated benzoic acids can be leveraged to design potent and selective inhibitors for key targets in diabetes therapy, such as Protein Tyrosine Phosphatase 1B (PTP1B).
This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel therapeutics for type 2 diabetes and related metabolic disorders.
The Evolving Challenge in Anti-Diabetic Drug Discovery
Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and a progressive decline in pancreatic β-cell function.[1][2] The global prevalence of diabetes continues to rise, demanding the development of novel therapeutic agents that not only manage hyperglycemia but also address the underlying pathophysiology of the disease.[2][3]
A key strategy in modern drug discovery is the identification of versatile chemical scaffolds that can be systematically modified to achieve high affinity and selectivity for a specific biological target. Halogenated benzoic acids have emerged as a promising class of scaffolds due to their unique physicochemical properties that facilitate strong and specific interactions with enzyme active sites.
2-Chloro-5-iodobenzoic Acid: A Cornerstone Scaffold for SGLT2 Inhibitors
While direct anti-diabetic activity of this compound is not prominently reported, its isomer, 2-Chloro-5-iodobenzoic acid , stands as a pivotal starting material in the synthesis of a major class of anti-diabetic drugs: the Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[4][5] SGLT2 inhibitors, such as Dapagliflozin and Canagliflozin, represent a significant advancement in diabetes management by promoting urinary glucose excretion, independent of insulin action.[4][5]
The chemical architecture of 2-Chloro-5-iodobenzoic acid provides an ideal foundation for the synthesis of these complex molecules.[1][6] Its reactivity and the specific positioning of the chloro and iodo substituents allow for the strategic construction of the final drug molecule with high yield and purity.[4][5][7]
Halogenated Benzoic Acids as Potential PTP1B Inhibitors
Beyond their role as synthetic intermediates, the inherent chemical features of halogenated benzoic acids make them intriguing candidates for direct inhibition of key enzymatic targets in the insulin signaling pathway. One of the most promising targets is Protein Tyrosine Phosphatase 1B (PTP1B) .
PTP1B is a central negative regulator of the insulin signaling pathway.[2][8][9][10] It dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the downstream signals that lead to glucose uptake and utilization.[9][11] Inhibition of PTP1B is therefore a validated strategy to enhance insulin sensitivity and improve glycemic control.[8][9][10]
The general structure of a benzoic acid derivative provides a carboxylic acid group that can form crucial interactions with the active site of PTP1B. The addition of halogen atoms, such as chlorine and iodine, can significantly enhance binding affinity through several mechanisms:
-
Hydrophobic Interactions: The bulky and lipophilic nature of iodine can promote favorable hydrophobic interactions with nonpolar residues in the enzyme's active site.
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with a halogen bond acceptor (e.g., a carbonyl oxygen) on the protein. This can contribute to both affinity and selectivity.
-
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine and iodine can influence the acidity of the carboxylic acid group, optimizing its interaction with positively charged residues in the active site.
Signaling Pathway of Insulin and PTP1B Intervention
The following diagram illustrates the insulin signaling pathway and the critical intervention point for a PTP1B inhibitor.
Caption: Insulin signaling pathway and the inhibitory action of a PTP1B inhibitor.
Experimental Protocols for Evaluation
The following section outlines standardized, step-by-step methodologies for the preclinical evaluation of a novel compound like a this compound derivative for its anti-diabetic potential.
In Vitro PTP1B Inhibition Assay
This protocol details a common method for determining the inhibitory activity of a test compound against recombinant human PTP1B.
Objective: To determine the IC50 value of the test compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilution to each well. For the control, add 2 µL of DMSO.
-
Add 88 µL of the assay buffer containing the PTP1B enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Glucose Uptake Assay
This protocol describes a method to assess the effect of the test compound on glucose uptake in an insulin-sensitive cell line, such as 3T3-L1 adipocytes.
Objective: To evaluate the ability of the test compound to stimulate or enhance insulin-stimulated glucose uptake in adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose (radioactive) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
Test compound
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Plate differentiated 3T3-L1 adipocytes in 24-well plates.
-
Wash the cells with KRH buffer and incubate in serum-free medium for 2 hours.
-
Treat the cells with the test compound at various concentrations in the presence or absence of a sub-maximal concentration of insulin for 30 minutes.
-
Initiate glucose uptake by adding 2-Deoxy-D-[³H]glucose or 2-NBDG and incubate for 10 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content in each well.
-
Analyze the data to determine the effect of the compound on basal and insulin-stimulated glucose uptake.
In Vivo Efficacy in a Diabetic Animal Model
This protocol provides a general framework for evaluating the anti-hyperglycemic effect of the test compound in a streptozotocin (STZ)-induced diabetic rat model.
Objective: To assess the in vivo efficacy of the test compound in reducing blood glucose levels in a diabetic animal model.
Materials:
-
Male Wistar rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucometer and test strips
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 50 mg/kg) dissolved in citrate buffer.
-
Confirm diabetes by measuring fasting blood glucose levels after 72 hours. Rats with fasting blood glucose >250 mg/dL are considered diabetic.
-
Divide the diabetic rats into groups: vehicle control, positive control (e.g., metformin), and test compound groups (at different doses).
-
Administer the test compound or vehicle orally once daily for a specified period (e.g., 28 days).
-
Monitor body weight and fasting blood glucose levels at regular intervals.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., insulin, lipid profile, liver and kidney function markers).
-
Perform an oral glucose tolerance test (OGTT) to assess improvements in glucose disposal.
-
Statistically analyze the data to determine the significance of the observed effects.
Data Presentation and Interpretation
For a comprehensive evaluation, the collected data should be summarized in a clear and concise format.
Quantitative Data Summary
| Parameter | This compound Analog | Reference Compound (e.g., Known PTP1B Inhibitor) |
| In Vitro PTP1B IC50 | Experimental Value (µM) | Literature Value (µM) |
| Cell-based Glucose Uptake (EC50) | Experimental Value (µM) | Literature Value (µM) |
| In Vivo Efficacy (% Blood Glucose Reduction) | Experimental Value (%) at a specific dose | Literature Value (%) at a specific dose |
Note: The table above is a template. Actual values would be populated from experimental results.
Experimental Workflow Diagram
Caption: A streamlined workflow for the preclinical evaluation of anti-diabetic compounds.
Conclusion and Future Directions
The strategic use of halogenated benzoic acids, exemplified by the critical role of 2-Chloro-5-iodobenzoic acid in the synthesis of SGLT2 inhibitors, underscores the importance of this chemical class in anti-diabetic drug discovery. Furthermore, the inherent potential of these scaffolds to serve as direct inhibitors of key targets like PTP1B warrants further investigation. The exploration of structure-activity relationships within a library of this compound analogs could lead to the identification of novel lead compounds. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these molecules to translate their therapeutic potential into clinically effective anti-diabetic agents. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for researchers dedicated to this important endeavor.
References
- 1. Exploring 2 Chloro 5 Iodobenzoic Acid in Diabetes Therapy | PPTX [slideshare.net]
- 2. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Chlorogenic Acid against Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- 5. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. Research on 2 Chloro 5 Iodobenzoic Acid in Diabetes Care | PPTX [slideshare.net]
- 7. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Chloro-5-iodobenzoic Acid in Materials Science Research
This guide provides a comprehensive technical overview of 3-chloro-5-iodobenzoic acid and its potential applications in materials science, particularly in the design and synthesis of advanced functional materials such as coordination polymers and metal-organic frameworks (MOFs). This document is intended for researchers, scientists, and professionals in drug development and materials chemistry, offering insights into the strategic use of this halogenated benzoic acid derivative.
Introduction to this compound: A Multifunctional Building Block
This compound is an aromatic carboxylic acid characterized by the presence of two different halogen substituents, chlorine and iodine, on the benzene ring.[1][2][3][4] This unique substitution pattern imparts a distinct reactivity and a set of physicochemical properties that make it a valuable precursor in organic synthesis and a promising ligand for the construction of novel supramolecular architectures.[1][2][3][5] While its primary application to date has been in the synthesis of pharmaceuticals, its structural features suggest significant potential in materials science.[1][2][3]
The presence of both a chloro and an iodo group allows for selective functionalization through various cross-coupling reactions, offering a pathway to create more complex organic linkers.[6] The carboxylate group provides a primary coordination site for binding to metal ions, a fundamental interaction in the formation of coordination polymers and MOFs.[7][8][9] Furthermore, the halogen atoms themselves can participate in non-covalent interactions, such as halogen bonding, which can play a crucial role in directing the final three-dimensional structure of a material and influencing its properties.[7][10]
The Role of Halogenated Ligands in Coordination Polymers and MOFs
The introduction of halogen atoms onto organic ligands is a well-established strategy for tuning the structure and function of coordination polymers and MOFs.[10][11][12] Halogen substituents can influence the electronic properties of the ligand, which in turn affects the metal-ligand bond strength and the photophysical properties of the resulting material, such as luminescence.[13][14] Moreover, the size and polarizability of the halogen atom can be used to control the pore size and shape within a framework, impacting its capacity for gas storage and separation.[15][16][17][18][19]
For instance, studies on coordination polymers based on 5-iodobenzene-1,3-dicarboxylic acid have demonstrated the formation of diverse network architectures, including interpenetrating and layered structures.[7] The iodo group, in this case, participates in halogen bonding, contributing to the overall stability and dimensionality of the framework.[7] Similarly, MOFs constructed from 2-iodoterephtalic acid have shown selective sorption properties for different organic substrates, highlighting the role of the halogen in modulating host-guest interactions.[10] These examples serve as valuable precedents for predicting the behavior of this compound in similar synthetic contexts.
Synthetic Strategies for Materials Incorporating Halogenated Benzoic Acids
The synthesis of coordination polymers and MOFs typically involves the reaction of a metal salt with an organic linker under solvothermal or hydrothermal conditions.[20][21][22] The choice of solvent, temperature, and reaction time can significantly influence the final product's crystallinity, morphology, and phase purity. For materials based on halogenated benzoic acids, these parameters must be carefully optimized to achieve the desired structure.
Experimental Protocol: Synthesis of a Hypothetical MOF using a Halogenated Benzoic Acid Analogue
This protocol provides a generalized procedure for the synthesis of a coordination polymer based on a halogenated benzoic acid ligand, which can be adapted for this compound.
-
Reactant Preparation:
-
Dissolve the halogenated benzoic acid ligand (e.g., 5-iodobenzene-1,3-dicarboxylic acid, 0.1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF, 5 mL).
-
In a separate vial, dissolve the metal salt (e.g., zinc nitrate hexahydrate, 0.1 mmol) in DMF (5 mL).
-
-
Reaction Assembly:
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
-
Crystallization:
-
Heat the autoclave to a specific temperature (e.g., 120 °C) and hold for a designated period (e.g., 48 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
-
Product Isolation and Purification:
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with a volatile solvent like ethanol to remove unreacted starting materials and residual solvent.
-
Dry the product under vacuum.
-
Workflow for MOF Synthesis and Characterization
Caption: A typical workflow for the synthesis, characterization, and application testing of a metal-organic framework.
Potential Applications in Materials Science
Based on the properties of analogous halogenated MOFs and coordination polymers, materials derived from this compound are anticipated to have applications in several key areas of materials science.
Luminescent Sensing
Many MOFs exhibit intrinsic luminescence, which can be modulated by the presence of guest molecules.[13][14][23][24][25] This property makes them highly attractive for the development of chemical sensors. The incorporation of heavy atoms like iodine can enhance phosphorescence, potentially leading to materials with long-lived emission that is sensitive to quenchers such as nitroaromatic compounds (explosives) or metal ions.[9][26] The dual halogen substitution in this compound offers a unique electronic landscape that could be exploited to fine-tune the luminescent sensing capabilities of the resulting frameworks.
Gas Storage and Separation
The porosity of MOFs is a key feature for their application in gas storage and separation.[15][16][17][18] The size and functionality of the organic linkers play a critical role in determining the pore environment and, consequently, the selectivity for different gas molecules.[19] The chloro and iodo substituents on the benzoic acid ring can be used to tailor the pore dimensions and introduce specific interaction sites for guest molecules, potentially enhancing the selective capture of gases like CO2 or hydrocarbons.[17]
Heterogeneous Catalysis
Coordination polymers and MOFs can serve as robust platforms for heterogeneous catalysis.[8][27] The metal nodes can act as active catalytic sites, while the organic linkers can be functionalized to participate in or influence the catalytic process.[27] The reactivity of the C-I and C-Cl bonds in this compound opens up possibilities for post-synthetic modification, where catalytic moieties could be grafted onto the framework. Furthermore, the inherent properties of the framework, such as Lewis acidity at the metal centers, can be utilized for various organic transformations.[18][27]
Data Summary: Properties of Analogous Halogenated Coordination Polymers
| Ligand | Metal Ion | Dimensionality | Key Feature | Potential Application | Reference |
| 5-iodobenzene-1,3-dicarboxylic acid | Cd(II) | 3D interpenetrating | Halogen bonding | Luminescent sensing | [7] |
| 2-iodoterephthalic acid | Zn(II), Co(II) | 3D | Selective sorption | Gas/vapor separation | [10] |
| 3,6-dichlorophthalate | La(III) | 1D | Short halogen contacts | Luminescence | [12] |
Conclusion and Future Outlook
This compound represents a compelling but underexplored building block for the construction of advanced functional materials. Its unique combination of a carboxylate coordinating group and two distinct halogen substituents provides a rich platform for designing novel coordination polymers and MOFs with tailored properties. Drawing parallels from structurally related halogenated ligands, it is evident that materials derived from this precursor hold significant promise for applications in luminescent sensing, gas storage and separation, and heterogeneous catalysis. Future research should focus on the systematic exploration of its coordination chemistry with various metal ions and the detailed characterization of the resulting materials to unlock their full potential. The insights provided in this guide aim to stimulate further investigation into this versatile molecule and its role in the next generation of materials.
References
- 1. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 2. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. calibrechem.com [calibrechem.com]
- 4. 2-Chloro-5-iodobenzoic acid | C7H4ClIO2 | CID 519638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis, structure and characterization of two new metal-organic coordination polymers based on the ligand 5-iodobenzene-1,3-dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Three coordination polymers based on 3-(3′,5′-dicarboxylphenoxy)phthalic acid and auxiliary N-donor ligands: syntheses, structures, and highly selective sensing for nitro explosives and Fe3+ ions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metal-organic frameworks with high capacity and selectivity for harmful gases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal-organic Frameworks as Novel Adsorbents: A Preview [pubs.sciepub.com]
- 17. Three-dimensional metal–organic frameworks (MOFs) containing substituted diimide ligands: synthesis, structures and gas sorption studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. Frontiers | Gas Sorption Properties of a New Three-Dimensional In-ABDC MOF With a Diamond Net [frontiersin.org]
- 19. scispace.com [scispace.com]
- 20. Synthesis of metal–organic frameworks by continuous flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 22. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. Metal–organic frameworks (MOFs) as apt luminescent probes for the detection of biochemical analytes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
The Strategic Utility of 3-Chloro-5-iodobenzoic Acid in the Synthesis of Bioactive Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-iodobenzoic acid is a uniquely functionalized aromatic scaffold that has emerged as a pivotal building block in modern medicinal chemistry. Its distinct electronic and steric properties, arising from the strategically positioned chloro, iodo, and carboxylic acid moieties, offer a versatile platform for the construction of complex, biologically active molecules. The differential reactivity of the carbon-iodine and carbon-chlorine bonds under various catalytic conditions allows for selective and sequential functionalization, a critical advantage in the multi-step synthesis of drug candidates. This guide provides an in-depth exploration of the synthesis, key chemical transformations, and strategic application of this compound as a precursor to potent bioactive agents, including kinase and phosphatase inhibitors. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this versatile molecule for accelerated drug discovery.
Introduction: The Architectural Advantage of this compound
In the landscape of drug discovery, the design and synthesis of novel molecular entities with high potency and selectivity remain a paramount challenge. The selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug development campaign. This compound has garnered significant attention due to its trifunctional nature, which provides a robust framework for molecular elaboration.
The key to its utility lies in the hierarchical reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This reactivity differential is the cornerstone of its application, enabling chemists to perform selective cross-coupling reactions at the 5-position while preserving the chloro substituent at the 3-position for subsequent transformations. The carboxylic acid group further enhances its versatility, serving as a handle for amide bond formation, esterification, or as a directing group in certain reactions.
This guide will elucidate the synthetic pathways to access this valuable precursor and detail its application in the construction of sophisticated bioactive molecules, underscoring its importance in the medicinal chemist's toolbox.
Synthesis of this compound: A Reliable Protocol
The most common and reliable method for the synthesis of this compound is via a Sandmeyer-type reaction, starting from the readily available 3-chloro-5-aminobenzoic acid. This transformation involves the diazotization of the amino group followed by displacement with iodide.
Causality Behind Experimental Choices
The Sandmeyer reaction is a robust method for introducing a variety of substituents onto an aromatic ring in place of an amino group. The choice of reagents and conditions is critical for achieving high yields and purity.
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt is typically carried out in a strong acidic medium (e.g., sulfuric or hydrochloric acid) at low temperatures (0-5 °C) using sodium nitrite. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Iodide Displacement: The subsequent reaction with a source of iodide, such as potassium iodide, displaces the diazonium group with an iodine atom. This step often does not require a copper catalyst, which is typically necessary for the introduction of other halogens like chlorine or bromine.[1][2][3] The iodide ion itself is a sufficiently strong nucleophile to effect the substitution on the diazonium salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-chloro-5-aminobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-chloro-5-aminobenzoic acid in a mixture of concentrated sulfuric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide in water and cool the solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound.
-
Data Presentation
| Parameter | Value |
| Molecular Formula | C₇H₄ClIO₂ |
| Molecular Weight | 282.46 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 157-161 °C |
Strategic Application in Bioactive Molecule Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Cl bonds in this compound is the cornerstone of its utility as a precursor for complex molecules. Palladium-catalyzed cross-coupling reactions can be selectively performed on the more reactive C-I bond, leaving the C-Cl bond intact for subsequent manipulations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] In the context of this compound, this reaction allows for the selective introduction of aryl or vinyl substituents at the 5-position.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands are commonly used.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the activation of the organoboron species and to facilitate the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound, the desired boronic acid (1.1-1.5 equivalents), and a base (2-3 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[1][6] This reaction is invaluable for introducing alkynyl functionalities, which are present in many bioactive molecules.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Similar to the Suzuki coupling, a palladium(0) catalyst is employed.
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is used as a co-catalyst to facilitate the reaction of the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Generalized Sonogashira Coupling
-
To a reaction vessel, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the copper(I) iodide (CuI, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and the amine base (2-3 equivalents).
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7] This reaction has revolutionized the synthesis of aryl amines, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: This reaction often requires specialized, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) in combination with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) to facilitate the challenging C-N bond formation.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
To a reaction vessel, add the palladium pre-catalyst and the phosphine ligand.
-
Add this compound and the desired amine (1.1-1.5 equivalents).
-
Add the base (1.5-2.5 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) until completion.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography.
Case Studies: From Precursor to Potent Inhibitors
The strategic application of this compound is best illustrated through its role in the synthesis of targeted therapeutics.
GSK2830371: A Selective Wip1 Phosphatase Inhibitor
Wild-type p53-induced phosphatase 1 (Wip1) is a negative regulator of the p53 tumor suppressor pathway and is overexpressed in several human cancers.[4][7] Inhibition of Wip1 is a promising therapeutic strategy for reactivating p53's tumor-suppressive functions. GSK2830371 is a potent and selective allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[8]
The synthesis of GSK2830371 and its analogues often involves a core scaffold that can be readily derived from this compound. A key step in the synthesis would involve a Buchwald-Hartwig amination to introduce a substituted amine at the 5-position of the benzoic acid ring, followed by further functionalization.
Signaling Pathway and Mechanism of Action:
GSK2830371 allosterically inhibits Wip1, preventing it from dephosphorylating and inactivating key proteins in the DNA damage response pathway, such as p53 and Chk2.[9][10] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[9]
Caption: GSK2830371 inhibits Wip1, leading to p53 activation.
Dabrafenib Analogs: Targeting BRAF-Mutant Cancers
The BRAF kinase is a key component of the MAPK signaling pathway, and activating mutations, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers.[11] Dabrafenib is a potent inhibitor of BRAF V600E kinase.[11][12] The synthesis of Dabrafenib and its analogs often utilizes a di-substituted phenyl ring as a core component. While the commercial synthesis of Dabrafenib itself starts from a different precursor, the this compound scaffold is highly amenable to the synthesis of structurally related BRAF inhibitors.
A plausible synthetic strategy would involve an initial Suzuki or Sonogashira coupling at the 5-position of this compound to introduce a key heterocyclic moiety. The remaining chloro group at the 3-position could then be used in a subsequent coupling reaction or remain as a key structural element for binding to the kinase.
Signaling Pathway and Mechanism of Action:
Dabrafenib selectively binds to and inhibits the ATP-binding site of the mutated BRAF V600E kinase, preventing it from phosphorylating and activating downstream MEK.[12] This blocks the entire MAPK signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in BRAF-mutant tumor cells.
Caption: Dabrafenib inhibits the mutated BRAF V600E kinase.
Conclusion and Future Perspectives
This compound represents a prime example of a strategically designed building block that empowers medicinal chemists to navigate complex synthetic challenges with elegance and efficiency. Its predictable and selective reactivity in a range of powerful cross-coupling reactions makes it an invaluable precursor for the synthesis of diverse libraries of bioactive molecules. The successful application of this scaffold in the development of targeted therapies for cancer and other diseases highlights its enduring importance in drug discovery. As our understanding of disease biology deepens and the demand for novel, highly specific therapeutics grows, the strategic deployment of versatile and intelligently functionalized precursors like this compound will undoubtedly continue to accelerate the journey from concept to clinic.
References
- 1. 3-Amino-5-chlorobenzoic acid | 21961-30-8 | Benchchem [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 6. preprints.org [preprints.org]
- 7. A Small Molecular Scaffold for Selective Inhibition of Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. "Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhib" by Chad Mulloy Beneker [scholarcommons.sc.edu]
- 11. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 3-Chloro-5-iodobenzoic acid from starting materials
An Application Note for the Synthesis of 3-Chloro-5-iodobenzoic Acid
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research. The described method utilizes a robust and scalable two-step, one-pot procedure starting from the commercially available 3-amino-5-chlorobenzoic acid. The core of the synthesis involves a diazotization reaction followed by an iodide substitution. This document offers in-depth explanations of the reaction mechanism, critical process parameters, a step-by-step experimental protocol, and essential safety considerations, making it an indispensable guide for researchers in organic synthesis and drug development.
Introduction and Rationale
This compound is a key intermediate in the synthesis of complex organic molecules. Its trisubstituted aromatic ring, featuring orthogonal halogen atoms (Cl and I) and a carboxylic acid group, allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and standard amide or ester formations. This versatility makes it a sought-after precursor for active pharmaceutical ingredients (APIs) and advanced functional materials.
The synthetic route detailed herein is based on the well-established chemistry of diazonium salts.[1] The transformation of an aromatic amino group into a diazonium salt, which is subsequently displaced by a nucleophile, is a cornerstone of aromatic chemistry.[2] For the introduction of iodine, the reaction of an aryl diazonium salt with potassium iodide is particularly efficient and often proceeds without the need for the copper catalysts typically required for Sandmeyer chlorination or bromination reactions.[3][4]
This protocol has been designed for clarity, reproducibility, and safety, drawing upon established procedures for analogous compounds.[5][6]
Synthetic Strategy and Workflow
The synthesis proceeds via a two-step, one-pot reaction sequence starting from 3-amino-5-chlorobenzoic acid.
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (sulfuric acid). This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.
-
Iodination: The aqueous solution of the diazonium salt is then treated with an aqueous solution of potassium iodide. The highly reactive diazonium group is displaced by the iodide ion, with the evolution of nitrogen gas, to form the desired this compound.
The overall workflow is depicted below.
Figure 1: High-level experimental workflow for the synthesis.
Mechanistic Insights and Scientific Causality
A thorough understanding of the reaction mechanism is crucial for successful execution and troubleshooting.
Diazotization Mechanism
The reaction begins with the formation of the diazotizing agent, nitrous acid (HNO₂), from sodium nitrite and a strong acid. The acid then protonates the nitrous acid, which loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amine on 3-amino-5-chlorobenzoic acid attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule generate the stable aryl diazonium salt.
Key Experimental Choices:
-
Low Temperature (0–5 °C): Aryl diazonium salts are thermally unstable and can decompose violently, especially in the solid state.[7][8] Maintaining a low temperature throughout the generation and reaction of the diazonium salt is the most critical parameter for both safety and yield.[9]
-
Strong Acidic Medium: The acid serves two purposes: it catalyzes the formation of the nitrosonium ion and keeps the reaction medium sufficiently acidic to prevent the newly formed diazonium salt from coupling with the unreacted starting amine to form a triazene byproduct.[10]
Iodide Substitution Mechanism
The displacement of the diazonium group (-N₂⁺) by an iodide ion is a facile process due to the exceptional stability of the leaving group, dinitrogen (N₂). The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism, initiated by a single-electron transfer, though an Sɴ1-type pathway is also considered.[3][11] Unlike the classic Sandmeyer reaction which requires copper(I) to facilitate this electron transfer for other halides, the iodide ion is a sufficiently strong reducing agent to initiate the process on its own.[2]
Figure 2: Simplified reaction mechanism for diazotization and iodination.
Detailed Experimental Protocol
Safety First: This procedure involves thermally unstable intermediates and should be performed in a well-ventilated fume hood. A blast shield is mandatory. Appropriate personal protective equipment (safety glasses, lab coat, acid-resistant gloves) must be worn at all times. Diazonium salts are explosive hazards; never attempt to isolate the intermediate salt.[12]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | Purity |
| 3-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 17.16 g | 0.10 | 1.0 | >98% |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 100 mL | - | - | 98% |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.25 g | 0.105 | 1.05 | >99% |
| Potassium Iodide | KI | 166.00 | 18.26 g | 0.11 | 1.1 | >99% |
| Urea | CH₄N₂O | 60.06 | ~0.5 g | - | - | >99% |
| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | - | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~400 mL | - | - | ACS |
| Toluene | C₇H₈ | 92.14 | ~200 mL | - | - | ACS |
| Saturated Brine | NaCl(aq) | - | ~100 mL | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | - |
| Deionized Water | H₂O | 18.02 | ~1 L | - | - | - |
Step-by-Step Synthesis Procedure
-
Preparation of Acidic Amine Suspension: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, combine 200 mL of deionized water and 100 mL of concentrated sulfuric acid. Perform this addition carefully in an ice-water bath, as the dilution is highly exothermic. Cool the resulting solution to 0 °C. To this cold acid solution, add 3-amino-5-chlorobenzoic acid (17.16 g, 0.10 mol) portion-wise, maintaining the temperature below 10 °C. Stir the resulting suspension for 15 minutes at 0–5 °C.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 40 mL of deionized water. Transfer this solution to the addition funnel. Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The reaction mixture should become a clearer, pale-yellow solution, indicating the formation of the diazonium salt.
-
Quenching Excess Nitrous Acid: Add a small amount of urea (~0.5 g) and stir for 10 minutes. The urea reacts with any residual nitrous acid, preventing side reactions. A simple test for excess nitrous acid can be performed by touching the reaction mixture to starch-iodide paper; a blue-black color indicates the presence of nitrous acid, and more urea should be added.[7][8]
-
Iodination: In a separate 1 L beaker, dissolve potassium iodide (18.26 g, 0.11 mol) in 100 mL of deionized water. While stirring the cold diazonium salt solution vigorously, add the potassium iodide solution in a steady stream over 10-15 minutes. A vigorous evolution of nitrogen gas will occur, and a dark precipitate will form.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 1-2 hours, or until gas evolution ceases.
-
Product Isolation and Work-up:
-
Filter the crude solid product using a Büchner funnel and wash the filter cake with 200 mL of cold water.
-
Transfer the brown solid to a beaker and dissolve it in 250 mL of ethyl acetate. Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of 10% aqueous sodium bisulfite solution (to remove any residual iodine, the dark color should fade), and 100 mL of saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a 500 mL Erlenmeyer flask. Add 200 mL of toluene and heat the mixture to 80–90 °C with stirring until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum at 50 °C.
-
Expected Results
| Parameter | Expected Value |
| Product | This compound |
| Appearance | Off-white to pale yellow solid |
| Yield | 75–85% |
| Melting Point | 175-178 °C |
| Purity (by HPLC/NMR) | >98% |
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₇H₄ClIO₂, MW: 282.46 g/mol ).[13]
-
Melting Point: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Conclusion
This application note provides a reliable and well-vetted protocol for the synthesis of this compound. By carefully controlling key parameters, particularly temperature during the diazotization step, researchers can safely and efficiently produce this versatile chemical intermediate in high yield and purity. The detailed mechanistic explanations and step-by-step instructions serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. 3-Amino-5-iodobenzoic acid | 102153-73-1 | Benchchem [benchchem.com]
- 5. CN106748721A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents [patents.google.com]
- 6. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. PubChemLite - this compound (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Selective Suzuki Coupling Reactions with 3-Chloro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Chloro-5-iodobenzoic Acid in Synthesis
This compound is a highly valuable building block in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical and materials science. Its utility stems from the differential reactivity of the two halogen substituents on the aromatic ring. The carbon-iodine (C-I) bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine (C-Cl) bond. This inherent chemoselectivity allows for the stepwise and site-specific introduction of molecular complexity, making it an ideal scaffold for building diverse libraries of compounds for drug discovery and for the synthesis of precisely functionalized materials.
This application note provides a detailed protocol and mechanistic insights for the selective Suzuki-Miyaura cross-coupling reaction at the C-I position of this compound, leaving the C-Cl bond intact for potential subsequent transformations.
Mechanistic Rationale for Chemoselective Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
The selective functionalization of the C-I bond in this compound is primarily dictated by the initial oxidative addition step. The bond dissociation energy of a C-I bond is lower than that of a C-Cl bond, making it more susceptible to cleavage by the palladium(0) catalyst. The generally accepted reactivity order for aryl halides in Suzuki couplings is I > Br > OTf >> Cl.[1][3] By carefully selecting the catalyst, ligand, and reaction conditions, the palladium(0) species can be directed to insert preferentially into the C-I bond, initiating the catalytic cycle for C-C bond formation at that position while leaving the C-Cl bond untouched.
Caption: Catalytic cycle of the selective Suzuki-Miyaura coupling.
Experimental Protocol: A Representative Procedure
This protocol describes a general method for the selective Suzuki coupling of this compound with a generic arylboronic acid. It is intended as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water as a co-solvent)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine, hexane)
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), the phosphine ligand (e.g., SPhos, 0.04 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the desired 3-chloro-5-arylbenzoic acid.
Caption: Experimental workflow for selective Suzuki coupling.
Key Experimental Considerations and Optimization
The success of a selective Suzuki coupling hinges on the careful selection of several key parameters. The following table provides a summary of these variables and their typical ranges, based on established protocols for similar substrates.[4]
| Parameter | Recommended Range/Options | Rationale and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts that form the active Pd(0) species in situ. Pd(PPh₃)₄ can be used directly but may be less active for challenging substrates. |
| Ligand | Buchwald-type ligands (SPhos, XPhos), P(t-Bu)₃, PCy₃ (1:2 to 1:4 Pd:Ligand ratio) | Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the active catalytic species.[5] The choice of ligand can significantly impact selectivity and yield. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | The base is crucial for activating the boronic acid to facilitate transmetalation.[5] The choice of base can influence the reaction rate and selectivity. Inorganic bases are commonly used. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often optimal. Water can aid in dissolving the base and boronic acid, accelerating the reaction. Anhydrous and degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | 80 - 120 °C | Higher temperatures are generally required to overcome the activation energy for the oxidative addition to the C-I bond. However, excessively high temperatures may lead to side reactions or decomposition. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. However, a large excess can lead to homo-coupling side products. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source and ligand are of high quality and have been stored properly.
-
Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure the reaction setup is thoroughly purged with an inert gas.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction to proceed efficiently. Consider screening different combinations.
-
-
Formation of Side Products:
-
Homo-coupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if the system is not sufficiently anaerobic.
-
Dehalogenation: In some cases, the starting material may undergo hydrodehalogenation. Using milder conditions or a different base may mitigate this.
-
Reaction at the C-Cl Position: While less likely, highly active catalyst systems or prolonged reaction times at high temperatures could lead to some coupling at the C-Cl bond. If this is observed, reducing the catalyst loading or reaction temperature may improve selectivity.
-
Conclusion
The selective Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of 3-chloro-5-arylbenzoic acids. By leveraging the differential reactivity of the C-I and C-Cl bonds, this protocol allows for the precise and efficient construction of valuable intermediates for drug discovery and materials science. The key to success lies in the careful selection of the catalyst system, base, and solvent, as well as maintaining an inert reaction atmosphere. The provided protocol serves as a robust starting point for researchers to explore the rich synthetic possibilities offered by this versatile building block.
References
Palladium-catalyzed cross-coupling of 3-Chloro-5-iodobenzoic acid
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-iodobenzoic Acid
Authored by a Senior Application Scientist
This document serves as a detailed application and protocol guide for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules. We will explore the strategic functionalization of this compound, a versatile and highly valuable building block in modern organic synthesis. Our focus is on leveraging palladium-catalyzed cross-coupling reactions to achieve selective C-C and C-N bond formation, a cornerstone of pharmaceutical and materials science discovery.[1]
The unique architecture of this compound, featuring two different halogen atoms on a benzoic acid scaffold, presents a prime opportunity for sequential and site-selective modifications. This guide moves beyond simple procedural lists to provide a deep dive into the causality behind experimental design, ensuring that protocols are not just followed, but understood.
The Principle of Chemoselective Coupling
The power of using multi-halogenated substrates lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy. For the common halogens, the reactivity trend is overwhelmingly:
The carbon-iodine bond is the longest and weakest, making it the most reactive site for oxidative addition.[2] Conversely, the carbon-chlorine bond is the strongest and least reactive. This predictable reactivity hierarchy allows for the highly selective functionalization at the iodine-bearing C-5 position of this compound under mild conditions, while leaving the C-3 chloro substituent untouched for subsequent, more forcing transformations. This stepwise approach is a powerful strategy for building molecular complexity in a controlled manner.[5]
Figure 1: Chemoselective functionalization workflow for this compound.
The Universal Engine: Palladium's Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, which earned Heck, Negishi, and Suzuki the 2010 Nobel Prize in Chemistry, operate through a common, elegant catalytic cycle.[6][7] Understanding this cycle is paramount to troubleshooting and optimizing reactions.
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the metal to a Palladium(II) species. This is typically the rate-limiting step and is fastest for C-I bonds.[6][8]
-
Transmetalation (for Suzuki/Sonogashira/etc.): The organic group (R') from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide. This step often requires activation by a base.[9][10]
-
Reductive Elimination: The two organic fragments (Ar and R') on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[6][11]
Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[10][12] It is exceptionally versatile for forming C(sp²)–C(sp²) bonds.
Causality and Experimental Choices
-
Catalyst: Palladium(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common precatalysts that are reduced in situ to the active Pd(0) species.[13]
-
Ligand: Triphenylphosphine (PPh₃) is a standard, robust ligand. For more challenging couplings, specialized biarylphosphine ligands can accelerate the reductive elimination step.[14]
-
Base: A base, such as K₂CO₃ or K₃PO₄, is crucial. It activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12][15]
-
Solvent: A two-phase solvent system like Toluene/H₂O or Dioxane/H₂O is often used. The base and boronic "ate" complex reside in the aqueous phase, while the catalyst and aryl halide are in the organic phase, with the reaction occurring at the interface.
Detailed Experimental Protocol
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq) and any additional ligand if required.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-12 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reagent Summary Table
| Reagent | Role | Typical Molar Eq. |
| This compound | Electrophile | 1.0 |
| Arylboronic Acid | Nucleophile Source | 1.1 - 1.5 |
| PdCl₂(PPh₃)₂ | Catalyst | 0.01 - 0.05 |
| K₂CO₃ or K₃PO₄ | Base | 2.0 - 3.0 |
| Dioxane/Water (4:1) | Solvent | - |
Application Protocol: Sonogashira Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating valuable arylalkyne structures.[16] A key feature is the use of a copper(I) co-catalyst, which facilitates the formation of a copper(I) acetylide intermediate.[17]
Causality and Experimental Choices
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a very common and effective catalyst for this transformation.[4]
-
Copper(I) Co-catalyst: CuI is essential for the standard Sonogashira. It reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) center much more rapidly than the alkyne itself.[16][18]
-
Base: An amine base, typically triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX byproduct and as the solvent.[16]
-
Solvent: While the amine base can be the solvent, co-solvents like THF or DMF are often used to ensure solubility of all components.
Figure 3: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Detailed Experimental Protocol
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and copper(I) iodide (0.04 eq).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed solvent (e.g., THF) followed by the amine base (e.g., NEt₃, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate. Dissolve the residue in ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reagent Summary Table
| Reagent | Role | Typical Molar Eq. |
| This compound | Electrophile | 1.0 |
| Terminal Alkyne | Nucleophile Source | 1.1 - 1.5 |
| PdCl₂(PPh₃)₂ | Catalyst | 0.01 - 0.03 |
| CuI | Co-catalyst | 0.02 - 0.05 |
| NEt₃ or DIPEA | Base & Solvent | 2.0 - 5.0 (or as solvent) |
| THF or DMF | Co-solvent (optional) | - |
Application Protocol: Heck Coupling
The Heck reaction (or Mizoroki-Heck reaction) is a powerful method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon of the alkene.[19][20] It is particularly useful for synthesizing stilbenes and cinnamates.
Causality and Experimental Choices
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a simple, common, and effective precatalyst.[4]
-
Ligand: While some Heck reactions can proceed without a ligand ("ligand-free"), phosphine ligands are often added to stabilize the catalyst and improve yields, especially with less reactive aryl halides.[21]
-
Base: An organic or inorganic base (e.g., NEt₃, K₂CO₃) is required to neutralize the HX generated during the catalytic cycle, regenerating the Pd(0) catalyst.[19]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to facilitate the reaction.
Detailed Experimental Protocol
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., DMF) and the alkene (e.g., styrene or butyl acrylate, 1.5 eq) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C). Stir for the required time, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).
-
Combine organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reagent Summary Table
| Reagent | Role | Typical Molar Eq. |
| This compound | Electrophile | 1.0 |
| Alkene (e.g., Styrene) | Coupling Partner | 1.2 - 2.0 |
| Pd(OAc)₂ | Catalyst | 0.01 - 0.05 |
| K₂CO₃ or NEt₃ | Base | 1.5 - 2.5 |
| DMF or NMP | Solvent | - |
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming C-N bonds, coupling aryl halides with primary or secondary amines.[22] It has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.
Causality and Experimental Choices
-
Catalyst System: This reaction is highly dependent on the ligand. A combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) is critical.[14][23] These ligands promote both the oxidative addition and the challenging C-N reductive elimination step.[24]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming a more reactive palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[25][26]
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used.
Detailed Experimental Protocol
-
In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), the bulky phosphine ligand (e.g., XPhos, 0.03 eq), and the base (NaOt-Bu, 1.5 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq).
-
Seal the tube, remove from the glovebox, and add the degassed solvent (e.g., toluene) via syringe.
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (4-24 hours), monitoring by LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reagent Summary Table
| Reagent | Role | Typical Molar Eq. |
| This compound | Electrophile | 1.0 |
| Amine (Primary or Secondary) | Nucleophile | 1.1 - 1.5 |
| Pd₂(dba)₃ | Precatalyst | 0.01 - 0.02 |
| XPhos or similar ligand | Ligand | 0.02 - 0.04 |
| NaOt-Bu | Base | 1.4 - 2.0 |
| Toluene or Dioxane | Solvent | - |
Troubleshooting & Optimization
| Problem | Probable Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Insufficiently inert conditions; Poor quality reagents. | Use a fresh bottle of catalyst/ligand. Ensure rigorous degassing of solvents and use of a glovebox for sensitive reactions like Buchwald-Hartwig. |
| Dehalogenation | Presence of a hydrogen source; Side reaction from the catalytic cycle. | Use a different base or solvent. Lower the reaction temperature. Ensure the coupling partner is of high purity. |
| Homocoupling of Partner | Conditions favor self-coupling (e.g., Glaser coupling in Sonogashira, boronic acid coupling in Suzuki). | For Sonogashira, ensure anaerobic conditions. For Suzuki, ensure the base is not too strong and the temperature is not excessive.[4][27] |
| Reaction Stalls | Catalyst deactivation; Product inhibition. | Increase catalyst loading slightly. Consider a more robust ligand that provides better catalyst stability. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nobelprize.org [nobelprize.org]
- 10. jmcct.com [jmcct.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Buchwald-Hartwig_reaction [chemeurope.com]
- 26. jk-sci.com [jk-sci.com]
- 27. m.youtube.com [m.youtube.com]
Application Note: Sonogashira Coupling of 3-Chloro-5-iodobenzoic Acid
A Detailed Protocol for Chemoselective C(sp²)–C(sp) Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Selective Alkynylation
The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1][2] Its ability to forge C(sp²)–C(sp) bonds under mild conditions has made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] This application note provides a detailed guide to the Sonogashira coupling of 3-Chloro-5-iodobenzoic acid, a valuable bifunctional building block. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly chemoselective alkynylation, leaving the chloro-substituent available for subsequent orthogonal transformations. This guide delves into the mechanistic rationale, provides a robust experimental protocol, and offers insights for troubleshooting and optimization.
Mechanistic & Strategic Considerations
A successful Sonogashira coupling relies on the synergistic action of two catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding these cycles is paramount to rational optimization and troubleshooting.
The Dual Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6] This acetylide then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst.[5]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Chemoselectivity with Dihaloarenes: Exploiting Reactivity Differentials
The success of this protocol hinges on the significant difference in reactivity among aryl halides in palladium-catalyzed reactions. The rate of the oxidative addition step, often the rate-determining step, follows the general trend: I > Br > OTf >> Cl.[7][8] The carbon-iodine bond is substantially weaker and more polarizable than the carbon-chlorine bond, allowing for its selective activation under mild conditions that leave the C-Cl bond intact.[9] By conducting the reaction at room temperature, we can achieve excellent chemoselectivity for the mono-alkynylated product.[10]
Substrate-Specific Considerations: The Carboxylic Acid Moiety
The presence of the carboxylic acid group on the aromatic ring introduces an important consideration. While it is an electron-withdrawing group that can facilitate oxidative addition, its acidic proton (pKa ≈ 4) will be readily deprotonated by the amine base used in the reaction. Therefore, it is crucial to use a sufficient excess of the base to neutralize the carboxylic acid, neutralize the HI byproduct generated during the reaction, and deprotonate the terminal alkyne.[11]
Experimental Protocol: Synthesis of 3-Chloro-5-((trimethylsilyl)ethynyl)benzoic acid
This protocol details the coupling of this compound with ethynyltrimethylsilane. The TMS-protected alkyne is often used for its stability and ease of handling; the TMS group can be readily removed later if the terminal alkyne is desired.
Materials & Reagents:
-
This compound
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
Procedure:
Caption: Experimental workflow for the Sonogashira coupling.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Maintaining an inert atmosphere is critical to prevent Glaser homocoupling of the alkyne and decomposition of the Pd(0) catalyst.[7]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (approx. 0.2 M concentration relative to the aryl iodide) and anhydrous Et₃N (3.0 equiv) via syringe. Stir the mixture at room temperature for 10 minutes. The mixture should be a yellowish suspension.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting benzoic acid.
-
Workup - Quench: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup - Acidification: Transfer the mixture to a separatory funnel and acidify to pH ~2 with 1 M HCl. This step is crucial to protonate the benzoate salt, rendering it soluble in the organic phase.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Wash: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Summary of Reaction Conditions for Optimization
While the protocol above provides a robust starting point, conditions may be optimized depending on the specific alkyne used. The following table summarizes key parameters and common variations.
| Parameter | Standard Condition | Alternative Conditions & Notes | Rationale / Reference |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(PPh₃)₄ (2 mol%). Can be generated in situ. | Standard, air-stable Pd(II) precatalyst.[12] |
| Copper Co-catalyst | CuI (4 mol%) | CuBr. Copper-free conditions are possible but may require specific ligands and higher temperatures.[3][7] | Facilitates acetylide formation, allowing for mild reaction temperatures.[5] |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA), Diisopropylamine (DIPA). Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, often in polar aprotic solvents like DMF. | Neutralizes HX byproduct and deprotonates the alkyne. Amine bases often act as both base and co-solvent.[1][11] |
| Solvent | THF / Et₃N | Toluene, Dioxane, DMF, Acetonitrile. The choice can affect solubility and reaction rate.[13] | THF is a good general-purpose solvent for Sonogashira couplings. |
| Temperature | Room Temperature | 40-80 °C. Heating may be required for less reactive alkynes or aryl bromides, but is not recommended here to preserve C-I vs C-Cl selectivity. | The high reactivity of aryl iodides allows for mild, room temperature conditions, enhancing chemoselectivity.[8] |
| Alkyne Stoich. | 1.2 equivalents | 1.1 - 1.5 equivalents. A slight excess ensures complete consumption of the aryl iodide. | Drives the reaction to completion. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst. 2. Insufficient Base. 3. Poor quality reagents/solvents. | 1. Use a fresh source of palladium catalyst. 2. Ensure the base is in sufficient excess (≥3 equiv) to account for the acidic proton on the substrate. 3. Use anhydrous, degassed solvents and high-purity reagents.[7] |
| Formation of Black Precipitate (Palladium Black) | 1. Presence of oxygen. 2. Reaction temperature is too high. 3. Inappropriate solvent. | 1. Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas. 2. Maintain room temperature. 3. Anecdotal evidence suggests THF can sometimes promote Pd black formation; consider switching to Toluene.[14] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Rigorously deoxygenate all solvents and the reaction vessel. 2. Reduce the amount of CuI or consider a copper-free protocol if homocoupling is a persistent issue.[7] |
| Product is Difficult to Extract from Aqueous Layer | 1. Incomplete protonation of the carboxylate. | Ensure the aqueous layer is acidified to pH 1-2 before extraction. Check with pH paper. |
Conclusion
The Sonogashira coupling of this compound is a powerful and reliable method for the synthesis of valuable, orthogonally functionalized building blocks. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds, a high degree of chemoselectivity can be achieved under mild, room-temperature conditions. Careful attention to experimental setup, particularly the exclusion of oxygen and the use of a sufficient excess of base, is key to obtaining high yields of the desired mono-alkynylated product. This protocol provides a validated starting point for researchers seeking to incorporate this versatile scaffold into their synthetic programs.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. books.lucp.net [books.lucp.net]
- 14. reddit.com [reddit.com]
Heck reaction protocol using 3-Chloro-5-iodobenzoic acid
An Application Guide to the Chemoselective Heck Reaction: Protocol for the Vinylation of 3-Chloro-5-iodobenzoic Acid
Introduction: Strategic C-C Bond Formation
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This transformation is prized for its reliability, functional group tolerance, and its central role in the construction of complex molecular architectures in pharmaceuticals and materials science.[3][4]
This application note provides a detailed protocol and scientific rationale for a specific, and synthetically valuable, application of the Heck reaction: the selective vinylation of this compound. This substrate is particularly useful as it possesses two different halogen atoms on an aromatic ring. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a highly chemoselective reaction. This enables the introduction of a vinyl group at the 5-position while preserving the chlorine atom at the 3-position for subsequent orthogonal cross-coupling reactions, providing a powerful strategy for the divergent synthesis of complex molecules.
The Pillar of Selectivity: Mechanism of the Heck Reaction
The efficacy of the Heck reaction hinges on a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is crucial to appreciating the selective functionalization of this compound.
The generally accepted mechanism proceeds through four key steps:[2][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step, and its facility is highly dependent on the halogen. The reactivity trend is I > Br > OTf >> Cl.[5] This differential reactivity is the foundation of the protocol's selectivity, stemming from the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the newly formed arylpalladium(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-carbopalladation step, forming a new carbon-carbon bond.[2][5]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon is eliminated. This step must occur in a syn-periplanar fashion and forms the final substituted alkene product, typically with an (E)-configuration due to thermodynamic stability.[5]
-
Catalyst Regeneration: The resulting hydridopalladium(II) species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a halide salt.[3][5]
For this compound, the oxidative addition step occurs almost exclusively at the more labile C-I bond, leaving the C-Cl bond intact for further synthetic manipulations.
Experimental Design and Parameter Optimization
The success of the Heck reaction is dependent on the careful selection of several key parameters. The following table and discussion outline the critical components for the reaction with this compound.
| Parameter | Reagent/Condition | Typical Loading/Value | Rationale & Field Insights |
| Aryl Halide | This compound | 1.0 equiv | The substrate of interest. The C-I bond is selectively activated over the C-Cl bond. |
| Alkene | Ethyl Acrylate | 1.2 - 1.5 equiv | Electron-deficient alkenes like acrylates are ideal partners, as they enhance reaction rates and regioselectivity.[1] A slight excess ensures complete consumption of the aryl halide. |
| Pd Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | 1 - 5 mol% | A common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) species, often by a phosphine ligand or solvent.[2][3] |
| Ligand | Triphenylphosphine (PPh₃) | 2 - 10 mol% | Stabilizes the Pd(0) catalytic species, preventing its aggregation into inactive palladium black.[7][8] A P:Pd ratio of 2:1 to 4:1 is typical. |
| Base | Triethylamine (Et₃N) or K₂CO₃ | 2.0 - 3.0 equiv | Essential for neutralizing the HI generated during the reaction and regenerating the Pd(0) catalyst for the next cycle.[1][5] An organic amine base like Et₃N often helps to solubilize reaction components. |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | 0.1 - 0.5 M | High-boiling, polar aprotic solvents are excellent for dissolving the reactants and facilitating the reaction.[5][9] Ensure solvents are anhydrous and degassed to prevent catalyst deactivation.[10] |
| Temperature | 80 - 120 °C | - | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and elimination steps. The optimal temperature depends on the specific substrates and solvent. |
| Atmosphere | Inert (Nitrogen or Argon) | - | Crucial for preventing the oxidation of the phosphine ligand and the Pd(0) catalyst, which would lead to catalyst deactivation.[11] |
Detailed Step-by-Step Laboratory Protocol
This protocol describes the Heck coupling of this compound with ethyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl halide. Begin stirring to dissolve the solids.
-
Base and Alkene Addition: Add triethylamine (3.0 equiv) to the mixture, followed by the addition of ethyl acrylate (1.5 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Look for the consumption of the starting aryl iodide.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired (E)-3-chloro-5-(2-(ethoxycarbonyl)vinyl)benzoic acid.
Characterization and Analysis
-
TLC: Use a mobile phase such as 30% ethyl acetate in hexanes with 1% acetic acid. Visualize spots under UV light. The product should have a different Rf value than the starting material.
-
¹H NMR: Confirm the structure by observing the characteristic signals for the newly formed trans-vinyl protons (two doublets with a coupling constant J ≈ 16 Hz) and the aromatic protons.
-
Mass Spectrometry: Verify the molecular weight of the product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or phosphine).2. Insufficient temperature.3. Impure reagents or solvents (water, oxygen).[7][10] | 1. Ensure a strict inert atmosphere; use fresh catalyst and ligand.2. Increase the reaction temperature in 10 °C increments.3. Use anhydrous, properly degassed solvents. Purify starting materials if necessary. |
| Formation of Palladium Black | 1. Insufficient ligand to stabilize Pd(0).2. Reaction temperature is too high.3. Presence of oxygen.[7] | 1. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).2. Lower the reaction temperature.3. Improve the degassing procedure for the solvent and reaction vessel.[11] |
| Formation of Side Products | 1. Double addition to the alkene.2. Isomerization of the product alkene. | 1. Use a smaller excess of the alkene partner.2. Ensure the base is fully consumed or neutralized during workup. Adding silver salts can sometimes suppress isomerization.[12] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Spent palladium catalyst, especially on carbon, can be pyrophoric and should be kept wet and handled with care.[13][14]
-
Phosphine Ligands: Many phosphine ligands, like triphenylphosphine, are air-sensitive and can be oxidized, rendering them ineffective.[11] They are also irritants. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
-
Solvents: DMF and NMP are reproductive toxins and should be handled with extreme care in a fume hood. Avoid skin contact.
-
Reagents: Ethyl acrylate is a carcinogen and lachrymator. Triethylamine is corrosive and flammable. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. cfmot.de [cfmot.de]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. honrel.com [honrel.com]
- 14. chem.wisc.edu [chem.wisc.edu]
- 15. fishersci.com [fishersci.com]
Derivatization of the carboxylic acid group of 3-Chloro-5-iodobenzoic acid
An Application Guide to the Strategic Derivatization of the Carboxylic Acid Moiety of 3-Chloro-5-iodobenzoic Acid
Prepared by: The Applications Department
Introduction: The Strategic Importance of this compound
This compound is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a chloro and an iodo group, imparts distinct reactivity and structural properties, making it a valuable building block for complex molecular architectures.[1][2] This compound serves as a crucial starting material in the development of novel therapeutics, including promising anti-diabetic agents where it forms the core of molecules designed to modulate metabolic pathways.[1][3]
The carboxylic acid group is the primary site for synthetic manipulation, allowing for its conversion into a variety of functional derivatives such as esters, amides, and highly reactive acyl halides. This derivatization is not merely a routine transformation but a critical strategic step that enables the covalent linkage of the 3-chloro-5-iodophenyl scaffold to other molecular fragments, thereby constructing the final active pharmaceutical ingredient (API).[4][5]
This comprehensive application note provides detailed protocols and the underlying chemical principles for the three most common and synthetically valuable derivatizations of the carboxylic acid group of this compound:
-
Esterification: Formation of an ester, often used to modify solubility, act as a protecting group, or serve as a stable precursor.
-
Amidation: Creation of an amide bond, a ubiquitous linkage in pharmaceuticals that is critical for biological activity and structural integrity.[6][7]
-
Acyl Halide Formation: Conversion to a highly reactive acyl chloride, an intermediate that is not typically isolated but is used in situ to facilitate efficient reactions with a wide range of nucleophiles.
These protocols are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step guidance and the theoretical foundation necessary for successful synthesis and troubleshooting.
Part 1: Esterification via Fischer-Speier Reaction
Esterification is a fundamental transformation for modifying the properties of a carboxylic acid. The Fischer-Speier esterification is a classic, acid-catalyzed method that involves the reaction of a carboxylic acid with an alcohol.[8] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product.[8][9] This is typically accomplished by using a large excess of the alcohol, which often serves as the solvent, or by removing the water formed during the reaction.[9]
The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[10][11] The alcohol then acts as a nucleophile, attacking the activated carbonyl, followed by a series of proton transfers and the elimination of a water molecule to yield the final ester.[10][12][13]
References
- 1. calibrechem.com [calibrechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Exploring 2 Chloro 5 Iodobenzoic Acid in Diabetes Therapy | PPTX [slideshare.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. sarthaks.com [sarthaks.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
The Art of Selectivity: A Guide to the Functionalization of 3-Chloro-5-iodobenzoic Acid
Introduction: The Strategic Importance of a Differentiated Building Block
In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. 3-Chloro-5-iodobenzoic acid has emerged as a pivotal building block, largely due to the differential reactivity of its halogen substituents. This unique characteristic allows for a programmed, stepwise introduction of diverse functionalities onto the aromatic core, a strategy that is both elegant and highly efficient.[1] Its most notable application is as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs that has revolutionized the treatment of type 2 diabetes.[2][3][4]
This guide provides an in-depth exploration of the selective functionalization of this compound. We will delve into the principles governing the chemoselectivity of palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, targeting the more labile C-I bond. Furthermore, we will explore the subsequent functionalization of the less reactive C-Cl bond, unlocking the full synthetic potential of this versatile scaffold.
The Principle of Chemoselective Functionalization: A Tale of Two Halogens
The selective functionalization of this compound hinges on the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl .[5] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies. The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition to a palladium(0) catalyst, the crucial first step in the catalytic cycle.[6] Conversely, the C-Cl bond is the strongest and requires more forcing conditions (e.g., more electron-rich ligands, higher temperatures) to react. This significant difference in reactivity allows for the selective functionalization at the iodine-bearing position while leaving the chlorine atom untouched, ready for a subsequent transformation.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Strategic Role of 3-Chloro-5-iodobenzoic Acid in the Synthesis of Empagliflozin, a Leading SGLT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Importance of a Halogenated Precursor
The advent of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes, offering a unique insulin-independent mechanism of action. Among the leading drugs in this class—known as "gliflozins"—are empagliflozin, canagliflozin, and dapagliflozin. The synthesis of these complex C-aryl glucoside molecules is a testament to modern medicinal chemistry, often relying on meticulously chosen starting materials to construct the core diarylmethane or related structures. This application note delves into the specific and strategic use of 3-chloro-5-iodobenzoic acid as a pivotal starting material, with a primary focus on its well-documented role in the industrial synthesis of empagliflozin .
While this compound is a cornerstone in the synthesis of empagliflozin, it is noteworthy that the commonly employed synthetic routes for canagliflozin and dapagliflozin typically commence from different halogenated benzoic acid derivatives. Canagliflozin synthesis often utilizes 5-bromo-2-methylbenzoic acid or 5-iodo-2-methylbenzoic acid, and dapagliflozin synthesis generally starts with 5-bromo-2-chlorobenzoic acid.[1][2][3] This distinction underscores the nuanced structural requirements for each unique SGLT2 inhibitor and the tailored synthetic strategies developed to achieve them.
This guide will provide a detailed exposition of the synthetic pathway to empagliflozin from this compound, elucidating the chemical rationale behind each step and furnishing detailed protocols for key transformations.
The Empagliflozin Synthesis: A Step-by-Step Elucidation
The synthesis of empagliflozin from this compound is a multi-step process that hinges on the creation of a diarylmethane core, which is subsequently coupled with a protected glucose moiety. The presence of both a chloro and an iodo substituent on the benzoic acid ring is a strategic choice. The chloro group contributes to the final electronic properties of the empagliflozin molecule, while the iodo group serves as a versatile handle for organometallic coupling reactions, specifically for the crucial C-C bond formation with the glucose derivative.
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of Empagliflozin.
Part 1: Synthesis of the Aglycone Moiety
The initial phase of the synthesis is dedicated to constructing the diarylmethane "aglycone" portion of empagliflozin.
Step 1: Acyl Chloride Formation
The synthesis commences with the activation of the carboxylic acid group of this compound to form the more reactive acyl chloride. This is a standard transformation in organic synthesis, essential for the subsequent Friedel-Crafts acylation.
Protocol 1: Synthesis of 3-Chloro-5-iodobenzoyl chloride
-
To a stirred solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride to the mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
-
Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 3-chloro-5-iodobenzoyl chloride, which is typically used in the next step without further purification.
Scientific Rationale: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, which is a prerequisite for the subsequent Friedel-Crafts acylation. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive than the starting acyl chloride.
Step 2: Friedel-Crafts Acylation
This key step involves the formation of a carbon-carbon bond between the acyl chloride and an aromatic ring, in this case, fluorobenzene. This reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).
Protocol 2: Synthesis of (3-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
-
In a separate reaction vessel, suspend anhydrous aluminum chloride (1.2-1.5 eq) in an inert solvent like dichloromethane.
-
Cool the suspension to 0-5 °C and slowly add a solution of 3-chloro-5-iodobenzoyl chloride (1.0 eq) and fluorobenzene (1.0-1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the desired benzophenone derivative.
Scientific Rationale: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the acyl chloride, which, upon departure of the chloride, forms a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich fluorobenzene ring in an electrophilic aromatic substitution reaction to form the diaryl ketone. The para-substitution on the fluorobenzene ring is sterically and electronically favored.
Step 3: Nucleophilic Aromatic Substitution (SNAr) for Ether Linkage
The fluorine atom on the newly introduced phenyl ring is now replaced with the (S)-3-hydroxytetrahydrofuran moiety via a nucleophilic aromatic substitution reaction. This step introduces the characteristic tetrahydrofuran ring of empagliflozin.
Protocol 3: Synthesis of (3-Chloro-5-iodophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone
-
To a solution of (S)-3-hydroxytetrahydrofuran (1.1-1.5 eq) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), add a strong base like potassium tert-butoxide or sodium hydride at 0 °C to form the alkoxide.
-
Slowly add a solution of (3-chloro-5-iodophenyl)(4-fluorophenyl)methanone (1.0 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate. The crude product may be purified by column chromatography or recrystallization.
Scientific Rationale: The electron-withdrawing benzoyl group activates the fluorophenyl ring towards nucleophilic attack. The strong base deprotonates the hydroxyl group of (S)-3-hydroxytetrahydrofuran, creating a potent nucleophile that displaces the fluoride ion. The use of the (S)-enantiomer of 3-hydroxytetrahydrofuran is crucial for the stereochemistry of the final drug.
Step 4: Reduction of the Diaryl Ketone
The carbonyl group of the benzophenone intermediate is reduced to a methylene group to form the final diarylmethane aglycone. This reduction is often achieved using a silane-based reducing agent in the presence of a Lewis acid.
Protocol 4: Synthesis of (S)-3-(4-(3-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
-
Dissolve the diaryl ketone intermediate (1.0 eq) in a suitable solvent mixture, such as dichloromethane and acetonitrile.
-
Cool the solution to a low temperature (e.g., -10 to 0 °C) and add a Lewis acid, such as aluminum chloride (2.0-3.0 eq).
-
Slowly add a reducing agent, typically triethylsilane (Et₃SiH) (2.0-3.0 eq), to the reaction mixture.
-
Stir the reaction at a controlled temperature until the reduction is complete.
-
Carefully quench the reaction with water or a dilute acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate. The crude product can be purified by chromatography or recrystallization to yield the key aglycone.[4]
Scientific Rationale: The combination of a Lewis acid and a hydride source like triethylsilane is a powerful system for the reduction of ketones to methylene groups. The Lewis acid activates the carbonyl group by coordinating to the oxygen, making it more susceptible to hydride attack from the silane. This method is often preferred over harsher conditions like the Clemmensen or Wolff-Kishner reductions due to its milder nature and compatibility with other functional groups.
Part 2: C-Glycosylation and Final Steps
With the aglycone in hand, the next critical phase is the stereoselective attachment of the glucose moiety.
Step 5: C-Glycosylation
This step involves the formation of the crucial carbon-carbon bond between the aglycone and the glucose ring. A common strategy involves an organometallic reaction with a protected gluconolactone.
Caption: C-Glycosylation via Grignard reaction.
Protocol 5: Coupling of the Aglycone with Protected Gluconolactone
-
Dissolve the aglycone, (S)-3-(4-(3-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (1.0 eq), in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -15 to -10 °C) and slowly add a solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.0-1.2 eq). This performs an I/Mg exchange to form the Grignard reagent.
-
After stirring for a period to ensure complete formation of the organometagnesium species, add a solution of 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone (1.0-1.2 eq) in anhydrous THF while maintaining the low temperature.
-
Stir the reaction for several hours at low temperature.
-
Upon completion, treat the reaction mixture with methanesulfonic acid in methanol. This step removes the silyl protecting groups and forms a methoxy acetal.
Scientific Rationale: The iodo group on the aglycone is selectively converted into an organomagnesium (Grignard) reagent through halogen-metal exchange. This nucleophilic arylmagnesium species then attacks the electrophilic carbonyl carbon of the protected gluconolactone. The use of silyl protecting groups on the gluconolactone enhances its solubility in organic solvents and prevents unwanted side reactions. The subsequent acidic workup with methanol traps the intermediate as a more stable methoxy acetal.
Step 6: Final Reduction and Deprotection
The final step involves the reductive removal of the anomeric methoxy group and any remaining protecting groups to yield empagliflozin.
Protocol 6: Synthesis of Empagliflozin
-
The crude methoxy acetal from the previous step is dissolved in a solvent mixture like DCM/acetonitrile.
-
The solution is cooled, and a Lewis acid (e.g., AlCl₃) followed by a reducing agent (e.g., triethylsilane) are added.
-
The reaction is stirred until the reduction of the anomeric methoxy group is complete.
-
The reaction is quenched, and the product is extracted.
-
Purification of the final product is typically achieved by recrystallization to yield empagliflozin with high purity.
Scientific Rationale: The combination of a Lewis acid and a silane reducing agent selectively reduces the anomeric methoxy group to a hydrogen, thereby forming the desired C-glucoside linkage with the correct stereochemistry. This reaction proceeds via an oxocarbenium ion intermediate, and the stereochemical outcome is often directed by the neighboring groups on the sugar ring.
Data Summary and Characterization
The successful synthesis of empagliflozin relies on careful monitoring and characterization of the key intermediates. Below is a summary of the expected properties for some of these compounds.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₄ClIO₂ | 282.46 | Off-white to yellow solid |
| (3-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | C₁₃H₇ClFI O | 376.55 | White to off-white solid |
| (3-Chloro-5-iodophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone | C₁₇H₁₄ClIO₃ | 428.65 | Solid |
| (S)-3-(4-(3-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran | C₁₇H₁₆ClIO₂ | 414.67 | Solid |
Note: Appearance may vary depending on purity.
Characterization Data:
-
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran : This key aglycone intermediate can be characterized by its mass spectrum and NMR data to confirm its structure before proceeding to the critical glycosylation step.[4][5][6][7][8]
-
(S)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone : Analytical techniques such as ¹H-NMR, Mass Spectrometry, and HPLC are crucial to confirm the identity and purity of this intermediate.[9][10][11][12][13]
Conclusion
This compound serves as a highly effective and strategically important starting material for the synthesis of the SGLT2 inhibitor, empagliflozin. Its di-halogenated structure provides the necessary chemical handles to systematically build the complex diarylmethane aglycone. The protocols outlined in this application note, based on established literature and patents, provide a robust framework for researchers and drug development professionals working in this field. The causality-driven explanations for each synthetic step aim to provide a deeper understanding of the chemical transformations involved, thereby facilitating process optimization and troubleshooting. The clear distinction of its application for empagliflozin versus other gliflozins like canagliflozin and dapagliflozin ensures scientific accuracy and guides synthetic chemists in selecting the appropriate starting materials for their specific targets.
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 4. (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran | 915095-94-2 [chemicalbook.com]
- 5. (S)-3-[4-(2-Chlor-5-iod-benzyl)-phenoxy]-tetrahydro-furan | C17H16ClIO2 | CID 15941210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran [cymitquimica.com]
- 7. (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran | 915095-94-2 | Benchchem [benchchem.com]
- 8. 915095-94-2 | (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran [jayfinechem.com]
- 9. 915095-87-3|(S)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone|BLD Pharm [bldpharm.com]
- 10. (S)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone [lgcstandards.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. (S)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)p… [cymitquimica.com]
- 13. (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | 915095-87-3 | QLB09587 [biosynth.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Chloro-5-iodobenzoic Acid and Its Derivatives
Abstract
This document provides a comprehensive technical guide for the laboratory-scale synthesis of 3-chloro-5-iodobenzoic acid, a key building block in the development of pharmaceuticals and functional materials. We will delve into the primary synthetic strategies, with a detailed focus on the robust and widely applicable Sandmeyer reaction, originating from 3-amino-5-chlorobenzoic acid. Furthermore, this guide will explore the derivatization of the synthesized this compound, specifically through amide bond formation and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. Each section is designed to provide not only step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.
Introduction: Significance of this compound
This compound is a halogenated aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and an iodine atom at specific positions on the benzene ring, makes it a highly versatile intermediate in organic synthesis. The differential reactivity of the chloro and iodo substituents allows for selective functionalization, a crucial aspect in the construction of complex molecular architectures.
The primary utility of this compound and its derivatives lies in the field of medicinal chemistry. These compounds serve as crucial scaffolds for the synthesis of a variety of therapeutic agents. For instance, the related compound 2-chloro-5-iodobenzoic acid is a key intermediate in the synthesis of certain anti-diabetic drugs.[1] The structural motifs derived from this class of compounds are often found in molecules designed to interact with specific biological targets.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several routes. The most common and reliable method, particularly for laboratory-scale preparations, is the Sandmeyer reaction starting from an appropriately substituted aniline.
The Sandmeyer Reaction: A Powerful Tool for Aryl Halide Synthesis
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to synthesize aryl halides from aryl diazonium salts.[2][3] This reaction is particularly valuable as it allows for the introduction of halides into an aromatic ring in positions that may not be accessible through direct electrophilic halogenation. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2][3]
The overall transformation involves two key steps:
-
Diazotization: The conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.
-
Substitution: The displacement of the diazonium group with a halide, facilitated by a copper(I) salt catalyst.[2][3] It is noteworthy that for iodination, the use of a copper catalyst is often not required, as the iodide ion itself is a sufficiently strong nucleophile to effect the substitution.[4][5]
Workflow for the Synthesis of this compound via the Sandmeyer Reaction
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[6][7][8] this compound and its precursors can be irritating to the skin, eyes, and respiratory system.[6][7][9]
Protocol 1: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-5-chlorobenzoic acid | 171.57 | 10.0 g | 58.3 |
| Concentrated Sulfuric Acid | 98.08 | 30 mL | - |
| Deionized Water | 18.02 | 200 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.4 g | 63.8 |
| Potassium Iodide (KI) | 166.00 | 11.6 g | 69.9 |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - |
| Toluene | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
Preparation of the Amine Suspension: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 30 mL of concentrated sulfuric acid to 150 mL of deionized water while cooling in an ice bath. To this acidic solution, add 10.0 g (58.3 mmol) of 3-amino-5-chlorobenzoic acid. Stir the resulting suspension and cool to 0-5 °C.
-
Diazotization: In a separate beaker, dissolve 4.4 g (63.8 mmol) of sodium nitrite in 20 mL of deionized water. Cool this solution in an ice bath. Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes. After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. A clear solution of the diazonium salt should be formed.
-
Iodination: Dissolve 11.6 g (69.9 mmol) of potassium iodide in 30 mL of deionized water and cool the solution in an ice bath. Add the cold potassium iodide solution slowly to the diazonium salt solution. Effervescence (release of nitrogen gas) will be observed. After the initial vigorous reaction subsides, allow the reaction mixture to warm to room temperature and stir for at least 2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Isolation: A precipitate will form during the reaction. Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water. To remove any residual iodine, wash the solid with a small amount of cold 10% sodium thiosulfate solution, followed by another wash with cold deionized water.
-
Purification: The crude product can be purified by recrystallization. Toluene is a suitable solvent for this purpose.[10] Dissolve the crude solid in a minimal amount of hot toluene. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
Expected Yield: 75-85% Appearance: Off-white to pale yellow solid.[10] Molecular Formula: C₇H₄ClIO₂[13] Molecular Weight: 282.46 g/mol
Derivatization of this compound
The synthesized this compound is a versatile platform for further synthetic transformations. The carboxylic acid group can be readily converted to amides, esters, or other derivatives. The aryl halides offer opportunities for carbon-carbon bond formation through cross-coupling reactions.
Protocol 2: Amide Bond Formation
Amide synthesis is a fundamental transformation in medicinal chemistry. A common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.[14][15]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 282.46 | 1.0 g | 3.54 |
| Thionyl Chloride (SOCl₂) | 118.97 | 2 mL | 27.4 |
| Benzylamine | 107.15 | 0.42 g | 3.90 |
| Triethylamine (Et₃N) | 101.19 | 1 mL | 7.17 |
| Dichloromethane (DCM) | - | 30 mL | - |
Procedure:
-
Acyl Chloride Formation: In a dry, round-bottom flask under an inert atmosphere, suspend 1.0 g (3.54 mmol) of this compound in 10 mL of dichloromethane. Add 2 mL of thionyl chloride and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2 hours. The reaction can be monitored by the cessation of gas evolution.
-
Amidation: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. Dissolve the resulting crude acyl chloride in 20 mL of fresh, anhydrous dichloromethane. In a separate flask, dissolve 0.42 g (3.90 mmol) of benzylamine and 1 mL of triethylamine in 10 mL of dichloromethane. Cool this amine solution in an ice bath.
-
Reaction and Work-up: Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Palladium-Catalyzed Cross-Coupling Reactions
The presence of both chloro and iodo substituents on the benzoic acid scaffold allows for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings.[16][17] This differential reactivity enables the selective functionalization at the 5-position.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[18][19][20][21]
General Scheme for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[16][22][23]
General Scheme for Sonogashira Coupling
Caption: Sonogashira coupling of this compound.
Characterization of Products
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[13]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess the purity of solid compounds.
Troubleshooting and Practical Considerations
-
Incomplete Diazotization: Ensure the reaction temperature is kept low (0-5 °C) to prevent the decomposition of the diazonium salt. Use a slight excess of sodium nitrite to drive the reaction to completion.
-
Low Yields in Coupling Reactions: The activity of the palladium catalyst is crucial. Ensure an inert atmosphere is maintained throughout the reaction. The choice of base, solvent, and temperature can significantly impact the reaction outcome and may require optimization for specific substrates.[17]
-
Purification Challenges: The presence of closely related impurities may necessitate careful chromatographic separation or multiple recrystallizations.
Conclusion
This application note has provided a detailed and practical guide for the synthesis of this compound and its subsequent derivatization. The protocols and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and successfully perform these important synthetic transformations in a laboratory setting. The versatility of this compound as a synthetic intermediate underscores its continued importance in the pursuit of novel chemical entities with potential therapeutic applications.
References
- 1. calibrechem.com [calibrechem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. 3-Amino-5-iodobenzoic acid | 102153-73-1 | Benchchem [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. CN106748721A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents [patents.google.com]
- 12. homework.study.com [homework.study.com]
- 13. PubChemLite - this compound (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]
- 14. growingscience.com [growingscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Yoneda Labs [yonedalabs.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: 3-Chloro-5-iodobenzoic Acid Synthesis
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of 3-Chloro-5-iodobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we move beyond simple protocols to address the common challenges encountered during synthesis, providing in-depth explanations and actionable troubleshooting steps to help you optimize your reaction yield and purity.
The primary and most reliable synthetic route involves the diazotization of 3-amino-5-chlorobenzoic acid, followed by a Sandmeyer-type reaction with a source of iodide. While seemingly straightforward, this transformation is sensitive to several parameters that can significantly impact the outcome. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face in the lab.
Core Reaction: Mechanism and Optimized Workflow
The synthesis proceeds in two key stages:
-
Diazotization: The primary aromatic amine (3-amino-5-chlorobenzoic acid) is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid.[1][2] This step is critically temperature-dependent.
-
Iodide Displacement: The diazonium group (-N₂⁺) is an excellent leaving group (it departs as nitrogen gas). It is displaced by an iodide ion (I⁻) from a source like potassium iodide (KI).[3] Unlike classic Sandmeyer reactions for introducing chlorine or bromine, this step typically does not require a copper catalyst.[3]
Reaction Mechanism: Diazotization and Iodination
Caption: Key stages of the this compound synthesis.
Optimized Experimental Workflow
The following protocol is a synthesis of best practices derived from established high-yield procedures.[4][5]
Caption: Optimized workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is significantly lower than the reported >90%. What are the most common causes?
A low yield is the most frequent complaint and typically points to issues in the critical diazotization step or the subsequent iodide displacement. The primary culprits are the decomposition of the diazonium salt and incomplete initial reaction.
Core Causality:
-
Diazonium Salt Decomposition: The diazonium salt is highly unstable at elevated temperatures. If the temperature rises above 5-10 °C during its formation or before the addition of potassium iodide, it will readily react with water in the acidic solution to form the undesired phenolic byproduct (3-chloro-5-hydroxybenzoic acid), releasing nitrogen gas prematurely.[6]
-
Incomplete Diazotization: Insufficient nitrous acid, poor mixing, or too rapid addition of sodium nitrite can lead to unreacted starting material. The amine starting material is a poor nucleophile under the strong acidic conditions required, but any remaining can potentially react with the formed diazonium salt to create colored azo-impurities.[7][8]
-
Inefficient Iodide Displacement: While generally efficient, the displacement reaction can be hindered if the diazonium salt has already decomposed or if there are competing side reactions.
Troubleshooting Protocol & Optimization Parameters:
| Parameter | Sub-Optimal Condition (Low Yield) | Optimized Condition (High Yield) | Rationale |
| Temperature | > 10 °C | 0-5 °C | Prevents premature decomposition of the unstable diazonium salt.[2][8] |
| NaNO₂ Addition | Added quickly or in one portion. | Slow, dropwise addition below the surface. | Avoids localized temperature spikes and high concentrations of HNO₂, which can lead to side reactions.[8] |
| Stirring | Inadequate or slow stirring. | Vigorous, efficient mechanical stirring. | Ensures proper dispersion of the amine slurry and immediate reaction with the added nitrite, preventing localized hotspots. |
| Acid Concentration | Insufficient acid. | Slight excess of strong mineral acid (e.g., H₂SO₄). | Ensures the amine remains protonated and prevents the diazonium salt from coupling with unreacted amine to form azo dyes.[8] |
| KI Addition | Slow addition or added to a warm solution. | Rapid addition of a concentrated KI solution. | Ensures the diazonium salt reacts with the iodide nucleophile before it has a chance to decompose.[4] |
Q2: My final product is a dark brown or reddish color, and my analysis shows significant impurities. What are they and how can I prevent them?
The appearance of a dark color is a strong indicator of byproduct formation, most commonly phenolic compounds or azo dyes.
Common Impurities and Their Origins:
-
3-Chloro-5-hydroxybenzoic Acid: This forms when the diazonium salt reacts with water instead of iodide. It is the primary decomposition product and its formation is accelerated by higher temperatures.[6]
-
Azo Compounds: If any unreacted 3-amino-5-chlorobenzoic acid is present, it can act as a coupling partner for the electrophilic diazonium salt, forming a highly colored azo dye. This is more likely if the reaction medium is not sufficiently acidic.[8]
-
Residual Iodine: Excess potassium iodide can be oxidized to I₂, resulting in a brownish or purplish color in the crude product.
Prevention and Mitigation Strategy:
Caption: Troubleshooting flowchart for impurity formation.
-
Strict Temperature Control: As detailed in Q1, maintaining a temperature of 0-5 °C is the single most effective way to prevent the formation of phenolic byproducts.
-
Quench Excess Nitrite: After the diazotization is complete, add a small amount of urea (CO(NH₂)₂).[4][5] Urea reacts with and destroys any remaining nitrous acid, preventing it from causing unwanted side reactions during the warming and iodide addition phases.
-
Workup Wash: To remove residual iodine (I₂), wash the crude solid during filtration with a dilute aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[9] These reducing agents will convert I₂ back to colorless I⁻, which is water-soluble and will be washed away.
Q3: I'm struggling with the purification of the crude product. What is the most effective strategy?
Effective purification is crucial for obtaining a high-purity final product. The choice of solvent and washing steps is key to removing both organic and inorganic impurities.
Recommended Purification Protocol:
-
Initial Washes: After isolating the crude solid by filtration, wash it thoroughly with cold deionized water to remove inorganic salts like potassium sulfate and any remaining acid. Follow this with a wash using a dilute sodium bisulfite solution if an iodine color is present.[9]
-
Recrystallization:
-
Toluene: Toluene is an excellent solvent for recrystallizing the final product.[4][9] Dissolve the crude solid in a minimal amount of hot toluene, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to form crystals.
-
Acetic Acid/Water Mixture: An alternative is to dissolve the crude product in hot acetic acid and then add water until the solution becomes turbid (cloudy).[10] Reheat to get a clear solution and then cool slowly. This method is effective but may require more optimization of the solvent ratio.
-
-
Final Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to remove all residual solvent.[9]
Purity Assessment: The melting point of pure this compound is in the range of 158-161 °C.[9] A broad or depressed melting point is a clear indication of residual impurities. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are also excellent methods for assessing purity throughout the process.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. CN106748721A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents [patents.google.com]
- 5. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 7. questjournals.org [questjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Chloro-5-iodobenzoic Acid
Welcome to the technical support center for the purification of crude 3-Chloro-5-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity this compound for your research and development needs.
Diagram: General Purification Workflow
Technical Support Center: Recrystallization of 3-Chloro-5-iodobenzoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-5-iodobenzoic acid via recrystallization. It is structured as a series of frequently asked questions and a practical troubleshooting guide to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - The Scientific Foundation
This section addresses the fundamental principles governing the successful recrystallization of this compound. Understanding these concepts is critical for effective troubleshooting and methods development.
Q1: What is the primary goal of recrystallizing this compound?
Recrystallization is a purification technique used to remove impurities from a solid compound.[1] For this compound, which often serves as a key intermediate in pharmaceutical synthesis, achieving high purity is paramount. The process leverages differences in solubility between the desired compound and contaminants.[2] By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the this compound molecules will selectively crystallize out of the solution, leaving the more soluble impurities behind in the solvent (mother liquor).[3]
Q2: How do I select an appropriate solvent for recrystallization? What are the key characteristics?
Solvent selection is the most critical factor in a successful recrystallization.[4] The ideal solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the this compound at or near its boiling point.[5]
-
Low Solvating Power at Low Temperatures: The compound should be sparingly or insoluble in the solvent at room temperature or below, allowing for maximum recovery upon cooling.[1]
-
Appropriate Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[2]
-
Chemical Inertness: The solvent must not react with the this compound.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying process.[5]
-
Safety and Cost: The solvent should be non-toxic, readily available, and affordable.[2]
For a halogenated aromatic carboxylic acid like this compound, which has both polar (carboxylic acid) and nonpolar (halophenyl) character, suitable solvents could include toluene, acetic acid, or mixed solvent systems like ethanol/water or acetone/water.[6][7] A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[8]
Q3: Why is a slow cooling rate essential for obtaining pure crystals?
Slow cooling is crucial for the formation of large, well-ordered crystals.[1] This deliberate process allows the this compound molecules to selectively incorporate into the growing crystal lattice, effectively excluding impurity molecules that do not fit into the lattice structure.[9] Conversely, rapid cooling (e.g., by immediately placing the hot flask in an ice bath) can cause the compound to precipitate rapidly, trapping impurities within the crystal structure and leading to a less pure final product.[10]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This guide provides direct answers and actionable solutions to specific problems you may encounter during the recrystallization process.
Q: My compound has "oiled out" instead of forming crystals. What happened and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline phase.[11] This is often observed as a cloudy emulsion or distinct liquid droplets.[12]
-
Causality:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, causing it to liquefy at the crystallization temperature.[13]
-
Low Melting Point: The melting point of your compound might be lower than the boiling point of the solvent. As the solution cools, it becomes saturated while the solute is still in a molten state.[13] While related compounds have melting points around 150-160°C, significant impurities can lower this.[14]
-
Excessive Supersaturation: If the solution cools too quickly or is too concentrated, the solute may come out of solution faster than it can organize into a crystal lattice, forming an unstable liquid phase instead.[11]
-
-
Step-by-Step Solution:
-
Re-dissolve the Oil: Add a small amount of additional hot solvent to the mixture and reheat until the oil completely redissolves into a clear solution.[15]
-
Promote Slow Cooling: Remove the flask from the heat source and allow it to cool slowly on the benchtop, insulated with a beaker or glass wool to slow heat loss.[3]
-
Induce Crystallization at a Higher Temperature: As the solution cools, vigorously scratch the inside surface of the flask with a glass rod at the air-liquid interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[3]
-
Consider a Different Solvent System: If oiling out persists, your solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system. For instance, if you are using toluene, consider trying an ethanol/water mixture.[13]
-
Q: I have very few crystals, and my recovery yield is extremely low. What went wrong?
A: Low recovery is a common issue that can often be traced back to procedural steps.
-
Causality:
-
Excessive Solvent: Using too much solvent is the most common cause. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[3] The goal is to create a saturated solution at high temperature, not a dilute one.[1]
-
Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled will result in product loss.
-
Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
-
Step-by-Step Solution:
-
Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent. Continue until you observe a slight cloudiness (saturation point) at the boiling temperature, then add a drop or two of hot solvent to redissolve it before cooling.
-
Maximize Cooling: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the crystals from the solution.[16]
-
Wash with Ice-Cold Solvent: When washing the collected crystals on the filter, use only a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your product.[3]
-
Q: After cooling, no crystals have formed in my flask. What should I do?
A: A failure to form crystals usually indicates that the solution is not sufficiently supersaturated.
-
Causality:
-
Too Much Solvent: As with low yield, an excessive volume of solvent will prevent the concentration of the solute from reaching the point of saturation upon cooling.[3]
-
Lack of Nucleation Sites: Sometimes, a supersaturated solution can be stable if there are no sites for the initial crystals to begin forming.
-
-
Step-by-Step Solution:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, the solution is likely too dilute. Gently boil off some of the solvent, then allow it to cool again.
-
Cool Thoroughly: Ensure the solution has been given ample time to cool and has been placed in an ice bath.
-
Section 3: Data Summary & Recommended Protocol
Solvent Selection Guide (Qualitative)
Since precise solubility data for this compound is not widely published, selection must be based on the principles of "like dissolves like" and empirical testing.[8] The table below provides starting points for solvent screening based on the properties of similar halogenated benzoic acids.[7][17]
| Solvent Class | Example(s) | Suitability for this compound | Rationale |
| Aromatic Hydrocarbons | Toluene | Good Potential: High solubility when hot, lower when cold. | The aromatic ring of toluene interacts well with the phenyl group of the acid. |
| Alcohols | Ethanol, Isopropanol | Good for Mixed Systems: High solubility at room temp. | Often too effective as a solvent alone, but excellent when paired with an anti-solvent like water.[12] |
| Ketones | Acetone | Likely too soluble: Dissolves compound well at room temp. | Similar to alcohols, best used in a mixed-solvent system. |
| Esters | Ethyl Acetate | Moderate Potential: Good general-purpose polar aprotic solvent. | May provide a good balance of solubility properties. |
| Water | Water | Poor (as a single solvent): Sparingly soluble even when hot. | Due to the large, nonpolar halogenated phenyl group.[18] Can be an excellent anti-solvent in a mixed pair. |
Experimental Protocol: Recrystallization using an Ethanol/Water System
This protocol provides a step-by-step method for purifying this compound using a common mixed-solvent system.
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add the "good" solvent (ethanol) dropwise while heating the mixture gently (e.g., on a steam bath or hot plate) until the solid just dissolves. Use the absolute minimum amount of hot ethanol necessary.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel.[9] This step prevents premature crystallization in the funnel.
-
-
Addition of Anti-Solvent:
-
To the clear, hot ethanol solution, add the "poor" solvent (hot water) dropwise until you see the first sign of persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
-
-
Slow Cooling & Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period.[3]
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining mother liquor.
-
-
Drying:
-
Allow the crystals to dry on the filter by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Section 4: Visual Workflows
General Recrystallization Workflow
Caption: Standard workflow for the purification of a solid compound by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing and solving common recrystallization problems.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. scribd.com [scribd.com]
- 11. mt.com [mt.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. reddit.com [reddit.com]
- 14. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 15. brainly.com [brainly.com]
- 16. famu.edu [famu.edu]
- 17. Page loading... [guidechem.com]
- 18. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Methods for 3-Chloro-5-iodobenzoic Acid Purification
Prepared by the Office of Senior Application Scientists
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Chloro-5-iodobenzoic acid using column chromatography. It is designed as a practical resource, combining theoretical principles with field-proven methodologies to address common challenges and streamline your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the setup and optimization of column chromatography for this compound.
Q1: How do I choose the most appropriate stationary phase for purifying this compound?
Answer: For a polar, acidic compound like this compound, the standard choice for preparative purification is normal-phase chromatography using silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh).[1]
-
Expertise & Causality: The hydroxyl groups (silanols) on the surface of silica gel are polar and slightly acidic. They interact with polar functional groups, like the carboxylic acid and halogens on your molecule, primarily through hydrogen bonding and dipole-dipole interactions. This allows for effective separation from less polar impurities. While reversed-phase (e.g., C18) chromatography is excellent for analytical HPLC[2][3], silica gel is generally more cost-effective and has a higher loading capacity for preparative-scale laboratory purifications. Using alumina is also an option, but it is typically more basic and can sometimes cause degradation of sensitive compounds; silica is the more reliable starting point.[4]
Q2: What is a good starting mobile phase (eluent) system for this purification?
Answer: A common and effective mobile phase system for aromatic acids on silica gel is a mixture of a non-polar solvent and a moderately polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol . A crucial addition is a small amount of a volatile acid.
-
Expertise & Causality: The goal is to find a solvent mixture where your target compound has a Thin-Layer Chromatography (TLC) retention factor (Rf) of approximately 0.2-0.4 for optimal separation.[5] A good starting point for TLC analysis would be a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate, with about 0.5-1% acetic acid added. The non-polar hexane acts as the weak solvent, while the polar ethyl acetate competes with your compound for binding sites on the silica, thus "pushing" it down the column.
Q3: Why is adding an acid like acetic acid or formic acid to the mobile phase necessary?
Answer: Adding a small percentage (0.5-2%) of a volatile acid to the mobile phase is critical to prevent severe peak tailing.[1]
-
Expertise & Causality: this compound is a carboxylic acid. In a neutral solvent system, it can exist in equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms. The ionized carboxylate form is highly polar and interacts very strongly and often irreversibly with the silica gel's silanol groups. This leads to a slow, uneven elution, which appears as a long "tail" on your spot or peak. By acidifying the mobile phase, Le Châtelier's principle dictates that the equilibrium shifts to favor the protonated, less polar form.[6][7] This ensures the compound moves through the column as a single, neutral species, resulting in sharper, more symmetrical bands and significantly improved separation.
Q4: How should I prepare and load my crude sample onto the column?
Answer: The method of loading depends on the solubility of your crude sample in the chosen mobile phase. The cardinal rule is to apply the sample to the column in the narrowest possible band.[8]
-
Wet Loading: If your crude product is readily soluble in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane), this is the preferred method.[8] Dissolve the sample completely, apply it carefully to the top of the silica bed with a pipette, and allow it to absorb fully before adding more eluent.
-
Dry Loading: This method is ideal if your compound has poor solubility in the starting eluent or if you have a large amount of material.[8] Dissolve your crude sample in a suitable solvent (e.g., dichloromethane, acetone), add a small amount of silica gel (typically 5-10 times the mass of your sample) to the solution, and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[8] This powder can then be carefully added to the top of the packed column. This technique prevents the dissolution solvent from interfering with the initial separation at the top of the column.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Solution(s) |
| Compound won't move off the baseline (Rf ≈ 0) | 1. Mobile phase is too weak (insufficiently polar). 2. Compound is ionized and interacting too strongly with the silica. | 1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.2. Ensure you have added 0.5-1% acetic or formic acid to the mobile phase to suppress ionization.[1][7] |
| Compound elutes with the solvent front (Rf ≈ 1) | 1. Mobile phase is too strong (too polar). 2. The sample was loaded in a solvent significantly more polar than the eluent. | 1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.2. If using wet loading, ensure the sample is dissolved in the minimum amount of solvent. If a strong solvent was required for dissolution, switch to the dry loading method.[4][8] |
| Significant peak tailing | 1. Ionization of the carboxylic acid group. 2. Column overload (too much sample loaded). | 1. The primary cause for acidic compounds. Add 0.5-1% acetic or formic acid to your mobile phase to ensure the compound remains protonated.[6][7]2. Reduce the amount of sample loaded onto the column. A general rule is to use a mass ratio of silica-to-sample between 30:1 and 100:1. |
| Poor separation from a close-running impurity | 1. Insufficient resolution of the chosen solvent system. 2. Column was packed improperly (e.g., air bubbles, uneven surface).3. Flow rate is too fast. | 1. Re-optimize the mobile phase with TLC. Try different solvent systems (e.g., dichloromethane/methanol) or very fine adjustments to the current solvent ratio.2. Ensure the column is packed uniformly as a slurry and the top surface is flat and protected with a layer of sand.[8]3. Reduce the flow rate to allow more time for equilibrium between the stationary and mobile phases, which can improve resolution.[9] |
| Low recovery of the compound | 1. Irreversible adsorption to the stationary phase. 2. The compound is eluting in very dilute fractions that are hard to detect. | 1. This can happen if no acid is used in the mobile phase. The ionized form may bind permanently. Always use an acidified eluent.2. Combine and concentrate all fractions where you expected to see your product and re-analyze by TLC.[4] |
| Compound decomposed on the column | 1. Instability on acidic silica gel. | 1. While benzoic acids are generally stable, highly sensitive compounds can sometimes degrade on silica. Confirm stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.[4]2. If degradation is confirmed, you may need to switch to a less acidic stationary phase like deactivated silica or alumina.[4] |
Section 3: Experimental Protocols
Protocol 1: TLC Method Development for Optimal Eluent Composition
-
Prepare several small test vials of different solvent systems. Example Systems:
-
9:1 Hexane:Ethyl Acetate + 1% Acetic Acid
-
8:2 Hexane:Ethyl Acetate + 1% Acetic Acid
-
7:3 Hexane:Ethyl Acetate + 1% Acetic Acid
-
-
Dissolve a tiny amount of your crude material in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the dissolved crude material onto a silica gel TLC plate.
-
Place the TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the spot line.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm).[10] Halogenated aromatic compounds are typically UV-active.
-
Calculate the Rf value for your target compound (distance traveled by spot / distance traveled by solvent front).
-
The ideal solvent system is one that gives your product an Rf value between 0.2 and 0.4.
Protocol 2: Standard Column Chromatography Purification (Wet Loading)
-
Column Preparation: Select a column of appropriate size. Securely clamp it in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a ~1 cm layer of sand.
-
Slurry Packing: In a separate beaker, create a slurry of silica gel in your chosen starting eluent (the one determined by TLC). A typical ratio is ~40-50 g of silica for every 1 g of crude material.
-
Pour the slurry into the column. Use gentle air pressure or a pump to help pack the bed evenly, constantly tapping the side of the column to dislodge air bubbles.[1]
-
Once packed, drain the excess solvent until the solvent level just meets the top of the silica bed. Do not let the column run dry.
-
Add a protective layer of sand (~1 cm) on top of the silica bed.
-
Sample Loading: Dissolve your crude this compound in the absolute minimum volume of eluent or dichloromethane.
-
Carefully apply the dissolved sample solution dropwise to the center of the sand layer using a pipette.[8]
-
Drain the solvent until the sample is fully absorbed into the silica bed.
-
Carefully add a small amount of fresh eluent, drain again, and repeat twice to ensure the entire sample is loaded as a narrow band.
-
Elution: Carefully fill the column with the mobile phase. Apply gentle air pressure to begin eluting the column at a steady rate (e.g., a flow of a few cm per minute).[1]
-
Fraction Collection: Collect the eluent in sequentially numbered test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visualization & Data
Diagrams
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for poor separation.
References
- 1. orgsyn.org [orgsyn.org]
- 2. What is the stationary phase of Liquid chromatography? [uhplcslab.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Chloro-5-iodobenzoic Acid
Welcome to the technical support resource for the synthesis of 3-Chloro-5-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation. As a key intermediate in various synthetic applications, including the development of pharmaceuticals, achieving high purity is critical. This document provides in-depth, experience-driven answers and troubleshooting protocols to help you optimize your synthesis and purification processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is the most reliable and regioselective method for synthesizing this compound?
The most dependable method is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with an iodide salt.[1][2] Starting from 3-Amino-5-chlorobenzoic acid, this route offers high regioselectivity, minimizing the formation of unwanted isomers that are often difficult to separate.[3][4] Direct iodination of 3-Chlorobenzoic acid is less common and can lead to a mixture of isomers, complicating purification.[5]
Q2: What are the primary impurities I should expect?
Impurities can originate from starting materials, side reactions, or subsequent reaction steps. The most common ones are summarized in the table below.
| Impurity Type | Specific Examples | Common Origin |
| Unreacted Starting Material | 3-Amino-5-chlorobenzoic acid | Incomplete diazotization reaction. |
| De-amination Byproduct | 3-Chlorobenzoic acid | Reduction of the diazonium intermediate. |
| Phenolic Impurity | 3-Chloro-5-hydroxybenzoic acid | Reaction of the diazonium salt with water, often due to elevated temperatures.[6] |
| Over-iodination | 3-Chloro-diiodobenzoic acid isomers | Occurs if reaction conditions are too harsh, especially in direct iodination methods.[5] |
| Azo Compounds | Various colored dimeric species | Coupling of the diazonium salt with unreacted amine or other electron-rich species.[6][7] |
| Residual Reagents | Elemental Iodine (I₂) | Incomplete quenching after the reaction. |
Q3: My reaction mixture turned a dark red or brown color. What does this indicate?
A dark coloration, particularly red, orange, or brown, is often indicative of the formation of azo compounds.[6] This occurs when the electrophilic diazonium salt couples with an electron-rich aromatic ring, such as the unreacted starting amine. This side reaction is more prevalent if the addition of the diazonium salt to the iodide solution is too slow or if there is a localized excess of the diazonium salt.
Q4: Why is my final yield unexpectedly low?
Low yields can stem from several factors:
-
Incomplete Diazotization: Ensure the starting amine is fully dissolved and the sodium nitrite is added slowly at a controlled temperature (0–5 °C) to allow for complete conversion to the diazonium salt.[6]
-
Diazonium Salt Decomposition: Diazonium salts are thermally unstable. If the temperature rises above 5-10 °C during its formation or before the addition of iodide, it can decompose, primarily forming the corresponding phenol (3-Chloro-5-hydroxybenzoic acid), which reduces the yield of the desired product.[6]
-
Losses during Workup and Purification: Significant material can be lost during extraction and recrystallization steps if solubility parameters are not optimized.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Significant amount of unreacted 3-Amino-5-chlorobenzoic acid remains.
-
Diagnosis: The starting material can be detected by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude product. It will have a different retention factor/time compared to the final product.
-
Possible Causes:
-
Incomplete Diazotization: The amine may not have fully reacted with the nitrous acid. This can happen if the amine is not fully dissolved in the acidic medium or if the sodium nitrite solution was added too quickly.
-
Poor Quality of Sodium Nitrite: Old or improperly stored sodium nitrite may have degraded, providing insufficient reagent for the reaction.
-
Insufficient Acid: An adequate amount of strong acid (like sulfuric or hydrochloric acid) is crucial for generating the necessary nitrous acid (HONO) in situ.
-
-
Solutions & Preventative Measures:
-
Ensure Complete Dissolution: Vigorously stir the suspension of 3-Amino-5-chlorobenzoic acid in the aqueous acid to ensure it is finely dispersed and fully protonated before cooling and adding sodium nitrite.
-
Controlled Reagent Addition: Add the aqueous solution of sodium nitrite dropwise beneath the surface of the reaction mixture while maintaining the temperature between 0–5 °C to ensure a steady, controlled reaction.[3]
-
Monitor Reaction: Before proceeding to the iodide addition, you can test for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is desirable to ensure all the amine has reacted. Add a small amount of urea to quench the excess nitrous acid before adding the iodide solution.[3]
-
Problem 2: Product is contaminated with 3-Chloro-5-hydroxybenzoic acid.
-
Diagnosis: This impurity is often co-isolated with the product. Its presence can be confirmed by LC-MS, as it will have a molecular weight corresponding to the replacement of iodine with a hydroxyl group.
-
Possible Causes:
-
Elevated Temperatures: The primary cause is the decomposition of the diazonium salt. This is highly temperature-dependent and becomes significant above 10 °C.[6]
-
Delayed Iodide Addition: The diazonium salt is unstable and should be used promptly. Allowing it to stand for an extended period, even at low temperatures, can lead to hydrolysis.
-
-
Solutions & Preventative Measures:
-
Strict Temperature Control: Use an ice-salt bath to maintain the reaction temperature between 0–5 °C throughout the diazotization and subsequent addition to the potassium iodide solution.
-
Efficient Workflow: Prepare the potassium iodide solution in advance and add the freshly prepared cold diazonium salt solution to it without delay.
-
Purification: While prevention is key, this impurity can sometimes be removed during recrystallization, as its solubility profile may differ from the desired product.
-
Problem 3: Crude product has a persistent purple/brown color and is difficult to purify.
-
Diagnosis: The crude product is intensely colored and may appear tarry. Standard crystallization may yield colored crystals or fail altogether.
-
Possible Causes:
-
Azo Compound Formation: As discussed in the FAQ, this is a common cause of intense color.
-
Residual Iodine: If excess iodine is not properly quenched during the workup, it can remain in the crude product, giving it a dark, purplish-brown color.
-
-
Solutions & Preventative Measures:
-
Quench Excess Iodine: During the aqueous workup, wash the organic layer containing the product with a solution of a reducing agent like 10% sodium bisulfite or sodium thiosulfate until the color of the organic layer is no longer purple/brown.[5][8]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., toluene or ethyl acetate) and treat it with activated charcoal. Heat the mixture briefly, then filter it hot through a pad of celite to remove the charcoal and adsorbed colored impurities.[5] Recrystallize the product from the filtrate.
-
Optimize Reaction Stoichiometry: Ensure a slight excess of sodium nitrite is used to fully convert the starting amine, minimizing the presence of free amine available for azo coupling.
-
Section 3: Protocols & Workflows
Protocol 1: Synthesis via Diazotization of 3-Amino-5-chlorobenzoic acid
This protocol is based on established Sandmeyer reaction procedures.[3][4][8]
Materials:
-
3-Amino-5-chlorobenzoic acid
-
Sulfuric acid (20% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Urea
-
Ethyl acetate
-
10% Sodium bisulfite solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
Diazotization: In a flask equipped with a mechanical stirrer, add 3-Amino-5-chlorobenzoic acid to the 20% sulfuric acid solution. Cool the resulting suspension to 0–5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir vigorously for 30 minutes after the addition is complete.
-
Check for completion by ensuring a slight excess of nitrous acid is present (positive test on starch-iodide paper).
-
Add a small amount of urea portion-wise to quench the excess nitrous acid. Stir until the starch-iodide test is negative.
-
Iodination: In a separate, larger beaker, dissolve potassium iodide in water and cool it to 0–5 °C.
-
Quickly but carefully add the cold diazonium salt solution to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas will occur.
-
Allow the mixture to warm to room temperature and continue stirring for 1-2 hours until gas evolution ceases.
-
Workup: Filter the reaction mixture to collect the precipitated brown solid.
-
Dissolve the solid in ethyl acetate. Wash the organic layer sequentially with 1N HCl, 10% sodium bisulfite solution (to remove I₂), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a flask.
-
Add a suitable volume of toluene (a good starting point is 2-3 mL per gram of crude product).[8]
-
Heat the mixture to 80-90 °C with stirring until the solid completely dissolves. If colored impurities are present, this is the stage to add activated charcoal.
-
If charcoal was used, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath (0–5 °C) for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold toluene, and dry them under vacuum at 50 °C.
Section 4: Visual Guides
The following diagrams illustrate the core synthetic pathway and the competing side reactions that can lead to common impurities.
Caption: Primary synthesis route via a Sandmeyer reaction.
Caption: Competing pathways for the diazonium intermediate.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. CN106748721A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents [patents.google.com]
- 4. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- 5. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Suzuki Coupling of 3-Chloro-5-iodobenzoic Acid
Welcome to the technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with 3-chloro-5-iodobenzoic acid. This document is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific, yet common, transformation. As a dihalogenated substrate, this compound presents unique challenges, primarily concerning chemoselectivity and the formation of undesirable byproducts. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) on Core Challenges
This section addresses the fundamental chemical principles governing the reaction and its common failure modes.
Q1: My primary goal is to couple at the iodine position. How can I ensure chemoselectivity over the chlorine position?
Answer: Chemoselectivity in the Suzuki coupling of dihaloarenes is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds and, consequently, their rates of oxidative addition to the Pd(0) catalyst. The reactivity of aryl halides follows the general trend: I > OTf > Br >> Cl.[1][2]
For this compound, the C–I bond is significantly weaker and more reactive than the C–Cl bond. Therefore, oxidative addition of the palladium catalyst occurs preferentially at the C–I position. To ensure high selectivity:
-
Maintain Moderate Temperatures: Running the reaction at the lowest effective temperature (e.g., 80-100 °C) will favor the kinetically preferred C-I bond activation. Excessively high temperatures can begin to activate the more robust C-Cl bond.
-
Choose Appropriate Ligands: While highly active modern ligands are excellent, extremely reactive catalyst systems might show reduced selectivity. Standard, effective ligands like SPhos or XPhos typically provide excellent selectivity for iodine over chlorine under controlled conditions.[3][4]
Under typical Suzuki conditions, achieving high selectivity for the C-I bond is straightforward and is the expected outcome. The more significant challenges arise from other side reactions.
Q2: I'm observing a significant amount of 3-chlorobenzoic acid in my crude product. What is this byproduct and how do I prevent it?
Answer: This byproduct is 3-chlorobenzoic acid, which results from a common side reaction called hydrodehalogenation . In this process, the iodine atom is replaced by a hydrogen atom.[1]
Mechanism of Hydrodehalogenation: The culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can arise from several sources:
-
From the Base: Strong alkoxide bases can undergo β-hydride elimination.
-
From the Solvent: Protic solvents, especially alcohols like methanol or ethanol, can be oxidized by the palladium complex to generate Pd-H.[5][6]
-
From Water: Trace amounts of water can also contribute to the formation of palladium-hydride species.
Once formed, the Ar-Pd(II)-I intermediate can react with the Pd-H species, leading to reductive elimination of the hydrodehalogenated product (Ar-H) instead of the desired cross-coupled product.[6]
Mitigation Strategies:
-
Choice of Base: Avoid strong alkoxide bases. Use weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are less prone to generating hydride species.[1]
-
Choice of Solvent: Use aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF).[1] If a protic solvent is necessary, use it as a co-solvent in minimal amounts.
-
Control Water Content: In aqueous systems, carefully control the water ratio. If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried.
Q3: My analysis shows a biaryl product derived from my boronic acid coupling with itself. What is this homo-coupling and why does it happen?
Answer: The formation of a biaryl from the self-coupling of your boronic acid is known as homo-coupling . This side reaction is a significant issue, especially in reactions that are not properly deoxygenated.[7][8]
Mechanism of Homo-coupling: Homo-coupling is primarily mediated by Pd(II) species and is often accelerated by the presence of oxygen.[7][8] The proposed mechanism involves the transmetalation of two equivalents of the boronic acid to a Pd(II) center, followed by reductive elimination to yield the homo-coupled product and regenerate Pd(0). If you start with a Pd(II) precatalyst like Pd(OAc)₂, some of it can directly engage in this pathway before being reduced to the catalytically active Pd(0). Oxygen can re-oxidize Pd(0) to Pd(II), perpetuating this unwanted cycle.[8]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Before heating, thoroughly degas the reaction mixture by bubbling an inert gas (nitrogen or argon) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[7]
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃. While Pd(II) sources like Pd(OAc)₂ are common, they must be reduced in situ to Pd(0), a process which can itself consume the boronic acid and promote homo-coupling.[9]
-
Add a Reducing Agent: In some industrial settings, a mild reducing agent like potassium formate is added to minimize the concentration of free Pd(II).[10]
Q4: My reaction yield is low, and I suspect my boronic acid is unstable under the reaction conditions. What is happening?
Answer: You are likely observing protodeborylation , an undesirable side reaction where the C–B bond of the organoboron reagent is cleaved and replaced by a C–H bond, effectively destroying your nucleophile.[11] This reaction is typically catalyzed by the presence of water and base, which are essential components of the Suzuki coupling.[11][12]
Mitigation Strategies:
-
Use Boronic Esters or Trifluoroborates: Pinacol esters (Bpin) or potassium aryltrifluoroborate salts are generally more stable and less prone to protodeborylation than free boronic acids.[12] If you are using a boronic acid, ensure it is of high purity and stored under dry conditions.
-
Minimize Reaction Time: A faster reaction leaves less time for the boronic acid to decompose. Using a more active catalyst system (e.g., a modern biarylphosphine ligand) can accelerate the desired cross-coupling, outcompeting the decomposition pathway.[3]
-
Control Water and Base: While necessary, excess water and overly strong bases can accelerate protodeborylation. Use the minimum effective amount of base and water required for the reaction.
Section 2: Troubleshooting Guide
Problem: High levels of 3-chlorobenzoic acid (hydrodehalogenation byproduct) are observed.
| Cause | Scientific Rationale | Recommended Solution |
| Inappropriate Solvent | Protic solvents like methanol or ethanol can act as hydride sources, leading to the formation of Pd-H species that cause dehalogenation.[5] | Switch to an aprotic solvent system such as 1,4-dioxane/water, THF/water, or toluene.[1] |
| Inappropriate Base | Strong alkoxide bases (e.g., NaOtBu) can generate hydrides via β-hydride elimination. | Use a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. K₂CO₃ is also a viable, milder option.[13] |
| Slow Reductive Elimination | If the final step of the desired catalytic cycle is slow, it allows more time for the competing hydrodehalogenation pathway to occur. | Employ a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) to accelerate the reductive elimination step.[3][14] |
Problem: The reaction is sluggish or incomplete, with significant starting material remaining.
| Cause | Scientific Rationale | Recommended Solution |
| Catalyst Deactivation | The palladium catalyst may be precipitating as palladium black, indicating instability. The ligand may not be robust enough for the reaction conditions. | Increase the ligand-to-palladium ratio (e.g., from 1.2:1 to 2:1). Switch to a more robust and active ligand, such as a Buchwald-type biarylphosphine.[3][4] |
| Poor Boronic Acid Quality | Boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive. They can also degrade via protodeborylation. | Use a fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester or trifluoroborate salt.[12] |
| Insufficient Base Strength/Solubility | The base is required to activate the boronic acid for transmetalation. If it is too weak or poorly soluble, this step becomes rate-limiting.[15] | Switch to a stronger or more soluble base. K₃PO₄ is often more effective than K₂CO₃. Ensure vigorous stirring, especially in biphasic systems.[13][16] |
Section 3: Optimized Experimental Protocols
Protocol 1: Standard Protocol for Selective Suzuki Coupling of this compound
This protocol is a robust starting point for achieving high yield and selectivity.
-
Reagent Setup: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Solvent Addition: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Seal the vessel and sparge the mixture with argon or nitrogen gas for 15-20 minutes while stirring.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Troubleshooting Protocol to Minimize Hydrodehalogenation
This protocol is optimized to suppress the formation of the 3-chlorobenzoic acid byproduct.
-
Reagent Setup: To a rigorously flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the boronic acid partner (1.2 eq.), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Use a highly active catalyst system known to promote rapid reductive elimination. Add a Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane).
-
Degassing: Ensure the solvent was thoroughly degassed before addition. Maintain a positive pressure of inert gas.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. The use of a more active catalyst may allow for lower temperatures.
-
Monitoring & Workup: Proceed as described in Protocol 1. The goal is to drive the reaction to completion as quickly as possible to minimize the time for side reactions to occur.
Section 4: Mechanistic Visualizations
The following diagrams illustrate the key catalytic cycles involved in the Suzuki coupling and its major side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Competing pathway of hydrodehalogenation leading to byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Overcoming low reactivity of 3-Chloro-5-iodobenzoic acid in coupling reactions
Technical Support Center: 3-Chloro-5-iodobenzoic Acid Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in cross-coupling reactions. Our goal is to help you overcome the unique reactivity challenges posed by this substrate to achieve high-yield, selective, and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling?
This compound presents a distinct challenge due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) catalyst is highly dependent on the carbon-halogen bond strength. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1][2]
-
C-I Bond Activation: The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chloro bond. This makes it the primary site for oxidative addition with standard palladium catalysts under mild conditions. Selective coupling at the iodine position is therefore readily achievable.
-
C-Cl Bond Activation: The carbon-chlorine bond is much stronger and less reactive. Activating this bond requires more forcing conditions, including higher temperatures and specialized, highly active catalyst systems, typically featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[1][3]
-
Electronic Effects: The presence of two electron-withdrawing groups (the carboxylic acid and the chlorine atom) meta to the iodine can also influence the electron density of the aromatic ring, affecting the kinetics of the catalytic cycle.
Q2: My Suzuki-Miyaura coupling at the C-I position is giving a low yield. What are the common causes and how can I troubleshoot this?
Low yields in Suzuki-Miyaura couplings are a common issue that can often be traced back to a few key factors.[1][4] A systematic approach to troubleshooting is essential.
Initial Checks:
-
Reagent Quality & Inert Atmosphere: Ensure all reagents are pure and dry. Phosphine ligands are susceptible to oxidation, and boronic acids can undergo protodeboronation.[1] Use anhydrous, degassed solvents, as oxygen can deactivate the Pd(0) catalyst, leading to homocoupling of the boronic acid.[1][3] It is critical to establish and maintain an inert atmosphere by evacuating and backfilling the reaction vessel with argon or nitrogen at least three times.[1]
-
Catalyst & Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time. Use fresh reagents stored correctly under an inert atmosphere.[1]
-
Base Selection & Purity: The base is crucial for activating the boronic acid but can also promote side reactions.[5] Ensure the base is pure and has been stored properly. Mild inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective and can help minimize side reactions like protodeboronation.[1]
Advanced Troubleshooting: If initial checks do not resolve the issue, a more detailed optimization of reaction parameters is necessary.
Q3: Which type of coupling reaction is best for selective functionalization at the C-I position?
Several palladium-catalyzed cross-coupling reactions can be employed for selective functionalization at the more reactive C-I position.
-
Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for forming C-C bonds. The reaction of this compound with an arylboronic acid or ester will selectively yield the 3-chloro-5-arylbenzoic acid under standard conditions.
-
Sonogashira Coupling: This reaction is highly effective for forming a C-C bond between an aryl halide and a terminal alkyne.[6][7] It employs a palladium catalyst and a copper(I) co-catalyst.[6] The high reactivity of the C-I bond ensures excellent selectivity.
-
Heck Coupling: This reaction forms a C-C bond between the aryl iodide and an alkene. While effective, optimization may be required to prevent side reactions.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction can selectively couple an amine with the C-I bond of the substrate.
The choice of reaction depends on the desired final product. For most C(sp²)-C(sp²) or C(sp²)-C(sp) bond formations, Suzuki-Miyaura and Sonogashira couplings are the most robust and reliable starting points.
Q4: How can I prevent side reactions like hydrodehalogenation?
Hydrodehalogenation is a common side reaction where the halogen atom is replaced by a hydrogen atom, reducing your yield of the desired coupled product.[8] This becomes more prevalent with highly active catalyst systems or when sources of hydride are present.[8][9]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination step relative to competing dehalogenation pathways.[8]
-
Solvent and Base: Alcoholic solvents can be a source of hydride species through β-hydride elimination from the palladium alkoxide intermediate.[8][10][11] If dehalogenation is a problem, switch to a non-alcoholic solvent like dioxane, toluene, or DMF. The choice of base can also influence this side reaction.[8]
-
Water Content: While some Suzuki protocols use aqueous bases, water can be a proton source for both protodeboronation of the boronic acid and hydrodehalogenation of the aryl halide.[1][9] Using anhydrous conditions with a suitable base can help.
Q5: Is it possible to perform a second coupling reaction at the C-Cl position? What conditions are required?
Yes, sequential coupling is a powerful strategy for synthesizing complex, unsymmetrically substituted molecules from this compound. After the first coupling at the C-I position, the resulting 3-chloro-5-substituted-benzoic acid can undergo a second coupling at the C-Cl position.
However, activating the C-Cl bond requires significantly more forcing conditions.[3]
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for C-Cl activation. You must use highly active catalysts generated from palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich ligands.
-
Reaction Conditions: Higher temperatures (often >100 °C) and stronger bases (e.g., K₃PO₄, NaOtBu) are typically required to drive the reaction to completion.
Troubleshooting Guide: Quick Reference
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst or oxidized ligand. 2. Impure/wet reagents or solvent. 3. Insufficient temperature. 4. Inappropriate base. | 1. Use fresh catalyst/ligand from an inert-atmosphere storage. 2. Use anhydrous, degassed solvent; check reagent purity. 3. Increase temperature in 10 °C increments. 4. Screen bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Pd(II) species in the reaction mixture. | 1. Thoroughly degas the solvent and maintain a strict inert atmosphere. 2. Ensure complete reduction of Pd(II) precatalyst to active Pd(0). |
| Hydrodehalogenation (Loss of I or Cl) | 1. Hydride source in the reaction (e.g., alcohol solvent). 2. Catalyst system promotes dehalogenation over coupling. | 1. Switch to an aprotic solvent (dioxane, toluene). 2. Screen bulky, electron-rich phosphine ligands. Lower reaction temp. |
| Protodeboronation of Boronic Acid | 1. Presence of water. 2. Base is too strong or reactive. 3. High temperature/long reaction time. | 1. Use anhydrous conditions. 2. Use a milder base (KF, K₃PO₄). 3. Convert boronic acid to a more stable pinacol or MIDA ester.[1] |
| Failure to Couple at C-Cl Position | 1. Catalyst system not active enough. 2. Insufficient temperature or incorrect base. | 1. Switch to a catalyst system known for C-Cl activation (e.g., Pd(OAc)₂/SPhos). 2. Increase temperature; screen stronger bases (K₃PO₄, NaOtBu). |
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol details a general procedure for the selective coupling of an arylboronic acid at the iodine position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.04 equiv)
-
Potassium carbonate [K₂CO₃] (3.0 equiv), finely ground
-
1,4-Dioxane/Water (4:1), degassed (0.1 M concentration)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition: Under a positive pressure of argon, quickly add the palladium(II) acetate and triphenylphosphine.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired 3-chloro-5-arylbenzoic acid.
Protocol 2: Sequential Sonogashira/Suzuki Coupling
This protocol describes the synthesis of a 3-alkynyl-5-arylbenzoic acid, demonstrating the sequential functionalization of both halogen positions.
Step 1: Sonogashira Coupling at C-I
-
Reactants: this compound (1.0 equiv), terminal alkyne (1.1 equiv).
-
Catalyst System: PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv).
-
Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA).[14]
-
Procedure: Combine reactants and catalysts in a Schlenk flask under argon. Add the amine solvent and stir at room temperature until completion. After workup and purification, the intermediate 3-chloro-5-alkynylbenzoic acid is obtained.
Step 2: Suzuki Coupling at C-Cl
-
Reactants: 3-chloro-5-alkynylbenzoic acid (1.0 equiv), arylboronic acid (1.5 equiv).
-
Catalyst System: Pd₂(dba)₃ (0.04 equiv), SPhos (0.10 equiv).
-
Base/Solvent: K₃PO₄ (4.0 equiv) in degassed Toluene/Water (10:1).
-
Procedure: Combine the reactants, catalyst, ligand, and base in a sealed tube under argon. Add the degassed solvent and heat to 110 °C. Monitor until completion. The workup and purification are similar to Protocol 1, yielding the final diarylalkyne product.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Homo-coupling of 3-Chloro-5-iodobenzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with palladium-catalyzed cross-coupling reactions involving polyhalogenated substrates like 3-chloro-5-iodobenzoic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homo-coupling and other side reactions, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues & Immediate Solutions
This section is formatted in a direct question-and-answer style to help you quickly diagnose and resolve issues encountered during your experiments.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct, which I suspect is the homo-coupled product of my this compound. What is the most likely cause?
A1: The primary culprit for the homo-coupling of aryl halides is often the presence of oxygen in your reaction setup.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then facilitate the undesired dimerization of your starting material.[1][3] This is particularly problematic when using Pd(II) precatalysts like Pd(OAc)₂, as any Pd(II) not efficiently reduced to Pd(0) can participate in this side reaction.[4]
Immediate Actions:
-
Improve Degassing: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. A subsurface sparge with nitrogen is particularly effective.[3][4]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[3]
Q2: My reaction is sluggish, and I'm still getting homo-coupling even after improving my inerting technique. What else can I try?
A2: If oxygen exclusion isn't fully solving the problem, several other factors related to your reaction conditions could be at play. The relative rates of the desired cross-coupling and the undesired homo-coupling are influenced by your choice of catalyst, ligands, base, and temperature.[5][6]
Immediate Actions:
-
Catalyst Choice: If you are using a Pd(II) source, consider switching to a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the amount of active Pd(II) in your reaction.[5]
-
Add a Mild Reductant: The addition of a mild reducing agent, like potassium formate, can help to reduce any residual Pd(II) to the active Pd(0) state without interfering with the main catalytic cycle.[3][4]
-
Ligand Selection: The ligand plays a critical role. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the oxidative addition and reductive elimination steps of the desired cross-coupling, outcompeting the homo-coupling pathway.[7][8]
-
Temperature Optimization: Lowering the reaction temperature can sometimes slow down the rate of homo-coupling more significantly than the desired reaction.[5][6]
Q3: I'm performing a Suzuki-Miyaura coupling and I see byproducts from both the homo-coupling of my aryl iodide and the boronic acid. How do I address this?
A3: This indicates a more complex issue, likely involving both the aryl halide and the organoboron reagent. Homo-coupling of boronic acids is a known side reaction in Suzuki couplings, often promoted by the presence of Pd(II) species and oxygen.[1][4]
Immediate Actions:
-
Address Both Pathways: The strategies mentioned in A1 and A2 are crucial here. Rigorous deoxygenation and the potential use of a mild reductant will help suppress both homo-coupling pathways.[3][4]
-
Stoichiometry and Addition Rate: Consider adding the boronic acid slowly to the reaction mixture. This can help to keep its instantaneous concentration low, disfavoring dimerization.[5]
-
Boronic Acid Stability: Ensure the boronic acid itself is stable under the reaction conditions. Protodeboronation (loss of the boronic acid group) can be an issue, especially with excess water or harsh bases.[8] Using more stable boronic esters, like pinacol esters, can mitigate this.[8]
Frequently Asked Questions (FAQs)
This section delves deeper into the chemical principles behind preventing homo-coupling, providing a more comprehensive understanding.
Why is this compound prone to homo-coupling?
This compound has two halogen substituents with different reactivities. The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition with a Pd(0) catalyst than the carbon-chlorine bond.[9] This inherent reactivity of the aryl iodide makes it susceptible to side reactions like homo-coupling, especially if the subsequent steps in the desired cross-coupling catalytic cycle are slow. The electron-withdrawing carboxylic acid group can also influence the electronic properties of the aromatic ring, affecting catalyst reactivity.[10]
How does the choice of palladium catalyst and ligand influence homo-coupling?
The catalyst system is paramount in controlling selectivity.
-
Palladium Precatalyst: As mentioned, starting with a Pd(0) source can be advantageous. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species is a critical step. Inefficient reduction can leave residual Pd(II), which is known to promote the homo-coupling of organometallic reagents.[1][4]
-
Ligands: The ligand's steric and electronic properties are crucial.
-
Steric Bulk: Bulky ligands, such as those developed by Buchwald, can promote the reductive elimination step, which is the final step in forming the desired cross-coupled product.[7] This acceleration can help the desired cycle outpace the side reactions.
-
Electron-Donating Properties: Electron-rich ligands make the palladium center more electron-rich, which can facilitate the initial oxidative addition step with the aryl halide.[7]
-
The interplay between the catalyst and ligand is critical for maintaining an efficient catalytic cycle that favors the desired cross-coupling over homo-coupling.
What is the mechanistic basis for homo-coupling of aryl halides?
The generally accepted mechanism for palladium-catalyzed homo-coupling of aryl halides involves the following steps[10]:
-
Oxidative Addition: Two molecules of the aryl halide (Ar-X) oxidatively add to a Pd(0) center to form an Ar-Pd(II)-X intermediate.
-
Ligand Exchange/Disproportionation: Two of these intermediates can undergo a ligand exchange to form Ar₂Pd(II) and PdX₂.
-
Reductive Elimination: The Ar₂Pd(II) species then undergoes reductive elimination to yield the homo-coupled product (Ar-Ar) and regenerates the Pd(0) catalyst.
Alternatively, a Pd(II) species can react with an organometallic coupling partner (if present) in a transmetalation-like step, followed by another transmetalation and reductive elimination to give the homo-coupled product.
Diagram: Competing Pathways in Cross-Coupling
Caption: Competing catalytic cycles in a cross-coupling reaction.
Can the choice of base and solvent impact homo-coupling?
Yes, both the base and solvent can have a significant effect.
-
Base: The base is crucial for the transmetalation step in many cross-coupling reactions, like the Suzuki-Miyaura reaction.[8] An inappropriate base (too weak or too strong, poor solubility) can slow down this step, allowing more time for side reactions like homo-coupling to occur.[8] For this compound, a base that is too strong could also lead to other undesired reactions involving the carboxylic acid group.
-
Solvent: The solvent affects the solubility of the reactants, catalyst, and base, which in turn influences reaction rates.[11] Highly polar aprotic solvents like DMF or NMP can sometimes promote homo-coupling.[11] Toluene or dioxane are often good starting points for many cross-coupling reactions.[1][8]
Are there specific strategies for selective coupling of polyhalogenated arenes?
Yes, achieving site-selectivity is a key challenge and opportunity with substrates like this compound. The goal is typically to react at the more labile C-I bond while leaving the C-Cl bond intact for subsequent transformations.
-
Electronic and Steric Control: The inherent electronic differences between the carbon-halogen bonds are the primary driver of selectivity.[12]
-
Ligand Control: As discussed, the choice of ligand can fine-tune the catalyst's reactivity to favor oxidative addition at one site over another.
-
Additive/Solvent Control: In some advanced applications, additives or specific solvent systems can be used to modulate the reactivity and selectivity of the catalytic system.[12]
By carefully controlling the reaction conditions as outlined in this guide, you can favor the desired cross-coupling at the iodine position while minimizing the formation of the homo-coupled biaryl byproduct.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homo-Coupling in a Suzuki-Miyaura Reaction
This protocol provides a starting point for a Suzuki-Miyaura coupling with this compound, incorporating best practices to suppress homo-coupling.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2–1.5 equiv), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).[13]
-
Inerting the System: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure a thoroughly inert atmosphere.[5]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[13]
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[13]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).[13]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography.
Diagram: Troubleshooting Workflow for Homo-Coupling
Caption: A decision tree for troubleshooting homo-coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 11. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Stability and degradation of 3-Chloro-5-iodobenzoic acid
Welcome to the technical support center for 3-Chloro-5-iodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments. Our approach is rooted in established chemical principles and field-proven insights to help you anticipate and resolve challenges effectively.
I. Core Concepts: Understanding the Stability of this compound
This compound is a halogenated aromatic carboxylic acid. Its stability is primarily influenced by the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, as well as the carboxylic acid group. The C-I bond is significantly weaker and more susceptible to cleavage than the C-Cl bond, making it the most likely site for initial degradation. The electron-withdrawing nature of the chlorine, iodine, and carboxylic acid groups deactivates the aromatic ring, influencing its susceptibility to various reaction conditions.
Standard safety data sheets recommend storing the compound in a dry, cool, and well-ventilated place, away from heat and strong oxidizing agents.[1][2][3] While it is generally stable under normal storage conditions, experimental procedures can expose it to stresses that may induce degradation.[4][5]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and use of this compound in a question-and-answer format.
FAQ 1: Sample Discoloration and Impurity Detection
Question: I've noticed my solid this compound has developed a slight yellow or brownish tint over time, and my analytical chromatogram (e.g., HPLC) shows new, unexpected peaks. What could be the cause?
Answer: This is a common observation and typically points to low-level degradation, most often initiated by light (photodegradation). The Carbon-Iodine bond is labile and can be cleaved by exposure to UV or even ambient light over extended periods. This process can generate radical species, leading to the formation of colored impurities and free iodine (which is brownish-yellow).
Troubleshooting Steps:
-
Confirm Storage Conditions: Ensure the compound is stored in an amber or opaque vial to protect it from light.[6] The storage area should be cool and dark.
-
Analytical Confirmation: Use a stability-indicating analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector, to characterize the impurity profile.[7][8] The presence of a peak corresponding to 3-chlorobenzoic acid would be a strong indicator of de-iodination.
-
Purity Check: If the impurity levels are significant (typically >0.5%), consider re-purifying the material by recrystallization or chromatography before use in sensitive applications.
FAQ 2: Inconsistent Results in Aqueous Solutions
Question: I'm seeing variability in my experimental results when using this compound in aqueous buffers. Could the compound be degrading?
Answer: Yes, the stability of this compound in solution is highly dependent on pH and temperature. While generally stable at neutral and mildly acidic pH, it can be susceptible to degradation under strongly acidic or basic conditions, especially when heated.
-
Acidic Conditions (pH < 4): Under strong acid and heat, protonation of the carboxyl group can occur, but the primary risk is acid-catalyzed hydrolysis, although this is generally slow for halogenated aromatics.
-
Basic Conditions (pH > 8): In the presence of a strong base, especially with heat, nucleophilic substitution to replace the halogen atoms (preferentially iodine) with a hydroxyl group can occur, forming 3-chloro-5-hydroxybenzoic acid. Decarboxylation may also be a minor pathway at elevated temperatures.[9]
Troubleshooting Steps:
-
pH and Temperature Monitoring: Control and monitor the pH and temperature of your solutions throughout the experiment. Avoid prolonged exposure to extreme pH values or high temperatures.
-
Buffer Selection: Use freshly prepared buffers and ensure they do not contain components that could catalyze degradation.
-
Time-Course Analysis: If instability is suspected, perform a time-course study. Analyze aliquots of your solution by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions to quantify the rate of degradation.
FAQ 3: Reaction Failure with Oxidizing or Reducing Agents
Question: My reaction involving this compound and an oxidizing/reducing agent is not proceeding as expected, or I'm getting a complex mixture of products. Why?
Answer: this compound is incompatible with strong oxidizing agents.[3] Oxidative conditions can lead to the formation of various byproducts. More commonly, issues arise from reductive dehalogenation. The carbon-iodine bond is particularly susceptible to reduction.
-
Strong Oxidizing Agents (e.g., H₂O₂, KMnO₄): These can lead to oxidative degradation of the aromatic ring or the carboxylic acid group.
-
Reducing Agents (e.g., catalytic hydrogenation with Pd/C, NaBH₄): These conditions can readily cleave the C-I bond, leading to the formation of 3-chlorobenzoic acid. This is a common synthetic strategy but can be an unwanted side reaction if not the intended outcome.[10]
Troubleshooting Steps:
-
Reagent Compatibility Check: Before starting your experiment, review the compatibility of all reagents with halogenated aromatic compounds.
-
Protecting Groups: If the carboxylic acid or the aromatic ring needs to be protected from side reactions, consider using appropriate protecting group strategies.
-
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction closely.[11] This will help you identify the formation of major byproducts, such as the de-iodinated compound, and optimize your reaction conditions (e.g., temperature, reaction time, choice of reagent) to minimize their formation.
III. Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for developing stability-indicating methods and for interpreting unexpected results. Based on the chemical structure and data from related halogenated benzoic acids, the following degradation pathways are proposed.
A. Photodegradation
The primary photolytic degradation pathway is the homolytic cleavage of the C-I bond to form a 3-chlorobenzoyl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form 3-chlorobenzoic acid .
B. Hydrolytic Degradation (Forced Conditions)
-
Acidic Hydrolysis: Generally stable, but under harsh conditions (strong acid, high temperature), slow dehalogenation may occur.
-
Basic Hydrolysis: Under strong basic conditions and heat, nucleophilic aromatic substitution can occur, primarily at the C-I bond, to yield 3-chloro-5-hydroxybenzoic acid .
C. Oxidative Degradation
Reaction with strong oxidants (e.g., hydrogen peroxide) can lead to the formation of hydroxylated species and potentially ring-opened products. A likely initial product is 3-chloro-5-iodo-hydroxylated benzoic acids .
D. Thermal Degradation
At very high temperatures, decarboxylation is a plausible degradation pathway, which would lead to the formation of 1-chloro-3-iodobenzene .[9]
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways of this compound.
IV. Experimental Protocols
To proactively assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended.[2][12] The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at a sufficient level for detection and resolution from the parent compound.[13][14]
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with PDA or UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place a small amount of solid compound in an oven at 80°C for 48 hours.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Also, expose solid sample to the same conditions.
-
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, cool to room temperature and neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples with mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Prepare an unstressed control sample by diluting the stock solution to 0.1 mg/mL.
-
-
HPLC Analysis: Analyze all samples using a suitable reverse-phase HPLC method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point. Monitor at a wavelength where the parent compound and potential degradants absorb (e.g., 230 nm).
The following workflow diagram outlines the process for a forced degradation study.
Caption: Workflow for a forced degradation study.
Data Summary Table
After analysis, summarize the results in a table to easily compare the extent of degradation under each condition.
| Stress Condition | % Degradation of Parent | No. of Degradation Peaks | RRT of Major Degradants |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidation | |||
| Thermal (Solid) | |||
| Thermal (Solution) | |||
| Photolytic (Solid) | |||
| Photolytic (Solution) |
RRT = Relative Retention Time
This systematic approach will provide a comprehensive stability profile for this compound, enabling the development of robust analytical methods and ensuring the reliability of your experimental data.
V. References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
-
ChemicalBook. (2025). This compound - Safety Data Sheet.
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloro-5-iodobenzoic acid.
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.
-
MedCrave. (2016). Forced Degradation Studies.
-
MilliporeSigma. (2023). SAFETY DATA SHEET - 3-Chlorobenzoic acid.
-
National Center for Biotechnology Information. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. PubMed Central.
-
ScienceDirect. (2024). Catalytic hydrodehalogenation of iodinated contrast agents in drinking water.
-
ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media.
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
-
Journal of Pharmaceutical Sciences. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
-
National Center for Biotechnology Information. (2011). Dehalogenation of iodinated X-ray contrast media in a bioelectrochemical system. PubMed.
-
ScienceDirect. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products.
-
National Center for Biotechnology Information. (1997). Degradation of 3-chlorobenzoate by thermophilic micro-organisms. PubMed.
-
National Center for Biotechnology Information. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed.
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product.
-
Calibre Chemicals. (n.d.). The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development.
-
Oakwood Chemical. (n.d.). This compound.
-
Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
-
Patsnap. (2019). A kind of preparation method of 2-chloro-5-iodobenzoic acid.
-
National Center for Biotechnology Information. (n.d.). 3-Chlorobenzoic Acid. PubChem.
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloro-5-iodobenzoic acid.
-
Sigma-Aldrich. (n.d.). This compound | 289039-25-4.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 289039-25-4 [sigmaaldrich.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. jpharmsci.com [jpharmsci.com]
- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. ijprajournal.com [ijprajournal.com]
- 12. rjptonline.org [rjptonline.org]
- 13. pharmtech.com [pharmtech.com]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 3-Chloro-5-iodobenzoic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for cross-coupling reactions involving the synthetically versatile, yet sometimes challenging, substrate: 3-chloro-5-iodobenzoic acid. Here, we move beyond simple protocols to explore the underlying chemical principles that govern success and failure in these critical transformations.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block due to its two distinct halogen atoms, which offer the potential for sequential, selective functionalization. The carbon-iodine (C-I) bond is significantly weaker and more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond.[1][2] This reactivity difference (I > Br > OTf > Cl) is the cornerstone of its utility, allowing for selective coupling at the iodo-position while leaving the chloro-position available for subsequent transformations.[1]
However, the presence of the carboxylic acid and the electron-withdrawing nature of the substituents can introduce specific challenges. This guide will address these issues in a practical, question-and-answer format, focusing on the most common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Section 1: Frequently Asked Questions (FAQs) - Initial Reaction Setup & General Issues
Q1: My reaction shows no conversion of the starting material. Where should I start my investigation?
A1: A complete lack of reactivity often points to a fundamental issue with one of the core components of the reaction: the catalyst, the reagents, or the reaction environment.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure it is active. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[3] Using a pre-formed, air-stable precatalyst can often provide more consistent results.[4] Always handle catalysts under an inert atmosphere (argon or nitrogen) to prevent deactivation.[5][6]
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Water can lead to unwanted side reactions like protodeboronation in Suzuki couplings.[5][7] Solvents should be properly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[5][6]
-
Incorrect Base Selection: The base is not merely a spectator. It plays a critical role in activating the coupling partner (e.g., forming the boronate in Suzuki reactions) and regenerating the catalyst.[7] An inappropriate or poorly soluble base can halt the catalytic cycle.[7]
Q2: I'm observing the formation of palladium black. What does this mean and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst precipitation and deactivation.[5] The active catalyst is a soluble palladium complex, and its precipitation into an inactive, agglomerated form effectively stops the reaction.
Common Causes & Solutions:
| Cause | Explanation | Mitigation Strategy |
|---|---|---|
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to Pd(II) and promote the formation of palladium oxides, which then decompose to palladium black. | Rigorously degas all solvents (including water, if used as a co-solvent) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5][6][8] |
| Ligand Degradation/Dissociation | Phosphine ligands, commonly used in these reactions, can be oxidized in the presence of trace oxygen. Ligand dissociation from the metal center can also lead to catalyst agglomeration. | Use fresh, high-purity ligands. Consider using more robust, sterically hindered biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which form more stable complexes with palladium.[5][7] |
| High Temperatures | While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition pathways. | If the reaction is sluggish, consider optimizing the catalyst/ligand system before resorting to extreme temperatures. Monitor the reaction closely and use the minimum temperature required for efficient conversion.[6] |
Q3: How does the carboxylic acid group on my substrate affect the reaction?
A3: The carboxylic acid introduces several complexities. Its acidic proton can react with the base, and the carboxylate can coordinate to the palladium center. This coordination can sometimes be inhibitory, sequestering the catalyst in an inactive state.[9]
Troubleshooting Strategies:
-
Base Stoichiometry: You must use enough base to both neutralize the carboxylic acid and participate in the catalytic cycle. A common starting point is 2.0-3.0 equivalents of base.
-
Base Choice: A base that is too strong might lead to side reactions with other functional groups. A weaker base may not be sufficient to drive the reaction.[7] For substrates with acidic protons, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over alkoxides.[5][10]
-
Protecting Group Strategy: In particularly difficult cases, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). This removes the acidic proton and changes the electronic and coordination properties of the substrate. The ester can be hydrolyzed post-coupling.
Section 2: Troubleshooting Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)-C(sp²) bonds. The key steps are oxidative addition, transmetalation, and reductive elimination.
Problem 1: Low yield with significant amounts of dehalogenated starting material (3-chlorobenzoic acid).
This side product arises from protodehalogenation , where the iodine atom is replaced by a hydrogen.
Causality & Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodehalogenation.
Problem 2: My main byproduct is from the homocoupling of my boronic acid.
Homocoupling of the boronic acid partner can be promoted by the presence of oxygen or if the transmetalation step is slow.[8][11]
Mitigation Strategies:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating.[11]
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable and less prone to homocoupling and protodeboronation than the corresponding boronic acids.[5][7][12]
-
Base Selection: Use a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[7]
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl iodide with an alkene. A key challenge is ensuring the desired regioselectivity and avoiding side reactions.
Problem: The reaction is sluggish and gives a mixture of regioisomers.
The electronic nature of this compound and the chosen alkene partner will dictate the outcome.
Key Considerations:
-
Catalyst/Ligand System: For electron-deficient aryl halides, phosphine-free catalyst systems or those with specific bidentate ligands can be effective.[13] The choice of ligand can significantly influence regioselectivity.
-
Base: Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used.[1] Ensure the base is not sterically hindering the reaction.
-
Additives: In some cases, additives like silver salts can act as halide scavengers, preventing catalyst inhibition by the iodide byproduct and improving reaction rates.[14]
Sonogashira Coupling: C-C Bond Formation with Alkynes
This reaction forms a C(sp²)-C(sp) bond and typically requires a palladium catalyst and a copper(I) co-catalyst.[15][16]
Problem: No reaction or rapid formation of alkyne homocoupling (Glaser coupling) byproduct.
This is a very common issue in Sonogashira couplings.
Troubleshooting Steps:
-
Check the Copper Co-catalyst: Ensure the Cu(I) source (typically CuI) is fresh. If it appears discolored (green/blue), it may have oxidized to Cu(II), which is ineffective.
-
Base and Solvent: The reaction is typically run in an amine base like triethylamine or diisopropylamine, which also serves as the solvent.[15] Ensure the amine is dry and degassed.[17]
-
Copper-Free Conditions: If Glaser coupling persists, consider a copper-free Sonogashira protocol. These often require specific ligands (e.g., bulky phosphines) to facilitate the catalytic cycle without the copper co-catalyst.
-
Atmosphere: These reactions must be performed under strictly anaerobic conditions, as oxygen promotes the undesirable Glaser coupling.[1]
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction forms an aryl-amine bond. The choice of ligand and base is particularly critical.[18]
Problem: The amination fails, and I recover my starting aryl iodide.
Failure in Buchwald-Hartwig amination often points to catalyst inhibition or an inappropriate base.
Mechanistic Considerations and Solutions:
-
Ligand Selection: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos).[18][19] These ligands promote the reductive elimination step, which is often rate-limiting.
-
Base Choice: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine and facilitate its coordination to the palladium center.[4] Weaker bases are generally ineffective.
-
Inhibition by Iodide: The iodide generated during the reaction can have an inhibitory effect on the catalyst.[4][20] Switching to a solvent system where the iodide byproduct is insoluble can sometimes improve reaction efficiency.[20]
Section 3: Advanced Troubleshooting & Protocols
Issue: Selective Mono-functionalization vs. Di-functionalization
While the C-I bond is much more reactive, forcing conditions (high temperature, long reaction times, highly active catalysts) can lead to unwanted coupling at the C-Cl position.[1]
Strategies to Ensure Mono-selectivity:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for efficient C-I coupling.
-
Monitor Reaction Time: Follow the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Ligand Choice: The steric and electronic properties of the ligand can influence selectivity. Bulky ligands can sometimes promote over-functionalization because the palladium catalyst remains coordinated to the product, leading to a second oxidative addition before dissociation.[21]
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
This protocol is a starting point and must be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base: Anhydrous, powdered K₃PO₄ (3.0 equiv)[7]
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, boronic acid (or ester), palladium catalyst, ligand, and K₃PO₄.[7][8]
-
Evacuate and backfill the flask with the inert gas three times.[8]
-
Add the anhydrous, degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[8]
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify by column chromatography.[8]
Diagnostic Flowchart for Failed Reactions
Caption: General diagnostic workflow for failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Reactivity of Halobenzoic Acids in Suzuki Coupling
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and advanced materials. The choice of starting materials is critical to the success of these reactions, and halogenated benzoic acids are a versatile and widely utilized class of substrates. This in-depth technical guide provides a comprehensive comparison of the reactivity of iodo-, bromo-, and chloro-substituted benzoic acids, with a focus on the influence of the halogen's position on the aromatic ring (ortho, meta, and para). This analysis is supported by experimental data to inform synthetic strategy and reaction optimization.
The Fundamental Principles Governing Reactivity
The reactivity of halobenzoic acids in the palladium-catalyzed Suzuki coupling is primarily governed by a combination of two key factors: the nature of the halogen and the electronic and steric environment imposed by the substituents on the aromatic ring.
The Halogen Reactivity Hierarchy: A well-established principle in palladium-catalyzed cross-coupling reactions is the reactivity order of aryl halides: I > Br > Cl >> F .[1] This trend is directly correlated with the carbon-halogen (C-X) bond dissociation energy (BDE). The weaker C-I bond facilitates the rate-determining oxidative addition step of the palladium catalyst into the C-X bond, leading to faster reaction rates and often allowing for milder reaction conditions compared to their bromo and chloro counterparts.[1]
Electronic and Steric Effects of Substituents: The electronic nature of the substituents on the halobenzoic acid ring plays a crucial role. The carboxylic acid group is an electron-withdrawing group, which can influence the electron density of the aromatic ring and, consequently, the rate of oxidative addition. Furthermore, the position of the halogen and carboxylic acid groups relative to each other introduces significant steric and electronic effects that modulate reactivity.
Comparative Reactivity of Halobenzoic Acid Isomers
Iodobenzoic Acid Isomers: The Reign of High Reactivity
As predicted by the C-X bond strength, iodobenzoic acids are the most reactive substrates among the halobenzoic acids. They generally undergo Suzuki coupling under mild conditions with high yields.
-
4-Iodobenzoic Acid (para): This isomer is highly reactive and serves as an excellent substrate for Suzuki coupling. In a comparative study, 4-iodobenzoic acid demonstrated significantly higher reactivity than its bromo and chloro analogs, achieving complete conversion at room temperature with low catalyst loading.
-
3-Iodobenzoic Acid (meta): The meta isomer also exhibits high reactivity, comparable to the para isomer, due to the minimal steric hindrance around the C-I bond.
-
2-Iodobenzoic Acid (ortho): The ortho isomer, while still highly reactive due to the labile C-I bond, can sometimes exhibit slightly lower yields or require more optimized conditions compared to its meta and para counterparts. This is attributed to the "ortho effect," where the steric bulk of the adjacent carboxylic acid group can hinder the approach of the palladium catalyst for the oxidative addition step.
Bromobenzoic Acid Isomers: The Versatile Workhorses
Bromobenzoic acids are widely used in Suzuki couplings as they offer a good balance of reactivity, stability, and cost-effectiveness. They are generally less reactive than their iodo-counterparts, often requiring higher temperatures or more active catalyst systems to achieve high yields.
-
4-Bromobenzoic Acid (para): This is a very common and reliable substrate in Suzuki couplings. Numerous studies have reported high yields for the coupling of 4-bromobenzoic acid with various boronic acids.[2]
-
3-Bromobenzoic Acid (meta): The meta isomer is also a good substrate for Suzuki coupling, with reactivity similar to the para isomer. High yields can be readily achieved under standard conditions.
-
2-Bromobenzoic Acid (ortho): The reactivity of 2-bromobenzoic acid is often attenuated by the ortho effect. The steric hindrance from the adjacent carboxylic acid group can impede the oxidative addition step, sometimes leading to lower yields or requiring specialized, bulky phosphine ligands to facilitate the reaction.
Chlorobenzoic Acid Isomers: The Challenging yet Cost-Effective Option
Chlorobenzoic acids are the least reactive of the halobenzoic acids due to the strong C-Cl bond. Their successful coupling often necessitates more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, and the use of specialized, electron-rich, and bulky phosphine ligands that can promote the challenging oxidative addition step.
-
4-Chlorobenzoic Acid (para): While challenging, the Suzuki coupling of 4-chlorobenzoic acid is achievable with modern catalyst systems. However, it is significantly less reactive than 4-bromobenzoic and 4-iodobenzoic acids.
-
3-Chlorobenzoic Acid (meta): Similar to the para isomer, 3-chlorobenzoic acid requires robust catalytic systems for efficient coupling.
-
2-Chlorobenzoic Acid (ortho): This is the most challenging substrate among the halobenzoic acids. The combination of the strong C-Cl bond and the steric hindrance from the ortho-carboxylic acid group makes its Suzuki coupling particularly difficult. Successful couplings often require highly specialized and bulky ligands to overcome these hurdles.
Quantitative Data Summary
The following table summarizes representative experimental data for the Suzuki coupling of various halobenzoic acids with phenylboronic acid. It is important to note that the reaction conditions are not identical across all entries, as they have been optimized for the specific substrate. However, this compilation provides a valuable overview of the relative reactivity.
| Halobenzoic Acid | Halogen Position | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzoic Acid | para | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [3] |
| 3-Iodobenzoic Acid | meta | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 | (estimated) |
| 2-Iodobenzoic Acid | ortho | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 16 | 85 | (representative) |
| 4-Bromobenzoic Acid | para | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 89 | [3] |
| 3-Bromobenzoic Acid | meta | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 97 | [3] |
| 2-Bromobenzoic Acid | ortho | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 24 | ~80 | (representative) |
| 4-Chlorobenzoic Acid | para | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~75 | (representative) |
| 3-Chlorobenzoic Acid | meta | Pd(OAc)₂ / SPhos | K₃PO₄ | t-AmylOH | 110 | 18 | ~70 | (representative) |
| 2-Chlorobenzoic Acid | ortho | Pd₂(dba)₃ / Buchwald Ligand | Cs₂CO₃ | t-BuOH | 120 | 24 | ~60 | (representative) |
Mechanistic Insights and Experimental Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
References
3-Chloro-5-iodobenzoic acid vs 3-bromo-5-iodobenzoic acid reactivity
An In-Depth Guide to the Comparative Reactivity of 3-Chloro-5-iodobenzoic Acid and 3-Bromo-5-iodobenzoic Acid for Specialized Synthesis
This guide provides a comprehensive analysis of the relative reactivity of this compound and 3-bromo-5-iodobenzoic acid, two critical building blocks in pharmaceutical and materials science research. We will dissect the nuanced interplay of electronic and steric effects that govern their behavior in key synthetic transformations, supported by experimental data and established mechanistic principles. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in substrate selection and reaction design.
Foundational Principles: Electronic and Steric Landscape
At first glance, this compound and 3-bromo-5-iodobenzoic acid are structurally analogous. Both possess a benzoic acid moiety and two halogen substituents at the meta-positions relative to each other. The crucial difference lies in the identity of the halogen at position 3—chlorine versus bromine. This seemingly minor variation has significant implications for the molecule's reactivity, primarily dictated by three factors:
-
Carbon-Halogen Bond Strength: The central determinant in many cross-coupling reactions is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is the longest and weakest, followed by C-Br, and then C-Cl. This trend (C-I < C-Br < C-Cl) is the primary driver for the chemoselectivity observed in palladium-catalyzed reactions, where the oxidative addition step is often rate-limiting.[1] Consequently, reactions are overwhelmingly selective for the C-I bond in the presence of other halogens.[2]
-
Inductive Effect (-I): Halogens are more electronegative than carbon and thus withdraw electron density from the aromatic ring through the sigma framework.[3][4] This effect deactivates the ring towards electrophilic attack but makes the ring more electron-deficient and susceptible to nucleophilic attack. The strength of the inductive effect follows the order of electronegativity: Cl > Br > I.
-
Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system.[4] This electron-donating resonance effect counteracts the inductive effect. However, for halogens, the inductive effect is dominant, rendering them net deactivating groups for electrophilic aromatic substitution.[5][6]
-
Steric Hindrance: The atomic radius increases down the group: Cl < Br < I. While the primary reaction site in cross-coupling is the C-I bond for both molecules, the steric bulk of the adjacent chloro or bromo group can, in some cases, influence the approach of the catalyst or other reagents. However, in most standard cross-coupling reactions, this effect is secondary to the dominant influence of bond strength.[7][8]
Caption: Factors influencing selective reactivity in cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry and the primary arena where the reactivity of these two molecules is leveraged. The universally accepted reactivity trend for aryl halides in the crucial oxidative addition step is Ar-I > Ar-Br > Ar-Cl.[9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an aryl halide and an organoboron reagent, proceeds with high selectivity at the C-I position for both substrates.[11]
-
This compound: The reaction will selectively occur at the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations. The strong electron-withdrawing nature of the chlorine atom, compared to bromine, makes the aromatic ring slightly more electron-poor. This can subtly accelerate the rate of oxidative addition at the C-I bond, although this effect is generally minor compared to the inherent reactivity difference between the C-I and C-Cl bonds.
-
3-Bromo-5-iodobenzoic Acid: Similarly, Suzuki coupling occurs exclusively at the C-I position.[12] The resulting 3-bromo-5-arylbenzoic acid is a valuable intermediate, as the C-Br bond is more reactive than a C-Cl bond in a subsequent, more forcing, cross-coupling reaction.
Experimental Insight: The choice between the two reagents often depends on the desired downstream chemistry. If a second, more challenging coupling is planned, starting with 3-bromo-5-iodobenzoic acid provides a more reactive C-Br handle for the second step. If the second functionalization involves a reaction other than cross-coupling or requires a very robust group, the C-Cl bond of the chloro-analogue is preferable.
Caption: Suzuki-Miyaura catalytic cycle highlighting selective C-I bond activation.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides.[13][14] The mechanism and halide reactivity trend mirror that of the Suzuki coupling, ensuring selective reaction at the C-I position.[15]
-
Comparative Analysis: Both this compound and 3-bromo-5-iodobenzoic acid serve as excellent substrates for mono-alkynylation at the 5-position.[12] The choice between them is again dictated by the desired reactivity of the remaining halogen for subsequent steps. Published reports demonstrate successful Sonogashira couplings on bromo-iodo arenes, highlighting the practical utility of this selective transformation.[13]
Buchwald-Hartwig Amination
This reaction forms C-N bonds and has become indispensable in pharmaceutical synthesis.[16][17] The catalytic cycle also begins with oxidative addition, and thus the C-I bond is the exclusive site of reaction for both substrates under typical conditions.[10][18]
-
Comparative Analysis: Both molecules will readily undergo amination at the 5-position. The slightly greater electron-withdrawing character of the chlorine in this compound could lead to a marginally faster reaction compared to the bromo analogue, but this is rarely a deciding factor in substrate selection. The key consideration remains the identity of the halogen intended for subsequent chemistry.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a contrasting reactivity profile. This reaction does not involve a metal catalyst and proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[19][20]
For an SNAr reaction to occur, two conditions must typically be met:
-
The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[21]
-
A good leaving group must be present.
The benzoic acid group (-COOH) is an electron-withdrawing, meta-directing group. In our substrates, the halogens are meta to the -COOH group, which provides some activation, but the effect is less potent than having a nitro group in the ortho or para position.
Crucially, the leaving group ability in SNAr reactions is often the reverse of that in cross-coupling: Cl > Br > I .[19] This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate. The C-X bond cleavage occurs in the fast, second step.
-
Comparative Analysis: Neither this compound nor 3-bromo-5-iodobenzoic acid is highly activated for SNAr at the C-Cl or C-Br positions due to the meta-positioning of the -COOH group. However, if a reaction were forced under harsh conditions (high temperature, strong nucleophile), the C-Cl bond in the chloro-derivative would be more susceptible to substitution than the C-Br bond in the bromo-derivative, assuming the C-I bond has been previously functionalized.
Summary of Comparative Reactivity
| Feature / Reaction Type | This compound | 3-Bromo-5-iodobenzoic Acid | Rationale |
| Primary Cross-Coupling Site | C-I Bond | C-I Bond | C-I bond is the weakest, favoring oxidative addition.[1] |
| Reactivity of Remaining Halogen | C-Cl (Less Reactive) | C-Br (More Reactive) | C-Br bond is weaker than C-Cl, facilitating a second coupling. |
| Ring Electron Density | Lower | Higher (relative to chloro) | Chlorine has a stronger inductive electron-withdrawing effect.[3] |
| Potential Cross-Coupling Rate | Potentially slightly faster | Potentially slightly slower | Higher ring electrophilicity can marginally accelerate oxidative addition. |
| SNAr Leaving Group Ability | C-Cl > C-I | C-Br > C-I | In SNAr, leaving group ability often correlates with electronegativity.[19] |
| Strategic Choice | Ideal for single functionalization or when the remaining Cl is desired for its robustness or for non-coupling chemistry. | Preferred when sequential, differential cross-coupling reactions are planned. | Depends on the overall synthetic route. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-I position, which is applicable to both substrates.
Caption: General experimental workflow for selective Suzuki-Miyaura coupling.
Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-bromo-5-iodobenzoic acid (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.5 mmol, 2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the carboxylic acid is protonated.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3-bromo-5-arylbenzoic acid.
Conclusion
The primary reactivity of both this compound and 3-bromo-5-iodobenzoic acid in palladium-catalyzed cross-coupling is dictated by the highly reactive carbon-iodine bond. This allows for reliable and selective functionalization at the 5-position. The choice between the two reagents is a strategic one, based on the synthetic plan for the remaining halogen.
-
Choose this compound when the chlorine atom is intended to be a stable, non-reactive placeholder or is targeted for a subsequent nucleophilic aromatic substitution.
-
Choose 3-bromo-5-iodobenzoic acid when a sequential cross-coupling strategy is desired, as the carbon-bromine bond offers a more accessible handle for a second transformation under more forcing conditions than its chloro counterpart.
A thorough understanding of these reactivity principles enables the rational design of complex synthetic routes, maximizing efficiency and minimizing by-product formation in the development of novel molecules.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Video: ortho–para-Directing Deactivators: Halogens [jove.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-Bromo-5-iodobenzoic acid 97 188815-32-9 [sigmaaldrich.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 21. byjus.com [byjus.com]
A Comparative Guide to the Spectroscopic Confirmation of 3-Chloro-5-iodobenzoic Acid
This guide provides a comprehensive comparison of key spectroscopic techniques for the definitive structural confirmation and purity assessment of 3-Chloro-5-iodobenzoic acid (CAS No: 289039-25-4), a vital intermediate in pharmaceutical and materials science research. For researchers and drug development professionals, ensuring the unambiguous identity of such building blocks is paramount, as the presence of isomers or impurities can drastically alter reaction outcomes and biological activity. This document moves beyond mere procedural outlines to explain the causality behind methodological choices, offering an integrated workflow for confident product validation.
The Analytical Challenge: Beyond Simple Synthesis
The synthesis of this compound can yield several structurally similar impurities. Most notably, isomeric variants such as 2-chloro-3-iodobenzoic acid or di-iodinated species can arise, which are often difficult to separate using conventional crystallization methods.[1] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the material's integrity before its use in downstream applications. This guide compares Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting an optimal workflow for unambiguous characterization.
An Integrated Workflow for Structural Validation
A sequential and logical application of spectroscopic methods ensures both efficiency and rigor. Each technique provides a unique piece of the structural puzzle. A self-validating workflow leverages the strengths of each method to cross-verify the results of the others.
Caption: Recommended workflow for the validation of this compound.
Mass Spectrometry (MS): The First Checkpoint
Principle of the Technique: Mass spectrometry is the gold standard for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₇H₄ClIO₂).
Expected Results for this compound: The key diagnostic feature is the molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit two peaks for the molecular ion, separated by approximately 2 Da, with a relative intensity ratio of about 3:1. This isotopic signature is definitive evidence for the presence of a single chlorine atom.
| Ion | Expected Exact Mass (Da) | Isotope | Relative Abundance |
| [M]⁻ | 281.8872 | ³⁵Cl | 100% |
| [M+2]⁻ | 283.8842 | ³⁷Cl | ~32% |
Comparative Analysis:
-
Strengths: Unsurpassed for confirming molecular weight and elemental formula (with HRMS). The distinct isotopic pattern for chlorine provides a high degree of confidence. It is highly sensitive, requiring minimal sample.
-
Limitations: MS alone cannot distinguish between structural isomers (e.g., this compound vs. 2-Chloro-5-iodobenzoic acid), as they have the same molecular formula and weight.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized product in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in negative ion mode (ESI-), as the carboxylic acid will readily deprotonate to form [M-H]⁻.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Analysis: Look for the molecular ion cluster centered around m/z 281.9 and 283.9. Verify the ~3:1 intensity ratio and compare the measured exact mass to the theoretical value.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
Principle of the Technique: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule. Together, they allow for the unambiguous determination of the substitution pattern on the aromatic ring, making NMR the most critical tool for distinguishing isomers.
Caption: Structure of this compound with proton labels.
Expected Results for this compound: The 1,3,5-trisubstituted pattern of the aromatic ring gives rise to a distinct set of signals in the ¹H NMR spectrum.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield (>10 ppm).
-
Aromatic Protons (H2, H4, H6): Three distinct signals are expected in the aromatic region (7.5-8.5 ppm). Due to their meta-coupling relationships, these signals will appear as finely split triplets or doublets of doublets, each integrating to one proton. The specific splitting pattern confirms the 1,3,5-substitution.
-
-
¹³C NMR:
-
Six unique signals for the aromatic carbons and one signal for the carboxyl carbon (>165 ppm). The chemical shifts of the carbons bonded to the halogens (C3 and C5) will be significantly affected.
-
| Signal | Expected ¹H Shift (ppm) | Splitting | Coupling (J) | Expected ¹³C Shift (ppm) |
| COOH | > 10 | Broad Singlet | N/A | ~165-170 |
| C1 | N/A | N/A | N/A | ~130-135 |
| H2/C2 | ~8.0-8.2 | Triplet (t) or dd | J ≈ 1.5-2.5 Hz | ~128-132 |
| C3 | N/A | N/A | N/A | ~133-138 |
| H4/C4 | ~7.8-8.0 | Triplet (t) or dd | J ≈ 1.5-2.5 Hz | ~135-140 |
| C5 | N/A | N/A | N/A | ~90-95 |
| H6/C6 | ~8.2-8.4 | Triplet (t) or dd | J ≈ 1.5-2.5 Hz | ~138-142 |
| Note: Predicted shifts are based on data for similar compounds like 3-chlorobenzoic acid.[2][3][4] |
Comparative Analysis:
-
Strengths: Unrivaled for determining molecular structure and connectivity. It is the only technique among the three that can definitively distinguish between the desired 3-chloro-5-iodo isomer and other potential isomers.
-
Limitations: Lower sensitivity compared to MS, requiring a few milligrams of pure sample.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed to ensure good resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
Data Processing: Process the data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Principle of the Technique: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. It is an excellent, rapid method to confirm the presence of the key functional groups: the carboxylic acid (O-H and C=O bonds) and the aromatic ring (C=C and C-H bonds).
Expected Results for this compound: The IR spectrum provides a characteristic fingerprint for the molecule, confirming its major structural features.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Very broad and strong |
| C-H stretch (Aromatic) | 3000-3100 | Sharp, medium |
| C=O stretch (Carboxylic Acid) | 1680-1720 | Strong and sharp |
| C=C stretch (Aromatic) | 1450-1600 | Medium to strong, multiple bands |
| C-Cl stretch | 600-800 | Medium to strong |
| C-I stretch | ~500 | Medium |
| Source: Characteristic absorption ranges for benzoic acids are well-established.[5][6] |
Comparative Analysis:
-
Strengths: Fast, non-destructive, and excellent for confirming the presence of the carboxylic acid functional group. The broad O-H stretch is particularly diagnostic.
-
Limitations: Provides little to no information about the substitution pattern on the aromatic ring. Like MS, it cannot distinguish between isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Analysis: Identify the characteristic peaks corresponding to the O-H, C=O, and aromatic C=C bonds to confirm the presence of a substituted benzoic acid structure.
Conclusion: A Triad of Techniques for Unquestionable Confidence
While each spectroscopic technique provides valuable data, a single method is insufficient for the complete and unambiguous confirmation of this compound. The true power lies in their combined application. Mass spectrometry provides the initial, rapid confirmation of molecular weight and the presence of chlorine. Infrared spectroscopy offers a quick verification of the essential carboxylic acid functionality. Finally, NMR spectroscopy delivers the definitive, high-resolution structural data needed to confirm the precise 1,3,5-substitution pattern and rule out any isomeric impurities. By following this integrated workflow, researchers can proceed with absolute confidence in the identity and purity of their material.
References
- 1. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. asianjournalofphysics.com [asianjournalofphysics.com]
- 4. 3-Chlorobenzoic acid(535-80-8) MS spectrum [chemicalbook.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-Chloro-5-iodobenzoic Acid
For researchers and professionals in the field of drug discovery and development, the purity of a chemical intermediate is not a trivial detail; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 3-Chloro-5-iodobenzoic acid is a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can have profound consequences, leading to altered biological activity, unforeseen toxicity, or complications in subsequent synthetic steps.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized this compound. We will move beyond mere procedural descriptions to explore the causality behind our experimental choices, ensuring that each protocol functions as a self-validating system.
Understanding the Target Molecule and Its Potential Impurity Profile
Before diving into analytical techniques, it is crucial to understand the likely synthetic origin of this compound and, consequently, the probable impurities. A common synthetic route starts with 3-amino-5-chlorobenzoic acid, proceeding through a Sandmeyer reaction to introduce the iodine atom.
This pathway illuminates the potential impurity landscape we must navigate:
-
Starting Materials: Unreacted 3-amino-5-chlorobenzoic acid or 3-chlorobenzoic acid.
-
Regioisomers: Isomers formed from incomplete or non-selective reactions, such as 3,5-dichlorobenzoic acid or 3,5-diiodobenzoic acid.
-
Reaction By-products: Compounds formed from side reactions inherent to the diazotization and iodination processes.
-
Residual Solvents: Solvents used during the synthesis and purification, such as toluene or ethyl acetate.[1]
A multi-pronged analytical approach is therefore not just recommended; it is essential for a comprehensive purity profile.
Core Purity Assessment Techniques: A Comparative Analysis
We will evaluate four cornerstone analytical techniques: Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Melting Point Analysis: The Classical First Pass
Expertise & Experience: Melting point determination is a rapid and cost-effective method to gain a preliminary assessment of purity. The principle is straightforward: pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. For this compound, a literature melting point is a critical reference. While specific values can vary slightly, they provide a benchmark for comparison. For the related isomer, 2-chloro-5-iodobenzoic acid, the melting point is reported to be in the range of 157-161 °C.[2]
Trustworthiness: To enhance the reliability of this technique, a mixed melting point analysis should be performed. By mixing the synthesized sample with a certified pure standard of this compound, we can confirm its identity. If the melting point of the mixture remains sharp and unchanged, it provides strong evidence that the synthesized compound is identical to the standard. A depression in the melting point would indicate that the synthesized compound is either impure or a different substance altogether.
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Melting Point Apparatus: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This is the melting point range.
-
Mixed Melting Point: Prepare an intimate 1:1 mixture of the synthesized sample and a pure reference standard. Repeat steps 2-5.
-
Data Comparison: Compare the melting point range of the synthesized sample and the mixed sample against the literature value for the pure standard.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Expertise & Experience: HPLC is the workhorse of purity determination in the pharmaceutical industry. For a non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.[3] By using an acidic mobile phase, we suppress the ionization of the carboxylic acid group, increasing its retention on the column and improving peak shape.
Trustworthiness: A well-developed HPLC method is self-validating through its specificity, linearity, and precision. The use of a photodiode array (PDA) detector is highly recommended. A PDA detector not only quantifies the analyte but also provides the UV spectrum of each peak. Purity can be confirmed by demonstrating that the UV spectra are consistent across the entire peak, a process known as peak purity analysis.
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Elution: A typical gradient might start at 70% A / 30% B, ramping to 10% A / 90% B over 15 minutes. This ensures that both polar and non-polar impurities are eluted and resolved.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 235 nm.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a 50:50 mixture of acetonitrile and water (diluent) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the diluent.
-
Caption: Workflow for HPLC Purity Assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
Expertise & Experience: While HPLC excels at quantification, ¹H and ¹³C NMR spectroscopy provides unequivocal structural confirmation and can detect impurities that might co-elute in an HPLC run. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, and their integration values should correspond to the expected proton count. Impurities, even at low levels, will often present their own unique signals.
Trustworthiness: The self-validating nature of NMR lies in its fundamental relationship between chemical structure and spectral output. The chemical shifts, coupling constants, and integration of the signals must all be consistent with the proposed structure of this compound. For quantitative NMR (qNMR), a certified internal standard is added to the sample, allowing for a highly accurate purity determination that is independent of the analyte's response factor.
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard (for qNMR): Add a known quantity of a certified internal standard (e.g., maleic acid) if performing quantitative analysis.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton of interest to allow for accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis:
-
Assign all peaks to the protons of this compound.
-
Integrate the signals and verify that the ratios match the expected structure.
-
Scrutinize the baseline for small peaks corresponding to impurities.
-
If using an internal standard, calculate the absolute purity based on the integral ratio of the analyte to the standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
Expertise & Experience: GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents. Since benzoic acids are not very volatile, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester (e.g., a trimethylsilyl or methyl ester).[4][5] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information that allows for the positive identification of impurities by comparing their mass spectra to library databases.
Trustworthiness: The power of GC-MS lies in the combination of chromatographic separation with the high specificity of mass spectrometric detection. Identification of an impurity is considered highly reliable when both the retention time and the mass spectrum match those of a known standard or a library entry.
-
Derivatization:
-
Dissolve a small, accurately weighed amount of the sample (~1 mg) in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.
-
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.[6]
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Search the mass spectra of other peaks against a spectral library (e.g., NIST) to identify residual solvents and other volatile impurities.
-
Data Presentation: A Comparative Summary
The following table summarizes the expected outcomes from each technique for a high-purity batch of this compound versus a batch with common impurities.
| Analytical Technique | High-Purity Sample (>99%) | Sample with Impurities |
| Melting Point | Sharp range, e.g., 219-221 °C | Broad and depressed range, e.g., 212-218 °C |
| Mixed Melting Point | No depression of melting point | Significant depression of melting point |
| HPLC (Area %) | Main peak >99.5%, no single impurity >0.1% | Main peak <98%, multiple impurity peaks visible |
| ¹H NMR | Clean spectrum with correct integrations and chemical shifts. No unexplained peaks. | Additional small peaks present in aromatic and aliphatic regions. |
| GC-MS | Single major peak for the derivatized product. Possible trace solvent peaks below reporting thresholds. | Peaks corresponding to derivatized by-products and significant residual solvents. |
Overall Purity Assessment Workflow
A robust purity assessment strategy integrates these techniques logically.
Caption: Integrated workflow for purity assessment.
Conclusion
Assessing the purity of a synthesized intermediate like this compound is a multi-faceted task that demands more than a single analytical measurement. By logically combining the rapid preliminary check of melting point analysis, the quantitative power of HPLC, the structural certainty of NMR, and the volatile screening capability of GC-MS, a complete and trustworthy purity profile can be established. This rigorous, evidence-based approach ensures that the material proceeding to the next stages of drug development is of the highest possible quality, safeguarding the integrity of the entire research and development pipeline.
References
- 1. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Navigating the Bioactive Landscape: A Comparative Screening of 3-Chloro-5-iodobenzoic Acid Analogs
In the intricate world of drug discovery, the journey from a lead compound to a clinical candidate is one of meticulous evaluation and optimization. Structure-Activity Relationship (SAR) studies are the cornerstone of this process, systematically modifying a chemical scaffold to enhance potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide delves into the biological activity screening of analogs of 3-chloro-5-iodobenzoic acid, a halogenated benzoic acid derivative with potential as a modulator of various biological targets. This compound is a versatile building block in the synthesis of complex molecules with targeted biological activities.[4]
Our objective is to provide a comprehensive framework for researchers and drug development professionals to comparatively assess the performance of novel analogs. We will explore the rationale behind experimental choices, present detailed protocols for key assays, and visualize complex workflows, all while grounding our discussion in established scientific principles.
The Rationale for Screening this compound Analogs
Halogenated benzoic acids are a class of compounds known to exhibit a wide range of biological activities.[5][6] The specific placement of halogen atoms on the aromatic ring can significantly influence the molecule's electronic and steric properties, thereby affecting its interaction with biological macromolecules.[5] this compound, with its distinct substitution pattern, presents an intriguing starting point for further investigation. The rationale for synthesizing and screening its analogs is multi-faceted:
-
Exploring Structure-Activity Relationships (SAR): By systematically altering the substituents on the benzoic acid core, we can elucidate which structural features are critical for biological activity.[1][2][3] This includes modifying the position and nature of the halogen atoms, as well as introducing other functional groups.
-
Modulating Physicochemical Properties: The introduction of different functional groups can alter key properties such as lipophilicity, solubility, and metabolic stability, which are crucial for drug-likeness.
-
Discovering Novel Biological Targets: While the parent compound may have a known activity, its analogs could exhibit novel or enhanced activities against different biological targets. For instance, 2-chloro-5-iodobenzoic acid is a key intermediate in the synthesis of the anti-diabetic drug dapagliflozin.[7]
This guide will focus on a hypothetical screening cascade designed to identify analogs with potent and selective activity, using a combination of in vitro enzyme inhibition and cell-based assays.[8][9]
Experimental Workflows: A Step-by-Step Guide
The screening of novel chemical entities requires a systematic and robust experimental approach.[8][10] Below, we detail the protocols for a primary enzyme inhibition assay and a secondary cell viability assay, which together provide a comprehensive initial assessment of the biological activity of this compound analogs.
Primary Screening: In Vitro Enzyme Inhibition Assay (e.g., Kinase Inhibition)
The choice of a primary assay is dictated by the hypothesized or known target of the parent compound. For this guide, we will use a generic kinase inhibition assay as an illustrative example, as kinases are a major class of drug targets. An enzyme inhibition assay measures how much a compound can reduce or block the activity of an enzyme.[11]
Principle: This assay measures the ability of the test compounds to inhibit the activity of a specific kinase enzyme. The kinase catalyzes the transfer of a phosphate group from ATP to a substrate, and the assay quantifies this reaction by measuring either the amount of product formed or the amount of substrate depleted.[12]
Detailed Protocol:
-
Compound Preparation:
-
Dissolve the this compound analogs in 100% dimethyl sulfoxide (DMSO) to create 10 mM stock solutions.[10]
-
Perform serial dilutions in DMSO to generate a range of concentrations for dose-response analysis (e.g., from 100 µM to 1 nM).
-
-
Assay Plate Preparation:
-
Enzyme and Substrate Addition:
-
Prepare a kinase reaction buffer containing the kinase enzyme and its specific substrate (e.g., a peptide or protein).
-
Add the kinase/substrate mixture to each well of the assay plate.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the compounds to interact with the enzyme.[14]
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase reaction buffer.
-
Add the ATP solution to each well to start the reaction.[11]
-
Incubate the plate at a constant temperature for a defined period (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
The method of detection will depend on the specific assay format. A common method is to use a spectrophotometer to measure the change in absorbance as the substrate is converted to a product.[13]
-
Add the detection reagent according to the manufacturer's instructions.
-
Read the plate on a microplate reader at the appropriate wavelength.[14]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).[13][14]
-
Secondary Screening: Cell Viability Assay (e.g., MTT Assay)
Compounds that show significant activity in the primary screen should be further evaluated in a cell-based assay to assess their cytotoxicity and potential therapeutic window. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[16]
Detailed Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HeLa, A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5-6.5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 104 cells/well) in 100 μL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the active this compound analogs in growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include control wells:
-
Vehicle Control: Medium with the same percentage of DMSO used for the compound dilutions.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[17]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration.
-
Plot the percent cell viability against the logarithm of the compound concentration and fit the data to determine the GI50 value (the concentration that causes 50% growth inhibition).
-
Visualizing the Screening Cascade
A clear understanding of the experimental workflow is crucial for efficient and reproducible research. The following diagram, generated using Graphviz, illustrates the logical flow of the screening cascade described above.
References
- 1. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 2. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
- 4. nbinno.com [nbinno.com]
- 5. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression – Oriental Journal of Chemistry [orientjchem.org]
- 7. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
Comparing efficiency of different cross-coupling methods for 3-Chloro-5-iodobenzoic acid
An Application Scientist's Guide to Comparing the Efficiency of Cross-Coupling Methods for 3-Chloro-5-iodobenzoic Acid
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound stands out as a highly valuable building block due to its differentiated halogenation. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective, sequential cross-coupling reactions. This guide provides a comparative analysis of four cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—for the initial, selective functionalization at the C-I position.
The fundamental principle underpinning this selectivity is the disparity in bond dissociation energies, which dictates the ease of the initial oxidative addition step in the catalytic cycle. The C-I bond is considerably weaker than the C-Cl bond, making it the preferred site for reaction under carefully controlled conditions.[1] This guide will delve into the mechanistic rationale, provide detailed experimental protocols, and present comparative data to aid researchers in selecting the optimal method for their synthetic objectives.
Core Principles: The Palladium-Catalyzed Cross-Coupling Cycle
All palladium-catalyzed cross-coupling reactions discussed herein operate on a similar catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or a related association/insertion step (for Heck and Sonogashira), and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This is typically the rate-determining and selectivity-determining step. For this compound, this occurs preferentially at the C-I bond.[1][3]
-
Transmetalation/Insertion: The coupling partner (e.g., organoboron, alkene, alkyne, or amine) coordinates to the palladium center and transfers its organic group, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[3][4]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Robust C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[2][5]
Mechanistic Rationale
The reaction follows the general catalytic cycle, with the key transmetalation step involving an organoboron species. A base is crucial for activating the boronic acid to form a more nucleophilic borate complex, which facilitates the transfer of the organic group to the palladium center.[5][6]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent & Degassing: Add a degassed solvent mixture, typically toluene/water (4:1, 5 mL). Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Discussion
The Suzuki coupling is highly reliable for this substrate. The electron-withdrawing nature of both the chlorine and carboxylic acid groups can facilitate the oxidative addition step.[1] The choice of base and solvent system is critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are common. The use of phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos or XPhos, can significantly improve reaction efficiency, especially for more challenging substrates.
Heck Reaction: Arylation of Alkenes
The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond between an aryl halide and an alkene.[7] It is a powerful tool for synthesizing substituted alkenes, such as styrenes and cinnamates.
Mechanistic Rationale
Following oxidative addition, the alkene coordinates to the Pd(II) center. A migratory insertion (carbopalladation) step follows, forming a new C-C bond. The cycle concludes with a β-hydride elimination to release the substituted alkene product, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst by a base.[8][9]
Caption: Catalytic cycle for the Heck reaction.
Experimental Protocol: Heck Reaction
-
Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand if necessary (e.g., P(o-tolyl)₃, 4 mol%).
-
Reagent Addition: Evacuate and backfill the tube with inert gas. Add a degassed solvent (e.g., DMF or DMA, 3 mL), the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv), and an organic base (e.g., triethylamine (NEt₃), 1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 6-18 hours.
-
Work-up: After cooling, filter off the amine salt, dilute the filtrate with a suitable solvent, wash with dilute acid, water, and brine, then dry and concentrate.
-
Purification: Purify the crude product by flash chromatography or recrystallization.
Discussion
The Heck reaction typically requires higher temperatures than the Suzuki coupling. The choice of an organic base like NEt₃ is standard. For electron-deficient alkenes like acrylates, the reaction is generally efficient. A key consideration is regioselectivity during the migratory insertion step, though with terminal alkenes, addition to the less substituted carbon is heavily favored. The reaction generally yields the trans alkene product due to steric factors.[10]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] It traditionally uses a dual-catalyst system of palladium and a copper(I) co-catalyst.
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-I intermediate, facilitating the transfer of the alkynyl group to the palladium.[11][13]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Reagent Addition: Evacuate and backfill with inert gas. Add a solvent/base mixture, typically triethylamine or diisopropylamine (5 mL), followed by the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the mixture at room temperature to 50 °C for 6-12 hours. The reaction is often rapid.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify by flash chromatography.
Discussion
Sonogashira couplings are known for their mild reaction conditions, often proceeding efficiently at room temperature.[11] A significant side reaction can be the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by running the reaction under strictly anaerobic conditions or by using copper-free protocols, which often require specific ligands and stronger bases.[1][13]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds by coupling aryl halides with primary or secondary amines.[4][14] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.
Mechanistic Rationale
After oxidative addition of the aryl halide to Pd(0), the amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst.[4][15]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), a specialized ligand (e.g., RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv). Add an anhydrous, degassed aprotic solvent such as toluene or dioxane (3 mL).
-
Reaction: Seal the vial and heat to 80-110 °C for 12-24 hours.
-
Work-up: After cooling, quench the reaction carefully with water. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify by flash chromatography.
Discussion
This reaction is highly sensitive to the choice of ligand and base.[16] Modern catalyst systems often use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) that promote both oxidative addition and the crucial reductive elimination step. Strong bases like sodium tert-butoxide are required to deprotonate the amine. The carboxylic acid functional group on the substrate may interfere with the strong base, potentially requiring protection or the use of excess base.
Comparative Summary and Data
The following table summarizes the typical conditions and expected performance for each cross-coupling method on the C-I bond of this compound. Yields are based on literature for structurally similar polyhalogenated aryl halides.[1][17]
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield Range (%) | Key Considerations |
| Suzuki-Miyaura | Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 85-98 | Highly versatile; tolerant of many functional groups. |
| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | NEt₃, DIPEA | DMF, DMA | 100-120 | 6-18 | 70-90 | Higher temperatures needed; yields trans-alkene. |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | NEt₃, i-Pr₂NH | THF, DMF | 25-50 | 4-12 | 80-95 | Mild conditions; risk of alkyne homocoupling. |
| Buchwald-Hartwig | Amine | RuPhos Pd G3 / RuPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110 | 12-24 | 75-90 | Requires strong base and specialized ligands; sensitive to air/moisture. |
Conclusion and Recommendations
The selective functionalization of this compound at the C-I position is readily achievable with a variety of modern cross-coupling methods.
-
The Suzuki-Miyaura coupling is the most recommended method for general C-C bond formation due to its high yields, excellent functional group tolerance, and the operational simplicity of using stable boronic acids.
-
The Heck reaction is the ideal choice when the goal is to introduce a substituted vinyl group, providing reliable access to stilbene and cinnamate derivatives.
-
The Sonogashira coupling offers an efficient and mild pathway to aryl alkynes, which are valuable intermediates for further transformations.
-
The Buchwald-Hartwig amination is indispensable for C-N bond formation, though it requires more stringent reaction conditions and careful optimization of the catalyst/ligand/base system, especially given the acidic nature of the substrate.
Ultimately, the choice of method depends on the specific molecular target. By understanding the mechanistic nuances and experimental parameters of each reaction, researchers can effectively leverage the unique reactivity of this compound to construct complex and valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to Site-Selective Cross-Coupling of Polyhalogenated Benzoic Acids
<end_of_thought>
Polyhalogenated benzoic acids are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility, however, is often hampered by the challenge of achieving site-selectivity in cross-coupling reactions. When a molecule possesses multiple halogen atoms, controlling which one reacts is a formidable task. This guide provides an in-depth comparison of catalytic systems and strategies to navigate this complex synthetic landscape, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
The Pillars of Site-Selectivity in Cross-Coupling Reactions
Achieving site-selectivity in the cross-coupling of polyhalogenated benzoic acids is not a matter of chance; it is governed by a predictable interplay of electronic, steric, and catalytic factors. A thorough understanding of these principles is paramount for rational catalyst selection and reaction design. The key elementary step to consider is the oxidative addition of the palladium catalyst into a carbon-halogen bond, which is often the rate-determining and selectivity-determining step.[1]
Inherent Reactivity of Halogens: The carbon-halogen bond strength is a primary determinant of reactivity. The well-established trend is I > Br > Cl, meaning that in a molecule containing different halogens, the catalyst will preferentially react with the C-I bond, followed by the C-Br bond, and lastly the C-Cl bond.[2] This inherent difference in reactivity provides a straightforward strategy for selective functionalization when different halogens are present.
Electronic Effects: The electronic landscape of the aromatic ring, significantly influenced by the electron-withdrawing carboxylic acid group, plays a crucial role.[1] Generally, oxidative addition is favored at carbon atoms with the lowest electron density (i.e., the most electrophilic positions).[1] The carboxylic acid group deactivates the ring, and its electronic influence, combined with that of the halogens, creates a unique electronic profile that can be exploited for selectivity.
Steric Hindrance: The steric environment around each carbon-halogen bond is another critical factor.[1] Bulky substituents ortho to a halogen can impede the approach of the typically large palladium catalyst, thereby favoring reaction at a less sterically hindered position. The choice of ligands on the palladium catalyst also plays a significant role here; bulkier ligands can amplify steric effects and enhance selectivity.[3][4]
The Directing Role of the Carboxylic Acid Group: The carboxylic acid moiety is not a passive bystander. It can act as a directing group, coordinating to the metal center and delivering the catalyst to a specific ortho position.[5][6] This effect can sometimes override the inherent electronic and steric preferences of the substrate, providing a powerful tool for controlling regioselectivity.
dot
Caption: Key factors influencing site-selectivity in cross-coupling reactions.
Comparative Analysis of Cross-Coupling Methodologies
The choice of cross-coupling reaction and the specific catalytic system are pivotal in dictating the outcome of a site-selective transformation. Below, we compare some of the most common and effective methods.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile and widely used cross-coupling methods.[7]
Catalytic Systems and Performance:
For dichlorobenzoic acids, the choice of ligand is critical for controlling selectivity. For instance, in the coupling of 2,4-dichlorobenzoic acid, different palladium/ligand systems can favor either the C2 or C4 position.
| Catalytic System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Major Product | Selectivity (Major:Minor) | Reference |
| Pd(OAc)₂ / SPhos | 3,5-Dichlorobenzoic acid | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 3-Chloro-5-phenylbenzoic acid | High | [1] |
| Pd(PEPPSI)-IPr | 2,4-Dichloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 2-Chloro-4-phenylpyridine | 10.4:1 (C4:C2) | [8][9] |
| Pd₂(dba)₃ / QPhos | 2,4-Dichloropyridine | Phenylboronic acid | KF | Toluene | RT | 4-Chloro-2-phenylpyridine | Modest | [10] |
Note: While not a benzoic acid, dichloropyridines serve as excellent models for understanding the principles of site-selectivity in related systems.
Expert Insight: The use of bulky, electron-rich phosphine ligands like SPhos or QPhos often enhances the reactivity of the catalyst towards less reactive C-Cl bonds.[3] In contrast, N-heterocyclic carbene (NHC) ligands like IPr can exhibit unique selectivity patterns due to their strong σ-donating properties and steric bulk.[11]
Protocol Spotlight: Selective Suzuki-Miyaura Coupling of 3,5-Dichlorobenzoic Acid
This protocol is a representative example of a highly selective Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried Schlenk tube, add 3,5-dichlorobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: In a glovebox, add palladium acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (0.5 mL).
-
Reaction: Heat the mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[12][13] This reaction is particularly valuable for the synthesis of precursors to complex heterocyclic systems.
Catalytic Systems and Performance:
Similar to the Suzuki coupling, selectivity is often dictated by the inherent reactivity of the C-X bond. For polyiodinated benzoic acids, the reaction can be highly selective for one position.
| Catalytic System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Major Product | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 5-Substituted-1,2,3-triiodobenzene | Phenylacetylene | Et₃N | THF | RT | Regioselective mono-alkynylated product | [14] |
| Pd(OAc)₂ / SPhos | 3,5-Dichlorobenzoic acid | Phenylacetylene | Cs₂CO₃ | Dioxane | 100 | 3-Chloro-5-(phenylethynyl)benzoic acid | [15] |
Expert Insight: The classic Sonogashira conditions using a palladium/copper co-catalyst system are often sufficient for selective couplings of polyiodo- and polybromoarenes. For the more challenging coupling of chloroarenes, more sophisticated ligand systems, such as those developed for Suzuki couplings, are often necessary.[16] The decarbonylative Sonogashira coupling of carboxylic acids themselves has also emerged as a novel strategy.[17]
The Buchwald-Hartwig amination is the premier method for the synthesis of C-N bonds via cross-coupling.[18][19] This reaction is of immense importance in the pharmaceutical industry.
Catalytic Systems and Performance:
The choice of ligand is paramount in Buchwald-Hartwig amination, with bulky biarylphosphine ligands being particularly effective.
| Catalytic System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Major Product | Reference |
| Pd₂(dba)₃ / XPhos | 3,5-Dibromobenzoic acid | Aniline | NaOtBu | Toluene | 100 | 3-Bromo-5-phenylaminobenzoic acid | [1] |
| Pd(OAc)₂ / BINAP | 2-Bromo-5-chlorobenzoic acid | Morpholine | Cs₂CO₃ | Toluene | 110 | 5-Chloro-2-morpholinobenzoic acid | [18] |
Expert Insight: The development of increasingly sophisticated ligands has been the driving force behind the expansion of the Buchwald-Hartwig amination's scope.[20][21] For challenging substrates like polyhalogenated benzoic acids, ligands from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos, BrettPhos) are often the catalysts of choice due to their ability to promote both oxidative addition and reductive elimination.
Strategic Approaches for Enhancing Site-Selectivity
Beyond the choice of the core catalytic system, several strategies can be employed to further enhance or even reverse the inherent site-selectivity.
-
Ligand Control: As demonstrated in the tables above, the ligand is a powerful lever for tuning selectivity.[22] In some cases, switching from a bidentate ligand like dppf to a bulky monophosphine ligand like QPhos can completely invert the regiochemical outcome.[8]
-
Directing Groups: As previously mentioned, the carboxylic acid group can direct the catalyst to the ortho position.[5][6] This effect can be enhanced by converting the carboxylic acid to an amide or ester, which may have different coordinating properties.
-
Non-covalent Interactions: An emerging strategy involves the use of ligands that can engage in non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions) with the substrate.[15][23] For example, a sulfonated ligand can interact with a cationic species derived from the deprotonated substrate, directing the catalyst to a specific position.[15]
dotdot digraph "Strategy_Selection" { graph [rankdir="TB"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Substrate" [label="Polyhalogenated\nBenzoic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Different_Halogens" [label="Different Halogens?\n(e.g., I, Br, Cl)"]; "Same_Halogens" [label="Same Halogens?\n(e.g., Cl, Cl)"]; "Inherent_Reactivity" [label="Exploit Inherent\nReactivity (I > Br > Cl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Electronic_Steric" [label="Consider Electronic\n& Steric Effects", fillcolor="#FBBC05", fontcolor="#202124"]; "Ligand_Screening" [label="Ligand Screening\n(e.g., XPhos vs. IPr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Directing_Group" [label="Utilize Directing\nGroup Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Substrate" -> "Different_Halogens" [label="yes"]; "Substrate" -> "Same_Halogens" [label="no"]; "Different_Halogens" -> "Inherent_Reactivity"; "Same_Halogens" -> "Electronic_Steric"; "Electronic_Steric" -> "Ligand_Screening"; "Electronic_Steric" -> "Directing_Group"; }
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 6. Carboxylic Acids as Directing Groups for C-H Bond Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 15. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]
- 16. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
A Comparative Guide to Alternative Precursors for the Synthesis of 3-Chloro-5-iodobenzoic Acid
Introduction
3-Chloro-5-iodobenzoic acid is a valuable building block in medicinal chemistry and materials science, frequently employed as a key intermediate in the synthesis of complex organic molecules. The strategic placement of the chloro, iodo, and carboxylic acid functionalities on the aromatic ring provides a versatile scaffold for further chemical modifications. The selection of an appropriate synthetic route, and by extension, the choice of precursor, is a critical decision in any research and development campaign, directly impacting overall efficiency, cost-effectiveness, and scalability. This guide provides a comprehensive comparison of the primary synthetic pathways to this compound, offering an in-depth analysis of the underlying chemistry, detailed experimental protocols, and a comparative assessment of their respective merits and limitations.
Synthetic Strategies: A Comparative Overview
Two principal synthetic strategies dominate the landscape for the preparation of this compound: a classical multi-step approach commencing with the nitration of a substituted benzoic acid followed by reduction and a Sandmeyer reaction, and a more direct route involving the regioselective iodination of 3-chlorobenzoic acid. A third potential, though less documented, approach could involve halogen exchange from a di-halogenated precursor.
Route 1: The Multi-Step Pathway via Sandmeyer Reaction
This well-established route offers a high degree of control and predictability, starting from readily available precursors. The overall transformation involves the introduction of a nitro group, its subsequent reduction to an amine, and finally, the diazotization of the amine followed by iodide substitution.
Caption: Workflow for the multi-step synthesis of this compound.
Step 1a: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid
This initial step involves the dinitration of benzoic acid.
-
Procedure: In a round-bottomed flask, 61 g (0.5 mole) of benzoic acid is added to 300 ml of concentrated sulfuric acid. To this mixture, 100 ml of fuming nitric acid is added in small portions, maintaining the temperature between 70°C and 90°C with external cooling. The reaction mixture is then heated on a steam bath for 3 hours and subsequently in an oil bath at 135–145°C for another 3 hours. After cooling, the mixture is poured onto 800 g of ice. The precipitated 3,5-dinitrobenzoic acid is filtered, washed with water until sulfate-free, and can be recrystallized from 50% ethanol.[1]
-
Expected Yield: 54–58%[1]
Step 1b: Selective Reduction to 3-Amino-5-nitrobenzoic Acid
Selective reduction of one nitro group is a critical step. While various reducing agents can be employed, this protocol uses iron powder in the presence of an acid.
-
Procedure: A mixture of 3-chloro-5-nitrobenzoic acid (as an analogue for 3,5-dinitrobenzoic acid), isopropanol, ammonium chloride, and reduced iron powder in water is heated to 90°C for 1 hour. The nitro-substituted benzoic acid is then added slowly, and stirring is continued for 3 hours at the same temperature. After cooling, the reaction mixture is filtered, and the filtrate is concentrated to give the crude product, which is then purified by column chromatography.[2]
Step 1c: Synthesis of 3-Amino-5-chlorobenzoic Acid
This step involves a Sandmeyer reaction to replace the remaining nitro group with a chloro group.
-
Procedure: The amino-nitrobenzoic acid is diazotized using sodium nitrite in an acidic medium at 0-5°C. The resulting diazonium salt is then treated with a solution of copper(I) chloride to yield 3-amino-5-chlorobenzoic acid.
Step 1d: Sandmeyer Reaction to this compound
The final step involves the conversion of the amino group to an iodo group.
-
Procedure: 3-Amino-5-chlorobenzoic acid is suspended in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0–10°C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. After the diazotization is complete, a solution of potassium iodide is added. The reaction mixture is allowed to warm to room temperature, and the product precipitates. The crude product is then collected by filtration and purified by recrystallization. A similar procedure for the synthesis of 2-chloro-5-iodobenzoic acid from 5-amino-2-chlorobenzoic acid yielded a product with 99.6% purity and a 93.7% yield.[3]
Route 2: Direct Regioselective Iodination
A more atom-economical approach is the direct iodination of 3-chlorobenzoic acid. The key challenge in this route is achieving high regioselectivity for the desired 5-iodo isomer. The chloro and carboxylic acid groups are both meta-directing, which should favor substitution at the 5-position.
Caption: Workflow for the direct iodination of 3-chlorobenzoic acid.
Direct Iodination using N-Iodosuccinimide (NIS) and a Catalytic Acid
This method utilizes a mild and effective iodinating agent activated by a catalytic amount of a strong acid.
-
Procedure: To a solution of 3-chlorobenzoic acid in a suitable solvent (e.g., acetonitrile or dichloromethane), N-iodosuccinimide (NIS) is added, followed by a catalytic amount of a strong acid such as trifluoroacetic acid or triflic acid. The reaction is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction and purification by column chromatography or recrystallization. This method has been shown to be highly effective for the regioselective iodination of various electron-rich aromatic compounds.
Direct Iodination using Iodic Acid
An alternative direct iodination can be performed using iodic acid in a mixture of acetic acid, acetic anhydride, and sulfuric acid.
-
Procedure: Iodic acid is suspended in a mixture of glacial acetic acid and acetic anhydride. The 3-chlorobenzoic acid is then added. The mixture is cooled, and concentrated sulfuric acid is added dropwise while maintaining a low temperature. The reaction is then stirred at room temperature and subsequently heated. The final reaction mixture is poured into an aqueous solution of sodium sulfite to reduce any unreacted iodic acid and precipitate the product, which is then purified.[4]
Route 3: Halogen Exchange from 3,5-Dichlorobenzoic Acid (Hypothetical)
A potential, though less explored, route could involve a selective halogen exchange reaction on 3,5-dichlorobenzoic acid. This would likely require a nucleophilic aromatic substitution or a metal-catalyzed process. However, achieving selective mono-substitution of one chloro group with iodide in the presence of another identical halogen would be challenging and likely result in a mixture of products. Currently, there is limited specific experimental data in the public domain for this transformation.
Comparative Analysis
| Parameter | Route 1: Multi-Step via Sandmeyer | Route 2: Direct Iodination |
| Starting Material | Benzoic Acid or a substituted nitrobenzoic acid | 3-Chlorobenzoic Acid |
| Number of Steps | 3-4 | 1 |
| Overall Yield | Moderate to Good (product of multiple steps) | Potentially High (single step) |
| Purity | Generally high after purification at each step | Dependent on regioselectivity; may require chromatographic purification |
| Scalability | Well-established and scalable | Potentially scalable, but may require optimization for regioselectivity |
| Reagents & Conditions | Involves nitrating agents, reducing agents, and diazotization reagents; requires careful temperature control | Utilizes milder iodinating agents; may require a catalytic amount of strong acid |
| Advantages | High predictability and control; well-understood reaction mechanisms | Atom-economical; fewer steps; potentially faster |
| Disadvantages | Longer overall synthesis time; more waste generated; use of potentially hazardous reagents (e.g., fuming nitric acid, diazonium salts) | Regioselectivity can be a challenge; may require more expensive iodinating agents |
Conclusion
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research or production campaign, including scale, cost, available equipment, and desired purity.
-
Route 1 (Multi-Step Synthesis) is a robust and reliable pathway that offers excellent control over the final product's constitution. While it involves multiple steps and potentially hazardous reagents, the procedures are well-documented and scalable. This route is often favored in academic settings and for the production of high-purity material where cost and time are less critical.
-
Route 2 (Direct Iodination) represents a more modern and efficient approach. Its primary advantage lies in its atom economy and reduced number of synthetic steps. The success of this route hinges on achieving high regioselectivity, which can be accomplished with modern iodinating reagents like N-iodosuccinimide in the presence of a catalytic amount of a strong acid. This method is particularly attractive for industrial applications where process simplification and waste reduction are paramount.
Further process development and optimization of the direct iodination route for 3-chlorobenzoic acid would be a valuable contribution to the field, potentially offering a more sustainable and cost-effective method for the production of this important synthetic intermediate.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-5-iodobenzoic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-5-iodobenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound, while a valuable reagent, possesses properties that necessitate careful management.
As a halogenated aromatic carboxylic acid, it is classified as a hazardous substance.[1][2] Key hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[3][4][5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4][6]
-
Aquatic Toxicity: This chemical is very toxic to aquatic life, meaning improper disposal can have significant environmental consequences.[7][8]
These hazards underscore the importance of adhering to strict disposal protocols to prevent accidental exposure and environmental contamination.
Hazard Classification Summary
| Hazard Statement | Classification | Source |
| Skin Irritation | Category 2 | [3][4] |
| Serious Eye Irritation | Category 2/2A | [3][4][5][6] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [4][6] |
| Hazardous to the aquatic environment | Acute Hazard, Category 1 | [7][8] |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is not merely a suggestion but a requirement under regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][9][10] The following workflow provides a systematic approach to ensure compliance and safety.
Step 1: Segregation at the Source
The fundamental principle of chemical waste management is segregation.[2][11] Never mix this compound waste with other waste streams.
Protocol:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[12]
-
This container should be made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass, and must have a secure, leak-proof lid.[11][13]
-
Place this container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][12]
Causality: Halogenated organic compounds are often subject to specific disposal regulations, including those under the Resource Conservation and Recovery Act (RCRA).[14] Mixing them with non-halogenated waste can complicate and increase the cost of disposal for the entire waste volume.
Step 2: Proper Labeling and Containment
Accurate and thorough labeling is a critical, non-negotiable step in the disposal process.[12][13]
Protocol:
-
Label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents, listing "this compound" and any other halogenated compounds present.
-
Indicate the associated hazards by affixing the appropriate GHS pictograms (e.g., irritant, environmental hazard).[8]
-
Ensure the container is kept closed at all times except when adding waste.[12][15] This prevents the release of vapors and reduces the risk of spills.
Step 3: Managing Different Waste Forms
Solid Waste:
-
Grossly Contaminated Items: Items such as weighing boats, contaminated gloves, and paper towels should be placed directly into the designated halogenated organic solid waste container.
-
Empty Reagent Bottles: The original container of this compound must also be disposed of as hazardous waste, as it is considered contaminated.[3][7] Do not rinse the container and pour the residue down the drain.[11][16]
Solutions:
-
Aqueous or organic solvent solutions containing this compound must be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Do not mix aqueous and organic solvent waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 4: Arranging for Disposal
Laboratory personnel are responsible for the proper management of waste until it is collected by trained professionals.
Protocol:
-
Once the waste container is full, or if it has been in the SAA for the maximum allowed time (consult your institution's policy, often six to twelve months), arrange for a pickup from your EHS or a licensed hazardous waste disposal company.[11][12][17]
-
Ensure all paperwork is completed accurately as required by your institution and the disposal vendor.
Causality: Licensed hazardous waste disposal facilities have the specialized equipment and permits to handle and treat chemical waste in an environmentally sound manner, often through high-temperature incineration or other advanced treatment technologies suitable for halogenated organic compounds.[7][18]
Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.[19][20]
Small Spill Cleanup (Contained within a fume hood)
-
Alert Personnel: Inform colleagues in the immediate area.
-
Don PPE: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[4][21]
-
Containment: For solid spills, gently sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[3][5]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[22][23] Place all cleanup materials into the hazardous waste container.
Large Spill Cleanup (Outside of a fume hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm or follow your institution's emergency notification procedure.
-
Contact EHS: Call your institution's emergency contact or EHS department to handle the cleanup. Do not attempt to clean up a large spill of a hazardous solid yourself.
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[24]
In all cases of exposure, consult the Safety Data Sheet (SDS) and seek medical advice.[3]
Conclusion
The responsible management of chemical waste, such as this compound, is a core component of scientific integrity and laboratory safety. By following these detailed procedures, researchers and drug development professionals can ensure they are protecting themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility. Always consult your institution's specific waste disposal guidelines and EHS department for any questions.
References
- 1. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. ptb.de [ptb.de]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 17. collectandrecycle.com [collectandrecycle.com]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. cleanmanagement.com [cleanmanagement.com]
- 20. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
- 21. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 22. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 23. epa.gov [epa.gov]
- 24. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
